molecular formula C10H19NO5 B1416558 n-(tert-butoxycarbonyl)-d-threonine methyl ester CAS No. 96099-84-2

n-(tert-butoxycarbonyl)-d-threonine methyl ester

Cat. No.: B1416558
CAS No.: 96099-84-2
M. Wt: 233.26 g/mol
InChI Key: MZMWAPNVRMDIPS-NKWVEPMBSA-N
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Description

N-(tert-butoxycarbonyl)-d-threonine methyl ester is a useful research compound. Its molecular formula is C10H19NO5 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-(tert-butoxycarbonyl)-d-threonine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(tert-butoxycarbonyl)-d-threonine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMWAPNVRMDIPS-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)OC)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

n-(tert-butoxycarbonyl)-d-threonine methyl ester chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(tert-butoxycarbonyl)-D-threonine Methyl Ester: Properties, Synthesis, and Applications

Foreword for the Modern Researcher

N-(tert-butoxycarbonyl)-D-threonine methyl ester, commonly abbreviated as Boc-D-Thr-OMe, stands as a cornerstone chiral building block in the landscape of modern organic synthesis and pharmaceutical development. As a derivative of the non-proteinogenic D-threonine, this compound offers a unique stereochemical configuration essential for the construction of peptide-based therapeutics, enzyme inhibitors, and complex natural products with specific biological activities. Its strategic design, featuring orthogonal protecting groups on both the amino and carboxyl termini, provides chemists with the precision required to navigate multi-step synthetic pathways. This guide serves as a technical deep-dive for researchers and drug development professionals, elucidating the core chemical properties, reactivity, synthesis, and critical applications of this versatile intermediate.

Core Chemical & Physical Characteristics

The utility of Boc-D-Thr-OMe in synthesis is fundamentally governed by its physicochemical properties. These parameters influence its solubility, stability, and compatibility with various reaction conditions.

PropertyValueSource(s)
IUPAC Name Methyl (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateN/A
Synonyms Boc-D-Thr-OMe, N-Boc-D-threonine methyl ester[1]
CAS Number 96099-84-2[2]
Molecular Formula C10H19NO5[3][4]
Molecular Weight 233.26 g/mol [3][4]
Appearance White powder to light yellow transparent oil[3][4][5]
Density ~1.123 g/cm³ (data for L-isomer)[3]
Boiling Point ~206 °C (data for L-isomer)[3][5]
Flash Point ~172 °C (data for L-isomer)[3]
Refractive Index n20/D ~1.45 (data for L-isomer)[3][5]
Solubility Slightly soluble in water[5]
Purity (Typical) ≥98% (HPLC)[3][4]

Spectroscopic Profile

The structural integrity of Boc-D-Thr-OMe is confirmed through standard spectroscopic techniques. The data below is characteristic for this compound, with the ¹H NMR spectrum of the D-isomer being identical to that of the more commonly reported L-isomer.

TechniqueDataSource(s)
¹H NMR (300 MHz, DMSO-d6): δ 1.26 (3H, d, J=6.42 Hz), 1.46 (9H, s), 2.02 (1H, d, J=5.14 Hz), 3.78 (3H, s), 4.28 (1H, m), 5.29 (1H, m)[5]
Mass Spec. (FAB): m/z 234 ([M+H]⁺)[5]
¹³C NMR Predicted shifts: Signals expected around δ 20 (CH₃), 28 (Boc CH₃), 52 (OCH₃), 59 (Cα), 67 (Cβ), 78 (Boc Cq), 156 (Boc C=O), 172 (Ester C=O)N/A
IR Predicted absorptions: Strong C=O stretching bands (~1740 cm⁻¹ for ester, ~1690 cm⁻¹ for carbamate), broad O-H stretch (~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹)N/A

Structural Analysis and Reactivity

The synthetic versatility of Boc-D-Thr-OMe is derived from its distinct functional groups, each with a specific role and reactivity profile.

  • N-tert-butoxycarbonyl (Boc) Group : This is the cornerstone of its application in peptide synthesis.[] The Boc group provides robust protection for the α-amino group under neutral and basic conditions, preventing unwanted side reactions during coupling steps.[3][] Its key feature is its lability under mild acidic conditions, typically using trifluoroacetic acid (TFA), which allows for selective deprotection without disturbing other acid-sensitive groups or the peptide-resin linkage in solid-phase synthesis.[][7]

  • C-Methyl Ester Group : The methyl ester serves as a simple and effective protecting group for the C-terminal carboxylic acid.[8] This allows the free N-terminus of another amino acid to be coupled without self-polymerization. The ester is stable to the acidic conditions used for Boc removal but can be cleaved via saponification (e.g., with NaOH or LiOH) in solution-phase synthesis.[8]

  • Side-Chain Hydroxyl Group : The secondary alcohol on the threonine side chain is a nucleophile and can participate in undesired side reactions, such as acylation, during peptide synthesis. For the synthesis of longer or more complex peptides, this hydroxyl group often requires its own orthogonal protecting group, such as a benzyl (Bzl) ether, which is typically removed during the final cleavage step with strong acids like HF.[9]

  • Stereochemistry : As a D-amino acid derivative, Boc-D-Thr-OMe is a critical chiral precursor. Its use ensures the incorporation of the correct stereoisomer into a target molecule, which is paramount for achieving the desired biological activity and specificity in drug development.[1]

Key Applications in Synthesis

Peptide Synthesis

The primary application of Boc-D-Thr-OMe is as a building block in peptide synthesis, particularly within the Boc-strategy solid-phase peptide synthesis (SPPS) framework.[10] It allows for the introduction of a D-threonine residue, which can enhance peptide stability against enzymatic degradation or induce specific conformational folds.

The general workflow for incorporating a Boc-D-Thr-OMe unit in SPPS is a cyclical process involving deprotection, activation, and coupling.

SPPS_Workflow A Start: Resin-Bound Peptide (Free N-Terminus) B 1. Activation of Boc-D-Thr-OMe (e.g., with DCC/HOBt) C 2. Coupling Reaction (Activated amino acid added to resin) B->C Add to resin D Wash Resin (Remove excess reagents) C->D E 3. N-Terminal Deprotection (Remove Boc with TFA) D->E F Wash & Neutralization (e.g., with DIEA) E->F G Elongated Peptide Chain (Ready for next cycle) F->G Next Cycle or Final Cleavage

Caption: Boc-strategy solid-phase peptide synthesis (SPPS) cycle.

Chiral Precursor in Drug Development

Beyond peptides, Boc-D-Thr-OMe serves as a versatile chiral intermediate for synthesizing complex, enantiomerically pure molecules.[1][3] Its predefined stereocenters are carried through synthetic sequences to build the chiral framework of various pharmaceutical agents, where stereochemistry is critical for efficacy and safety.

Synthesis and Purification Protocols

Boc-D-Thr-OMe can be synthesized via two primary routes, either by esterifying N-Boc-D-threonine or by protecting D-threonine methyl ester.

Protocol 1: Esterification of N-Boc-D-threonine

This method is straightforward and involves the reaction of commercially available N-Boc-D-threonine with a methylating agent.

Materials:

  • N-Boc-D-threonine

  • Dimethyl sulfate

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-D-threonine (1.0 eq.) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

  • Add potassium carbonate (1.2 eq.) to the solution with stirring.

  • Carefully add dimethyl sulfate (1.1 eq.) to the mixture. Caution: Dimethyl sulfate is toxic and a suspected carcinogen; handle with extreme care in a fume hood.

  • Heat the reaction mixture to reflux and stir for 1-2 hours, monitoring the reaction by TLC.[5]

  • After completion, cool the mixture to room temperature and filter to remove insoluble solids.[5]

  • Concentrate the filtrate under reduced pressure to remove the acetone.[5]

  • Dissolve the resulting oil in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-D-Thr-OMe, typically as an oil.[5]

Synthesis_Diagram reagent1 N-Boc-D-threonine product Boc-D-Thr-OMe reagent1->product Esterification reagent2 Dimethyl Sulfate K₂CO₃, Acetone reagent2:f0->product reagent2:f1->product

Sources

An In-Depth Technical Guide to the Synthesis of Boc-D-threonine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Protocol for Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and pharmaceutical development, the precise construction of molecules is paramount. Boc-D-threonine methyl ester is a crucial building block, valued for its role in creating complex peptides and other biologically active compounds. This guide provides a detailed, in-depth protocol for its synthesis, moving beyond a simple list of steps to explain the underlying chemical principles and critical considerations for successful execution in a laboratory setting.

I. Core Principles of the Synthesis

The synthesis of Boc-D-threonine methyl ester involves two primary chemical transformations: the protection of the amino group with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxylic acid to a methyl ester. The Boc group is a widely used protecting group in peptide synthesis due to its stability under various conditions and its straightforward removal under mild acidic conditions. The methyl ester protects the carboxylic acid from participating in unwanted side reactions during subsequent synthetic steps.

II. The Synthetic Pathway: A Detailed Protocol

The most common and reliable method for synthesizing Boc-D-threonine methyl ester is a two-step process. First, the amino group of D-threonine is protected, and then the carboxylic acid is esterified.

Step 1: Boc Protection of D-Threonine

The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The base deprotonates the amino group, increasing its nucleophilicity and facilitating its attack on the (Boc)₂O.

Experimental Protocol: Boc-D-Threonine Synthesis

ReagentMolar EquivalentAmountNotes
D-Threonine1.011.91 gStarting material
Dioxane-100 mLSolvent
Water-100 mLSolvent
1 M NaOH1.1110 mLBase
Di-tert-butyl dicarbonate1.124.0 gBoc source

Procedure:

  • Suspend D-threonine in a 1:1 mixture of dioxane and water.
  • Cool the mixture to 0 °C using an ice bath.
  • Slowly add the 1 M sodium hydroxide solution.
  • Add the di-tert-butyl dicarbonate to the reaction mixture.
  • Allow the reaction to stir at room temperature overnight.
  • Remove the dioxane by concentrating the mixture under reduced pressure.
  • Wash the remaining aqueous layer with ethyl acetate to remove unreacted di-tert-butyl dicarbonate.
  • Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1 M HCl to precipitate the product.
  • Collect the resulting solid by filtration, wash with cold water, and dry under vacuum to obtain Boc-D-threonine.
Step 2: Methyl Esterification of Boc-D-Threonine

With the amino group protected, the carboxylic acid is converted to a methyl ester. While various methods exist, using trimethylchlorosilane (TMSCl) in methanol is a convenient and efficient approach.

Experimental Protocol: Boc-D-threonine Methyl Ester Synthesis

ReagentMolar EquivalentAmountNotes
Boc-D-Threonine1.010.96 gStarting material
Methanol-100 mLSolvent and reagent
Trimethylchlorosilane (TMSCl)2.013.0 mLCatalyst and dehydrating agent

Procedure:

  • Suspend Boc-D-threonine in methanol in a round-bottom flask.
  • Slowly add trimethylchlorosilane while stirring.
  • Stir the resulting solution at room temperature.
  • Monitor the reaction's completion using thin-layer chromatography (TLC).
  • Once complete, concentrate the reaction mixture on a rotary evaporator to obtain the product.
  • Further purification can be achieved by recrystallization or column chromatography if necessary.

III. Experimental Workflow Diagram

The following diagram provides a visual representation of the synthesis workflow.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Esterification a D-Threonine b Reaction with (Boc)₂O and NaOH a->b c Boc-D-Threonine b->c d Boc-D-Threonine e Reaction with TMSCl in Methanol d->e f Boc-D-threonine Methyl Ester e->f

Synthesis workflow for Boc-D-threonine methyl ester.

IV. Characterization and Purity Assessment

To ensure the identity and purity of the final product, a thorough characterization is essential. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be used to confirm the chemical structure of the synthesized compound.
  • Mass Spectrometry (MS): This technique will verify the molecular weight of the Boc-D-threonine methyl ester.
  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of the final product.

V. Conclusion

The synthesis of Boc-D-threonine methyl ester is a fundamental and critical process in the field of peptide chemistry. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers and scientists can reliably produce this valuable compound for their drug discovery and development endeavors.

References

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing.
  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. The Royal Society of Chemistry.
  • A Facile Method for the Transformation of N-(tert-Butoxycarbonyl) α-Amino Acids to N-Unprotected α-Amino Methyl Esters. J. Org. Chem. 1999, 64, 9294–9296.
  • A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.
  • Application Notes and Protocols for DL-Threonine Methyl Ester Hydrochloride in Peptide Synthesis. Benchchem.
  • A Comparative Guide: DL-Threonine Methyl Ester Hydrochloride vs. Boc-Thr-OH in Peptide Synthesis. Benchchem.
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC - NIH.
  • Amino Acid Deriv
  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.
  • Synthesis method of D-threonine.
  • The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. BOC Sciences.
  • Attaching Boc Protecting Groups With BOC-ON. AAPPTec.
  • Application Notes and Protocols: DL-Threonine Methyl Ester Hydrochloride in the Synthesis of Threonine Deriv
  • Organic Syntheses Procedure. Organic Syntheses.
  • Boc-L-Threonine synthesis. ChemicalBook.
  • Dual protection of amino functions involving Boc. RSC Publishing.
  • BOC-Amino Acids. BOC Sciences.
  • Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Boc-D-threonine. Chem-Impex.
  • Boc-L-threonine methyl ester. Chem-Impex.
  • Boc-Thr-OMe; N-tert-butyloxycarbonyl-L-threonine methyl ester; CAS 79479-07-5. Anaspec.
  • Boc-L-threonine methyl ester (USB-265269-50G) bei Hölzel-Diagnostika. Hölzel-Diagnostika.
  • 236488 Boc-L-threonine methyl ester 98+% (HPLC) CAS: 79479-07-5.

A Technical Guide to (2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Building Block of Strategic Importance

(2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is a synthetically valuable derivative of the non-proteinogenic amino acid D-threonine. Its specific stereochemistry, (2R,3S), and the presence of orthogonal protecting groups—the acid-labile tert-butoxycarbonyl (Boc) group on the amine and the methyl ester on the carboxyl group—make it a crucial chiral building block in modern organic synthesis. This guide provides an in-depth analysis of its structure, stereochemistry, synthesis, and applications, with a focus on providing actionable insights for laboratory and developmental settings.

The strategic importance of this molecule lies in its ability to introduce the D-threonine scaffold into complex molecules, particularly in the synthesis of peptides and pharmaceutical intermediates. The Boc protecting group offers robust protection under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions, a cornerstone of many synthetic strategies in peptide chemistry.[1] The methyl ester provides a stable protecting group for the carboxylic acid, which can be selectively cleaved under conditions that do not affect the Boc group, allowing for precise control over the synthetic route.

Understanding the Stereochemistry: D-threonine vs. L-threonine

Threonine possesses two chiral centers, at the α-carbon (C2) and the β-carbon (C3), giving rise to four possible stereoisomers. The naturally occurring, proteinogenic form is L-threonine, which has the (2S,3R) configuration. The target molecule of this guide is derived from D-threonine, the enantiomer of L-threonine, with a (2R,3S) configuration. The other two diastereomers are L-allothreonine (2S,3S) and D-allothreonine (2R,3R).[2][3] This precise stereochemical arrangement is critical, as the biological activity of the final target molecule is often highly dependent on the stereochemistry of its constituent building blocks.

Synthesis of (2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

The synthesis of the title compound is typically achieved through a two-step sequence starting from D-threonine: 1) protection of the amino group with a Boc moiety, followed by 2) esterification of the carboxylic acid. An alternative route involves the initial esterification of D-threonine followed by Boc protection of the resulting amino ester.

Workflow for the Synthesis of (2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

G cluster_0 Route 1: Boc Protection First cluster_1 Route 2: Esterification First D_Thr D-Threonine Boc_D_Thr Boc-D-threonine D_Thr->Boc_D_Thr (Boc)2O, Base Target1 (2R,3S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate Boc_D_Thr->Target1 CH3I, K2CO3 or TMSCl, MeOH D_Thr2 D-Threonine D_Thr_Me D-Threonine Methyl Ester HCl D_Thr2->D_Thr_Me SOCl2, MeOH Target2 (2R,3S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate D_Thr_Me->Target2 (Boc)2O, Base

Sources

An In-depth Technical Guide to N-Boc-D-threonine methyl ester (CAS: 96099-84-2)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Building Blocks

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount. Biological systems, inherently chiral, often exhibit starkly different responses to enantiomers of the same compound.[1][2] One enantiomer may elicit a desired therapeutic effect, while its mirror image could be inactive or, in worst-case scenarios, toxic.[2] This principle underscores the critical need for enantiomerically pure compounds in pharmaceutical development.[1][3]

N-Boc-D-threonine methyl ester is a key chiral building block, valued for its role in the asymmetric synthesis of complex molecules.[4][5] As a derivative of the non-proteinogenic D-threonine, it provides a synthetically versatile scaffold containing two defined stereocenters. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid allow for selective chemical transformations at other sites, making it an indispensable tool in multi-step syntheses of peptide analogues, antibiotics, and other therapeutic agents. This guide provides a detailed examination of its properties, synthesis, and applications, grounded in established chemical principles and methodologies.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is the foundation of its effective use.

Core Properties
PropertyValueSource
CAS Number 96099-84-2N/A
Molecular Formula C10H19NO5[6]
Molecular Weight 233.26 g/mol [6]
Appearance White to off-white powder or crystalline solidN/A
Stereochemistry (2R, 3S)N/A
Analytical Characterization: A Self-Validating System

The identity and purity of N-Boc-D-threonine methyl ester must be rigorously confirmed before its use in synthesis. The following data serve as a benchmark for quality control.

TechniqueExpected Chemical Shifts / Peaks
¹H NMR Variations may occur based on solvent. Expected signals include those for the Boc group (singlet, ~1.4 ppm), the methyl ester (singlet, ~3.7 ppm), and protons on the threonine backbone.
¹³C NMR Expected signals include those for the carbonyl carbons of the Boc and ester groups, as well as the carbons of the threonine backbone and protecting groups.[7][8]
Mass Spec (ESI-MS) Calculated for (M+H)⁺/z: 234.1
FT-IR (cm⁻¹) Characteristic peaks for N-H, C=O (ester and carbamate), and C-O stretching are expected.

Note: Specific spectral data can be influenced by the solvent and instrument used. Researchers should always compare their results with a certified reference standard.

Part 2: Synthesis and Purification Protocol

The preparation of N-Boc-D-threonine methyl ester involves a two-step process starting from D-threonine: esterification of the carboxylic acid followed by protection of the amine.

Esterification of D-Threonine

The initial step is the conversion of the carboxylic acid to a methyl ester. This is typically achieved under acidic conditions to prevent unwanted side reactions. A common and effective method involves the use of thionyl chloride in methanol.[9]

Experimental Protocol: Synthesis of D-Threonine Methyl Ester Hydrochloride

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend D-threonine in anhydrous methanol.

  • Reagent Addition: Cool the suspension to 0°C using an ice bath. Add thionyl chloride dropwise via the dropping funnel over a period of 30-60 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure to yield the crude D-threonine methyl ester hydrochloride as a solid. This intermediate is often used in the next step without further purification.

Boc Protection

The second step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is typically accomplished using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[10]

Experimental Protocol: Synthesis of N-Boc-D-threonine methyl ester

  • Reaction Setup: Dissolve the crude D-threonine methyl ester hydrochloride in a mixture of a suitable organic solvent (e.g., tetrahydrofuran) and water.[10]

  • Base Addition: Cool the solution to 0°C and add a base such as sodium bicarbonate to neutralize the hydrochloride and create the necessary basic conditions for the reaction.[10]

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 8-12 hours, monitoring by TLC.

  • Work-up and Purification: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and extract the product with an organic solvent like ethyl acetate.[10] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.

Synthesis Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: Boc Protection D_Threonine D-Threonine reagent1 SOCl₂, Methanol D_Threonine->reagent1 Intermediate D-Threonine Methyl Ester HCl reagent2 Boc₂O, NaHCO₃ Intermediate->reagent2 Final_Product N-Boc-D-threonine methyl ester reagent1->Intermediate reagent2->Final_Product

Caption: Synthesis workflow for N-Boc-D-threonine methyl ester.

Part 3: Applications in Drug Development and Peptide Synthesis

The utility of N-Boc-D-threonine methyl ester stems from the orthogonal nature of its protecting groups and its defined stereochemistry. The Boc group is acid-labile, while the methyl ester can be removed under basic conditions, allowing for selective deprotection and further elaboration of the molecule.

Role in Peptide Synthesis

While the L-enantiomer is more common in natural peptides, the incorporation of D-amino acids like D-threonine is a key strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation and to modulate biological activity.[11] N-Boc-D-threonine methyl ester can be utilized in both solution-phase and solid-phase peptide synthesis (SPPS).[12]

In a typical SPPS workflow using Boc chemistry, the free carboxylic acid of a Boc-protected amino acid is activated and coupled to the free amine of a resin-bound amino acid.[12] The Boc group is then removed with an acid like trifluoroacetic acid (TFA), and the cycle is repeated.[12]

As a Chiral Precursor

Beyond peptides, N-Boc-D-threonine methyl ester is a valuable starting material for the synthesis of other complex chiral molecules. The hydroxyl group on the side chain can be further functionalized, and the stereocenters can direct the stereochemistry of subsequent reactions.

Application Workflow: Dipeptide Synthesis

The following diagram illustrates the general steps for incorporating N-Boc-D-threonine (after saponification of the methyl ester) into a dipeptide using solid-phase synthesis.

G Resin Amino Acid-Resin Deprotection1 N-terminal Deprotection (e.g., TFA) Resin->Deprotection1 Neutralization Neutralization (e.g., DIPEA) Deprotection1->Neutralization Coupling Coupling with activated N-Boc-D-threonine Neutralization->Coupling Cleavage Cleavage from Resin (e.g., HF) Coupling->Cleavage Final_Peptide Dipeptide Cleavage->Final_Peptide

Caption: General workflow for solid-phase dipeptide synthesis.

Part 4: Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

  • Handling: Use in a well-ventilated area, preferably in a fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Avoid dust formation and inhalation.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[14]

    • Skin Contact: Wash off with soap and plenty of water.[13]

    • Inhalation: Move the person into fresh air.[13]

    • Ingestion: Rinse mouth with water and seek medical attention.[13]

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.[13][14][15][16]

Conclusion

N-Boc-D-threonine methyl ester is more than just a chemical reagent; it is a strategic tool that enables the precise construction of complex, stereochemically defined molecules. Its well-behaved protecting groups and defined chirality make it a reliable and versatile building block for researchers in drug discovery and organic synthesis. A comprehensive understanding of its synthesis, characterization, and application, as detailed in this guide, is crucial for leveraging its full potential in the development of next-generation therapeutics.

References

  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • Chirality. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.
  • Enamine. (n.d.). Chiral Building Blocks Selection.
  • Journal of the Brazilian Chemical Society. (n.d.). Application of chiral building blocks to the synthesis of drugs.
  • BenchChem. (n.d.). An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis.
  • Pharmlinks. (n.d.). Exploring N-Boc-L-Threonine Methyl Ester: A Key Pharmaceutical Intermediate.
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.
  • BenchChem. (n.d.). A Comparative Guide: DL-Threonine Methyl Ester Hydrochloride vs. Boc-Thr-OH in Peptide Synthesis.
  • Molecules. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.
  • Aldrich. (2022, March 26). T34207 - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Organic Syntheses. (n.d.). Procedure.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids.
  • Fisher Scientific. (n.d.). FICHES DE DONNEES DE SECURITE.
  • BenchChem. (n.d.). Application Notes and Protocols for DL-Threonine Methyl Ester Hydrochloride in Peptide Synthesis.
  • Google Patents. (n.d.). CN103450040A - Synthesis method of D-threonine.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-threonine-OH 5.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

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An In-Depth Technical Guide to the Physicochemical Properties of N-(tert-butoxycarbonyl)-D-threonine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(tert-butoxycarbonyl)-D-threonine methyl ester, commonly abbreviated as Boc-D-Thr-OMe, is a pivotal chiral building block in modern organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. Its unique structural features—a protected amine (Boc group), an esterified carboxyl group, and two stereocenters ((2R,3S) configuration)—necessitate a thorough understanding of its physical and chemical properties for successful application. This guide provides a comprehensive overview of the core physicochemical characteristics of Boc-D-Thr-OMe, offering field-proven insights into its handling, characterization, and utilization. We will delve into its structural and thermal properties, optical activity, solubility, and spectroscopic signature, supported by detailed experimental protocols and data interpretation.

Chemical Identity and Core Properties

The precise identity of a chemical reagent is the foundation of reproducible science. Boc-D-Thr-OMe is a derivative of the natural amino acid D-threonine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is esterified with a methyl group. This dual modification renders the molecule suitable for use in sequential coupling reactions, such as Solid-Phase Peptide Synthesis (SPPS), by preventing unwanted polymerization and side reactions.[1][]

Below is a summary of its fundamental identifiers and properties:

IdentifierValueSource(s)
IUPAC Name (2R,3S)-methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxybutanoate[3]
CAS Number 96099-84-2[3][4]
Molecular Formula C₁₀H₁₉NO₅[3][4]
Molecular Weight 233.26 g/mol [3]
Appearance Colorless to light yellow oil/liquid[4][5]
Purity Typically ≥98% (HPLC)[4][6]

The structure of Boc-D-Thr-OMe is critical to its function. The bulky Boc group provides steric hindrance and electronic protection to the nitrogen atom, while the methyl ester protects the C-terminus. The free hydroxyl group on the side chain offers a potential site for further modification or can influence the peptide's conformation through hydrogen bonding.[7]

Caption: Chemical structure of Boc-D-Thr-OMe.

Thermal and Macroscopic Properties

The physical state and thermal properties of a compound are critical for its storage, handling, and reaction setup. Boc-D-Thr-OMe is typically supplied as a colorless to light yellow, viscous oil or liquid at room temperature.[4][5] This is in contrast to its free-acid counterpart, Boc-D-Thr-OH, which is a solid. The esterification of the carboxylic acid disrupts the crystal lattice that would be formed through intermolecular hydrogen bonding, resulting in a lower melting point.

PropertyValueSignificanceSource(s)
Physical State Liquid / OilAffects handling, weighing, and dissolution. Requires careful transfer techniques.[4][5]
Boiling Point ~206 °C (lit.)Indicates low volatility under standard lab conditions. Useful for purification via distillation under reduced pressure.[1][5][8]
Flash Point ~172 °CImportant for safety assessment and determining appropriate heating methods.[1][3]
Density ~1.123 g/cm³Necessary for converting between mass and volume.[1][8]

Expert Insight: The oily nature of this compound means that it is often easier to handle by dissolving the entire container's contents in a known volume of a suitable solvent to create a stock solution. This approach is more accurate than attempting to weigh small quantities of a viscous liquid directly.

Optical Activity: A Confirmation of Stereochemical Integrity

As a chiral molecule, the optical rotation of Boc-D-Thr-OMe is a critical quality control parameter. It confirms the enantiomeric purity and the correct stereochemical configuration (D-threonine derivative). The specific rotation is measured using a polarimeter at the sodium D-line (589 nm).

  • Specific Rotation [α]D: While data for the D-enantiomer is less commonly published than for the L-enantiomer, the value is expected to be equal in magnitude and opposite in sign. For the corresponding L-enantiomer (Boc-L-Thr-OMe), a typical value is -17 ± 2º (c=2 in DMF) .[6][9] Therefore, the D-enantiomer should have a positive rotation of approximately +17º .

Causality: The rotation of plane-polarized light is a direct consequence of the molecule's asymmetry at its two chiral centers (Cα and Cβ).[10] Any deviation from the expected value can indicate racemization at the α-carbon or the presence of enantiomeric or diastereomeric impurities.

Protocol: Measurement of Specific Optical Rotation
  • Preparation: Accurately prepare a solution of Boc-D-Thr-OMe in a specified solvent (e.g., 2 g per 100 mL in DMF). Ensure the compound is fully dissolved.

  • Instrumentation: Calibrate the polarimeter using a blank solvent cell.

  • Measurement: Fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path.

  • Reading: Record the observed rotation (α).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) where 'l' is the path length of the cell in decimeters (dm) and 'c' is the concentration in g/mL.

Solubility Profile

The solubility of Boc-D-Thr-OMe is governed by the balance of its polar and non-polar functionalities.

  • Polar Groups: Hydroxyl (-OH), ester (C=O), and carbamate (N-H, C=O).

  • Non-polar Groups: tert-butyl group and the hydrocarbon backbone.

This structure results in good solubility in a wide range of common organic solvents.

SolventSolubilityRationale
Dichloromethane (DCM) SolubleApolar solvent compatible with the non-polar Boc group and backbone.
Ethyl Acetate (EtOAc) SolubleModerately polar solvent capable of interacting with both polar and non-polar parts of the molecule.
Methanol (MeOH) SolublePolar protic solvent that can hydrogen bond with the hydroxyl and carbamate groups.
Dimethylformamide (DMF) SolubleHighly polar aprotic solvent, excellent for solvating peptide-related compounds.
Water Slightly SolubleThe large non-polar Boc group limits solubility despite the presence of hydrogen-bonding groups.[5][8]

Trustworthiness: A self-validating system for solubility testing involves visual inspection. A true solution will be clear and free of particulates. For quantitative analysis, a known excess of the compound can be stirred in a specific volume of solvent, and the concentration of the supernatant can be measured after equilibration.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for verifying the structure and purity of Boc-D-Thr-OMe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information. The chemical shifts (δ) are highly dependent on the solvent used.

¹H NMR (Proton NMR):

  • δ ~ 5.1-5.3 ppm (d): N-H proton of the Boc-carbamate. The coupling to the α-proton is a key indicator.

  • δ ~ 4.2-4.4 ppm (m): Cα-H proton. It appears as a multiplet due to coupling with both the N-H and Cβ-H protons.

  • δ ~ 3.9-4.1 ppm (m): Cβ-H proton. It is coupled to the α-proton and the γ-methyl protons.

  • δ ~ 3.7 ppm (s): -OCH₃ protons of the methyl ester. This singlet integrating to 3H is a characteristic signal.

  • δ ~ 1.4 ppm (s): -(CH₃)₃ protons of the tert-butyl (Boc) group. A strong singlet integrating to 9H is the most prominent feature of the spectrum.

  • δ ~ 1.2 ppm (d): -CH₃ protons of the threonine side chain (γ-protons). This doublet, integrating to 3H, arises from coupling to the β-proton.

¹³C NMR (Carbon NMR):

  • δ ~ 171-173 ppm: C=O of the methyl ester.

  • δ ~ 155-157 ppm: C=O of the Boc-carbamate.

  • δ ~ 79-81 ppm: Quaternary carbon of the Boc group, -C(CH₃)₃.

  • δ ~ 67-69 ppm: Cβ carbon, bearing the hydroxyl group.

  • δ ~ 58-60 ppm: Cα carbon.

  • δ ~ 52-53 ppm: -OCH₃ carbon of the methyl ester.

  • δ ~ 28 ppm: -CH₃ carbons of the Boc group.

  • δ ~ 20 ppm: γ-CH₃ carbon of the threonine side chain.

(Note: The provided ¹H NMR data for the L-enantiomer in DMSO-d6 is: δ 1.26 (3H, d), 1.46 (9H, s), 3.78 (3H, s), 4.28 (1H, m), 5.29 (1H, m).[5] The D-enantiomer's spectrum in the same solvent would be virtually identical.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • ~3400 cm⁻¹ (broad): O-H stretch from the hydroxyl group and N-H stretch from the carbamate.

  • ~2980 cm⁻¹ (sharp): C-H stretches from the alkyl groups.

  • ~1745 cm⁻¹ (strong): C=O stretch of the methyl ester.

  • ~1700 cm⁻¹ (strong): C=O stretch of the Boc-carbamate.

  • ~1510 cm⁻¹ (medium): N-H bend (Amide II band).

  • ~1160 cm⁻¹ (strong): C-O stretch associated with the ester and carbamate groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. Using electrospray ionization (ESI), common adducts are observed.

  • [M+H]⁺: Expected at m/z 234.2.[5]

  • [M+Na]⁺: Expected at m/z 256.2.

  • Fragmentation: A characteristic loss of the tert-butyl group (-56 Da) or isobutylene is often observed, leading to a fragment at m/z 178.

Chromatographic Behavior and Analysis

Chromatography is essential for monitoring reaction progress and assessing the purity of Boc-D-Thr-OMe.

Workflow: Purity Analysis by HPLC

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep1 Accurately weigh Boc-D-Thr-OMe prep2 Dissolve in mobile phase (e.g., Acetonitrile/Water) prep1->prep2 hplc1 Inject sample into C18 reverse-phase column prep2->hplc1 Inject hplc2 Run isocratic or gradient elution hplc1->hplc2 hplc3 Detect eluent using UV detector (e.g., 210 nm) hplc2->hplc3 an1 Integrate peak area of the chromatogram hplc3->an1 Generate Chromatogram an2 Calculate purity as: (Area_main / Area_total) * 100 an1->an2

Caption: Workflow for HPLC purity analysis.

Expert Insight: In Thin-Layer Chromatography (TLC), using a mobile phase like 1:1 Ethyl Acetate/Hexanes, Boc-D-Thr-OMe will be more mobile (higher Rf value) than its corresponding acid (Boc-D-Thr-OH) due to the less polar nature of the methyl ester. This makes TLC an excellent tool for monitoring the esterification reaction.

Conclusion

N-(tert-butoxycarbonyl)-D-threonine methyl ester is a well-characterized and versatile building block for chemical synthesis. Its properties as a liquid with good solubility in organic solvents make it convenient for solution-phase reactions. The stereochemical and structural integrity of the compound can be rigorously validated through a combination of polarimetry, NMR, IR, and MS. A comprehensive understanding of these physical characteristics, as detailed in this guide, is paramount for researchers and drug development professionals to ensure the quality, reproducibility, and success of their synthetic endeavors.

References

  • PubChem. (n.d.). N-tert-Butoxycarbonyl-L-threonine. Retrieved from [Link]

  • Chemsrc. (n.d.). N-(tert-Butoxycarbonyl)-D-threonine Methyl Ester. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supporting Information for Chemical Communications. Retrieved from [Link]

  • PubMed. (1993). Structure of Boc-Phe-D-Leu-Thr-OMe. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Iptek ITS. (n.d.). Optical Activity of an Asymmetric Substance. Retrieved from [Link]

  • Exploring N-Boc-L-Threonine Methyl Ester: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]

  • BOC-Amino Acids. (n.d.). Retrieved from [Link]

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An In-Depth Technical Guide to the Stereochemistry of N-(tert-butoxycarbonyl)-D-threonine methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(tert-butoxycarbonyl)-D-threonine methyl ester is a chiral building block of significant interest to researchers, scientists, and drug development professionals. Its precisely defined three-dimensional structure is fundamental to its application in the stereoselective synthesis of complex molecules, particularly peptidomimetics and other pharmaceutical agents.[1][2] The efficacy and safety of many drugs are intrinsically linked to their stereochemistry, making a thorough understanding of intermediates like N-(tert-butoxycarbonyl)-D-threonine methyl ester paramount.[1] This guide provides a comprehensive overview of the stereochemical nuances of this compound, methodologies for its synthesis, and protocols for verifying its chiral integrity.

The Stereochemical Landscape of D-Threonine

Threonine is an amino acid characterized by the presence of two stereocenters, which gives rise to four possible stereoisomers.[2][3] The designation "D-threonine" specifies the absolute configuration at the α-carbon (C2) as (R) and the β-carbon (C3) as (S).[4][5] This (2R, 3S) configuration is the enantiomer of the naturally occurring L-threonine, which has a (2S, 3R) configuration.[2][6] The other two stereoisomers, (2R, 3R) and (2S, 3S), are diastereomers of threonine and are known as D-allothreonine and L-allothreonine, respectively.

The precise spatial arrangement of the amino and hydroxyl groups in D-threonine is a critical determinant of its chemical reactivity and its utility as a chiral precursor.[1] In N-(tert-butoxycarbonyl)-D-threonine methyl ester, the core stereochemistry of the D-threonine backbone is preserved. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid do not alter the chiral centers but are crucial for directing subsequent chemical transformations.[7]

Diagram: Stereoisomers of Threonine

The following diagram illustrates the relationship between the four stereoisomers of threonine.

G D-Threonine (2R, 3S) D-Threonine (2R, 3S) L-Threonine (2S, 3R) L-Threonine (2S, 3R) D-Threonine (2R, 3S)->L-Threonine (2S, 3R) Enantiomers D-Allothreonine (2R, 3R) D-Allothreonine (2R, 3R) D-Threonine (2R, 3S)->D-Allothreonine (2R, 3R) Diastereomers L-Allothreonine (2S, 3S) L-Allothreonine (2S, 3S) D-Threonine (2R, 3S)->L-Allothreonine (2S, 3S) Diastereomers L-Threonine (2S, 3R)->D-Allothreonine (2R, 3R) Diastereomers L-Threonine (2S, 3R)->L-Allothreonine (2S, 3S) Diastereomers D-Allothreonine (2R, 3R)->L-Allothreonine (2S, 3S) Enantiomers G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Boc Protection D-Threonine D-Threonine Reagents1 SOCl2, MeOH D-Threonine->Reagents1 Product1 D-Threonine methyl ester hydrochloride Reagents1->Product1 Product1_ref D-Threonine methyl ester hydrochloride Reagents2 (Boc)2O, Base (e.g., Et3N) DCM or THF/H2O Product1_ref->Reagents2 FinalProduct N-(tert-butoxycarbonyl)-D-threonine methyl ester Reagents2->FinalProduct

Caption: Synthetic workflow for the preparation of the target compound.

Analytical Characterization and Chiral Purity Assessment

Ensuring the stereochemical integrity of N-(tert-butoxycarbonyl)-D-threonine methyl ester is critical for its downstream applications. Several analytical techniques are employed for its characterization and to confirm its enantiomeric and diastereomeric purity.

Spectroscopic and Physical Data

The identity and purity of the synthesized compound are initially confirmed by standard spectroscopic methods.

Analytical Technique Expected Observations
¹H NMR Characteristic peaks for the Boc group (singlet ~1.4 ppm), methyl ester (singlet ~3.7 ppm), and the α- and β-protons of the threonine backbone.
¹³C NMR Resonances corresponding to the carbonyls of the Boc and ester groups, the quaternary carbon of the Boc group, and the carbons of the threonine backbone.
FT-IR Stretching vibrations for the N-H (carbamate), C=O (ester and carbamate), and O-H groups.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the compound.
Optical Rotation A specific optical rotation value confirms the presence of a single enantiomer in excess.
Chiral Purity Analysis

The most definitive methods for assessing the stereochemical purity of amino acid derivatives involve chiral chromatography.

3.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. [8]The method relies on a chiral stationary phase (CSP) that interacts differently with the stereoisomers, leading to different retention times.

Self-Validating System: The protocol is self-validating by first analyzing a racemic or diastereomeric mixture of the threonine derivative to establish the retention times for all possible stereoisomers. The analysis of the synthesized N-(tert-butoxycarbonyl)-D-threonine methyl ester should then show a single major peak corresponding to the (2R, 3S) isomer, with any other stereoisomers falling below the limit of detection.

3.2.2. Chiral Gas Chromatography (GC)

Gas chromatography on a chiral stationary phase is another highly sensitive method for determining the optical purity of amino acid derivatives. [9][10]This technique often requires derivatization of the analyte to increase its volatility. For N-(tert-butoxycarbonyl)-D-threonine methyl ester, it may be possible to analyze it directly or after a simple derivatization of the hydroxyl group.

Expertise & Experience: The choice between chiral HPLC and GC often depends on the available instrumentation and the specific requirements of the analysis. GC can offer higher resolution for certain compounds, while HPLC is often more versatile and avoids the need for high-temperature analysis which could potentially lead to racemization. [11]

Experimental Protocols

Synthesis of D-Threonine Methyl Ester Hydrochloride
  • Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube is charged with anhydrous methanol.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Reagent Addition: Thionyl chloride is added dropwise to the cold methanol with vigorous stirring. (Caution: This reaction is exothermic and releases HCl gas).

  • Addition of D-Threonine: D-threonine is added portion-wise to the reaction mixture.

  • Reaction: The mixture is allowed to warm to room temperature and then heated to reflux for several hours.

  • Work-up: The solvent is removed under reduced pressure to yield the crude D-threonine methyl ester hydrochloride as a solid.

Synthesis of N-(tert-butoxycarbonyl)-D-threonine methyl ester
  • Dissolution: D-threonine methyl ester hydrochloride is dissolved in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water. [12]2. Base Addition: The solution is cooled to 0 °C, and a base (e.g., triethylamine) is added to neutralize the hydrochloride.

  • Boc Anhydride Addition: A solution of di-tert-butyl dicarbonate in the same solvent is added dropwise.

  • Reaction: The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • Work-up: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product.

  • Purification: The crude product is purified by column chromatography to afford pure N-(tert-butoxycarbonyl)-D-threonine methyl ester.

Safety and Handling

N-(tert-butoxycarbonyl)-D-threonine methyl ester should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn. [13]It is important to avoid contact with skin and eyes. [13][14]Store the compound in a tightly sealed container in a cool, dry place. [13]For detailed safety information, refer to the Safety Data Sheet (SDS). [13][15][16]

References

  • The Chemistry and Applications of D-Threonine: Beyond Nutrition. NINGBO INNO PHARMCHEM CO.,LTD.
  • Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral st
  • D-Threonine | C4H9NO3 | CID 69435. PubChem - NIH.
  • A Comparative Guide to Purity Analysis of DL-Threonine Methyl Ester Hydrochloride. Benchchem.
  • D-Threonine VS L-Threonine. Chemicalbook.
  • A Researcher's Guide to Assessing the Chiral Integrity of Threonine in Synthetic Peptides. Benchchem.
  • How to draw L and D configuration for isoleucine and threonine? Chemistry Stack Exchange.
  • SAFETY DATA SHEET - N-(tert-Butoxycarbonyl)-D-threonine Methyl Ester. TCI Chemicals.
  • The stereochemical configuration of D-Threonine is (2R,3S). Chegg.com.
  • Safety D
  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Bioorganic Chemistry.
  • Analyses of amino acids, Enantiomeric purity. Bachem.
  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.
  • Exploring N-Boc-L-Threonine Methyl Ester: A Key Pharmaceutical Intermedi
  • SAFETY DATA SHEET - N-Boc-L-threonine. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - N-(tert-Butoxycarbonyl)-L-serine Methyl Ester. TCI Chemicals.
  • N-tert-Butoxycarbonyl-L-threonine | C9H17NO5 | CID 2724766. PubChem.

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n-boc-d-threonine methyl ester molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Boc-D-threonine Methyl Ester: Properties, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(tert-butoxycarbonyl)-D-threonine methyl ester (N-Boc-D-Thr-OMe), a critical chiral building block in modern synthetic organic chemistry and pharmaceutical development. We will delve into its fundamental properties, detail robust synthetic and purification protocols, and explore its primary application in peptide synthesis, grounding our discussion in established chemical principles and field-proven methodologies.

Introduction: The Strategic Importance of N-Boc-D-threonine Methyl Ester

N-Boc-D-threonine methyl ester is a derivative of the non-proteinogenic D-threonine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is present as a methyl ester. This specific combination of protecting groups makes it an invaluable reagent for several reasons:

  • Stereochemical Integrity : The D-configuration is crucial for synthesizing peptide analogues, peptidomimetics, and other chiral molecules with specific biological activities, such as enhanced stability against enzymatic degradation.

  • Orthogonal Protection : The acid-labile Boc group and the base-labile methyl ester offer an orthogonal protection scheme. This allows for selective deprotection and manipulation at either the N-terminus (amino group) or the C-terminus (carboxyl group), which is the cornerstone of controlled, stepwise peptide synthesis.[1][2]

  • Enhanced Solubility and Handling : Esterification of the carboxyl group often improves the solubility of amino acid derivatives in organic solvents commonly used in synthesis, facilitating homogenous reaction conditions and simplifying handling compared to the free acid.

The strategic placement of the Boc group prevents unwanted polymerization during the activation of the carboxyl group for amide bond formation, a critical requirement in peptide chemistry.[3][4][5]

Physicochemical Properties

A precise understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and for ensuring reproducibility. The key properties of N-Boc-D-threonine methyl ester are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₉NO₅[3][6]
Molecular Weight 233.26 g/mol [3][4][6]
Exact Mass 233.12600 u[6]
CAS Number 96099-84-2[6]
Appearance Varies; often a viscous liquid or low-melting solid[5]
Flash Point 172 °C[3][6]
Refractive Index ~1.45[3][6]
Solubility Sparingly soluble in water; soluble in chloroform, dichloromethane, DMF[7]

Synthesis and Purification

The preparation of N-Boc-D-threonine methyl ester is typically achieved via the N-protection of D-threonine methyl ester hydrochloride. This approach is often preferred for its efficiency and the commercial availability of the starting materials.

Experimental Protocol: N-Boc Protection of D-Threonine Methyl Ester

This protocol describes a robust and scalable method for synthesizing the title compound.

Principle: The free amino group of D-threonine methyl ester is nucleophilic and reacts with the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A mild base, such as sodium bicarbonate, is used to neutralize the hydrochloride salt of the starting material and the acidic byproducts of the reaction, driving the equilibrium towards the protected product.

Materials:

  • D-Threonine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve D-Threonine methyl ester hydrochloride (1.0 equivalent) in a 1:1 mixture of THF and water. Transfer the solution to a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with gentle stirring. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Basification: Slowly add sodium bicarbonate (3.0 equivalents) to the cooled solution. The bicarbonate neutralizes the hydrochloride salt, liberating the free amine required for the reaction. Effervescence (CO₂ evolution) will be observed.

  • Boc₂O Addition: Once the effervescence subsides, add di-tert-butyl dicarbonate (1.0 to 1.1 equivalents) to the reaction mixture. The Boc₂O may be a solid or liquid depending on ambient temperature; it can be added directly or as a solution in THF.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 10-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up (Solvent Removal): Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the remaining aqueous solution with water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. The product is organic-soluble and will move into the ethyl acetate layer.[8][9]

  • Washing: Combine the organic extracts and wash once with brine. This step removes residual water and inorganic salts from the organic phase.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter the mixture to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude N-Boc-D-threonine methyl ester.[8][9]

Purification Protocol: Silica Gel Column Chromatography

The crude product is typically purified by flash column chromatography to remove unreacted starting materials and byproducts.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v).[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or dichloromethane and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. The polarity can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Boc-D-threonine methyl ester.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Extraction cluster_purification Purification A Dissolve D-Thr-OMe·HCl in THF/Water B Cool to 0 °C A->B C Add NaHCO₃ B->C D Add Boc₂O C->D E Stir at RT for 12h D->E F Monitor by TLC E->F G Remove THF F->G H Extract with EtOAc (3x) G->H I Wash with Brine H->I J Dry (Na₂SO₄) & Concentrate I->J K Silica Gel Column Chromatography J->K L Pure Product K->L

Caption: Workflow for the synthesis of N-Boc-D-threonine methyl ester.

Application in Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

N-Boc-D-threonine methyl ester is a cornerstone reagent for incorporating D-threonine into a peptide chain using the Boc-SPPS strategy.[1] While the methyl ester is typically used in solution-phase synthesis, the corresponding free acid (Boc-D-Thr-OH) is directly used in SPPS. The principles of its use are identical. The Boc group serves as a temporary N-terminal protection.[10]

The Boc-SPPS cycle involves two key repeating steps: deprotection and coupling.

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[10] This exposes a free amino group (as a TFA salt) for the next coupling step. The side-chain protecting groups and the resin linkage remain intact under these conditions.

  • Neutralization and Coupling: The protonated amino group is neutralized to the free amine using a hindered base like diisopropylethylamine (DIEA). The incoming amino acid (e.g., Boc-D-Thr-OH) is pre-activated with a coupling reagent (e.g., HBTU, DIC) to form a highly reactive species, which then rapidly couples with the free amine on the resin to form a new peptide bond.

This cycle is repeated until the desired peptide sequence is assembled.

Boc-SPPS Cycle Diagram

SPPS_Cycle Resin Resin-Bound Peptide (N-terminally Boc-protected) Deprotection Step 1: Deprotection (TFA in DCM) Resin->Deprotection DeprotectedResin Resin-Bound Peptide (Free Amine · TFA Salt) Deprotection->DeprotectedResin Neutralization Step 2a: Neutralization (DIEA) DeprotectedResin->Neutralization Coupling Step 2b: Coupling (Activated Boc-AA-OH) Neutralization->Coupling Washes Wash Steps (DCM/DMF) Coupling->Washes Forms new peptide bond Washes->Resin Ready for next cycle

Caption: The iterative cycle of Boc-strategy solid-phase peptide synthesis.

Safety and Handling

While specific safety data for N-Boc-D-threonine methyl ester is not extensively published, general laboratory safety precautions for fine chemicals should be followed. Based on data for structurally similar compounds like N-Boc-L-threonine, the substance is not classified as hazardous but requires careful handling.[11][12]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C is recommended.[5]

Conclusion

N-Boc-D-threonine methyl ester is a highly valuable and versatile chiral building block. Its well-defined physicochemical properties and the robust protocols for its synthesis and purification make it an essential reagent for researchers in drug discovery and peptide science. The orthogonal protection afforded by the Boc and methyl ester groups provides the chemical control necessary for the logical and efficient construction of complex, stereochemically defined molecules.

References

  • Chemsrc. N-(tert-Butoxycarbonyl)-D-threonine Methyl Ester. [Link]

  • Pharmaffiliates. Exploring N-Boc-L-Threonine Methyl Ester: A Key Pharmaceutical Intermediate. [Link]

  • Advanced Bio-Technologies. Boc-Thr-OMe; N-tert-butyloxycarbonyl-L-threonine methyl ester; CAS 79479-07-5. [Link]

  • Fisher Scientific. Sicherheitsdatenblatt: N-Boc-L-threonine methyl ester. [Link]

  • Fisher Scientific. Fiches de Données de Sécurité: N-Boc-L-threonine methyl ester. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2724766, N-tert-Butoxycarbonyl-L-threonine. [Link]

  • Royal Society of Chemistry. A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

  • Royal Society of Chemistry Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

  • Organic Syntheses. Procedure for N-Boc-L-serine methyl ester. [Link]

  • National Institutes of Health. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

  • Google P
  • Carl ROTH. Safety Data Sheet: Boc-L-Threonine. [Link]

  • ResearchGate. Synthesis of N-protected N-methyl serine and threonine. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Google Patents.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

Spectroscopic Characterization of N-(tert-butoxycarbonyl)-D-threonine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(tert-butoxycarbonyl)-D-threonine methyl ester is a chiral building block of significant interest in the fields of synthetic organic chemistry and drug development. As a derivative of the essential amino acid D-threonine, it incorporates two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and a methyl ester on the carboxylic acid. This protection strategy is pivotal in peptide synthesis and the creation of complex molecular architectures, as it allows for sequential and controlled deprotection and coupling reactions.[1]

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1. Molecular structure of N-(tert-butoxycarbonyl)-D-threonine methyl ester highlighting key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2]

¹H NMR Spectroscopy

The proton NMR spectrum of N-(tert-butoxycarbonyl)-D-threonine methyl ester is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons.[3]

Table 1: Predicted ¹H NMR Spectral Data for N-(tert-butoxycarbonyl)-D-threonine methyl ester

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
C(CH₃)₃ (Boc)~1.45singlet-9H
CH₃ (Threonine)~1.20doublet~6.33H
OCH₃ (Ester)~3.75singlet-3H
Cβ-H (Threonine)~4.20multiplet-1H
Cα-H (Threonine)~4.30doublet of doublets~2.0, ~9.01H
N-H (Amide)~5.30doublet~9.01H
O-H (Alcohol)Variablebroad singlet-1H

Causality behind Predicted Chemical Shifts:

  • Boc Group: The nine protons of the tert-butyl group are chemically equivalent and shielded, thus appearing as a sharp singlet at approximately 1.45 ppm. This is a characteristic signal for a Boc-protecting group.[4]

  • Threonine CH₃: The methyl group on the threonine backbone is adjacent to a chiral center and will appear as a doublet due to coupling with the Cβ-H proton. Its chemical shift is expected around 1.20 ppm.

  • Ester OCH₃: The methyl group of the ester is deshielded by the adjacent oxygen atom and will appear as a singlet around 3.75 ppm.

  • Threonine Cβ-H: This proton is coupled to both the Cα-H and the adjacent methyl group, resulting in a complex multiplet. Its position is influenced by the adjacent hydroxyl and amino groups.

  • Threonine Cα-H: This proton is coupled to the N-H proton and the Cβ-H proton, leading to a doublet of doublets. Its chemical shift is influenced by the adjacent ester and amide functionalities.

  • Amide N-H: The amide proton's chemical shift is typically in the range of 5-9 ppm and will appear as a doublet due to coupling with the Cα-H.

  • Alcohol O-H: The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for N-(tert-butoxycarbonyl)-D-threonine methyl ester

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C (CH₃)₃ (Boc)~28.5
C H₃ (Threonine)~20.0
OC H₃ (Ester)~52.5
C β (Threonine)~68.0
C α (Threonine)~59.0
C (CH₃)₃ (Boc)~80.0
C =O (Amide)~156.0
C =O (Ester)~172.0

Rationale for Predicted Chemical Shifts:

  • Aliphatic Carbons: The carbons of the tert-butyl and threonine methyl groups are in the shielded aliphatic region.

  • Ester Methyl Carbon: The OCH₃ carbon is deshielded by the oxygen atom.

  • Threonine Backbone Carbons: The Cα and Cβ carbons are in the intermediate region, with their shifts influenced by the attached heteroatoms (N and O).

  • Boc Quaternary Carbon: The quaternary carbon of the Boc group is deshielded due to the attached oxygens.

  • Carbonyl Carbons: The amide and ester carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum, with the ester carbonyl typically being further downfield. The chemical shifts of these carbonyl carbons can be sensitive to solvent polarity.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Table 3: Predicted IR Absorption Bands for N-(tert-butoxycarbonyl)-D-threonine methyl ester

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400 (broad)O-HStretching
~3350N-HStretching
2980-2850C-H (alkane)Stretching
~1745C=O (ester)Stretching
~1690C=O (amide)Stretching
~1520N-HBending
~1160C-O (ester)Stretching

Interpretation of Key Absorption Bands:

  • O-H and N-H Stretching: The broad band around 3400 cm⁻¹ is characteristic of the O-H stretching of the alcohol, with its broadness due to hydrogen bonding.[8] The N-H stretch of the amide is expected around 3350 cm⁻¹.

  • C-H Stretching: The absorptions in the 2980-2850 cm⁻¹ region are due to the C-H stretching of the alkyl groups (Boc and threonine methyl).

  • Carbonyl Stretching: The two distinct carbonyl stretching frequencies are key indicators of the ester (~1745 cm⁻¹) and amide (~1690 cm⁻¹) functional groups. The ester C=O stretch typically appears at a higher wavenumber than the amide C=O stretch.[9]

  • N-H Bending: The N-H bending vibration of the amide group is expected around 1520 cm⁻¹.

  • C-O Stretching: The C-O stretching of the ester group will likely appear around 1160 cm⁻¹.

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra.

NMR Spectroscopy Protocol

G A Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). B Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. A->B C Instrument Setup: Place the tube in the NMR spectrometer. Lock, tune, and shim the instrument. B->C D ¹H NMR Acquisition: Acquire the ¹H spectrum using appropriate parameters (e.g., pulse sequence, number of scans). C->D E ¹³C NMR Acquisition: Acquire the ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C. D->E F Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. E->F G Spectral Analysis: Integrate the peaks in the ¹H spectrum and reference both spectra to an internal standard (e.g., TMS). F->G

Figure 2. A generalized workflow for NMR data acquisition and analysis.

IR Spectroscopy (ATR) Protocol

G A Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. B Background Scan: Acquire a background spectrum of the empty ATR crystal. A->B C Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal. B->C D Spectrum Acquisition: Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). C->D E Data Processing: Perform a background subtraction and, if necessary, an ATR correction. D->E F Crystal Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol). E->F

Figure 3. A standard procedure for acquiring an IR spectrum using an ATR accessory.

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on well-established principles and data from structurally similar molecules. The detailed analysis of the expected ¹H NMR, ¹³C NMR, and IR spectra provides a robust framework for the characterization of N-(tert-butoxycarbonyl)-D-threonine methyl ester. Researchers and drug development professionals can utilize this guide to aid in the structural verification and quality control of this important chiral building block, ensuring its suitability for downstream applications in complex organic synthesis.

References

  • Chemsrc. N-(tert-Butoxycarbonyl)-D-threonine Methyl Ester. Available from: [Link]

  • Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Available from: [Link]

  • ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • ResearchGate. ¹H NMR spectrum of cyclo(Boc-Cys-Pro-D-Ala-Cys-OMe) D-1 at 253 K. Available from: [Link]

  • SpectraBase. N1-Tert-butoxycarbonyl-N-methyl-o-methyl-D-tyrosine methyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • PubChem. N-tert-Butoxycarbonyl-L-threonine. Available from: [Link]

  • University of Colorado Boulder. IR Absorption Table. Available from: [Link]

  • SpectraBase. Methyl 2-hydroxy-3-methylbutanoate. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. Available from: [Link]

  • YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • UCLA. Table of Characteristic IR Absorptions. Available from: [Link]

  • PubChem. methyl (2R)-2-(((tert-butoxy)carbonyl)amino)-3-iodopropanoate. Available from: [Link]

  • Exploring N-Boc-L-Threonine Methyl Ester: A Key Pharmaceutical Intermediate. Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696). Available from: [Link]

  • Abbiotec. Boc-Thr-OMe; N-tert-butyloxycarbonyl-L-threonine methyl ester; CAS 79479-07-5. Available from: [Link]

Sources

Commercial sources for chiral n-boc-d-threonine methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Application of Chiral N-Boc-D-threonine Methyl Ester

Authored by a Senior Application Scientist

Abstract

N-Boc-D-threonine methyl ester is a pivotal chiral building block in modern asymmetric synthesis, particularly in the development of peptide-based therapeutics and complex chiral ligands. Its unique stereochemistry and orthogonally protected functional groups—a Boc-protected amine and a methyl ester-protected carboxylic acid—render it an invaluable starting material. This guide provides an in-depth analysis of the commercial landscape for this reagent, offering a framework for its sourcing, quality assessment, and effective utilization in research and development settings. We will explore the nuances of supplier selection, critical quality control parameters, and provide validated protocols for its application, ensuring that researchers can confidently integrate this versatile molecule into their synthetic workflows.

Introduction: The Strategic Importance of N-Boc-D-threonine Methyl Ester in Asymmetric Synthesis

The D-allo stereoisomer of threonine is a non-proteinogenic amino acid that imparts unique conformational constraints and biological activities when incorporated into peptides and other complex molecules. The N-Boc and methyl ester protecting groups on D-threonine provide a stable, yet readily cleavable, framework for multi-step synthesis. This strategic combination allows for selective deprotection and subsequent elaboration at either the N-terminus or C-terminus, a cornerstone of solid-phase and solution-phase peptide synthesis.

Beyond peptidomimetics, N-Boc-D-threonine methyl ester serves as a precursor for the synthesis of chiral auxiliaries, catalysts, and complex natural products. Its inherent chirality is leveraged to induce stereoselectivity in a wide array of chemical transformations, making the reliability of its commercial sources a matter of paramount importance for reproducible and successful research outcomes.

The Commercial Landscape: Sourcing High-Purity N-Boc-D-threonine Methyl Ester

The procurement of chiral building blocks necessitates a stringent evaluation of potential suppliers. The market for N-Boc-D-threonine methyl ester is populated by a range of vendors, from large-scale chemical manufacturers to specialized boutique suppliers. The primary differentiators among these sources are enantiomeric and chemical purity, batch-to-batch consistency, and the quality of accompanying analytical documentation.

Key Supplier Evaluation Criteria

When selecting a commercial source, researchers should consider the following:

  • Purity Specifications: Look for suppliers that provide a detailed Certificate of Analysis (CoA) with every batch. This should include not only the overall chemical purity (typically assessed by HPLC or GC) but also the enantiomeric excess (e.e.), which is critical for asymmetric applications. An e.e. of ≥99% is the standard for most applications.

  • Analytical Transparency: Reputable suppliers will readily provide spectroscopic data, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry data, to confirm the structure and purity of the compound.

  • Scalability and Batch Consistency: For drug development professionals, the ability of a supplier to provide consistent quality from milligram to kilogram scales is crucial for the seamless transition from discovery to process development.

Prominent Commercial Suppliers

The following table summarizes some of the well-established commercial sources for N-Boc-D-threonine methyl ester. This is not an exhaustive list, but it represents a cross-section of reliable vendors frequently cited in peer-reviewed literature.

Supplier Typical Purity/Enantiomeric Excess Scale Availability Notes
Sigma-Aldrich (Merck) ≥99% (HPLC), ≥99% e.e.mg to multi-kgExtensive quality control documentation and global distribution.
Combi-Blocks >98%g to kgSpecializes in building blocks for combinatorial chemistry and drug discovery.
Oakwood Chemical 98%+g to kgOffers a wide range of specialty chemicals with a focus on research and development quantities.
Chem-Impex International ≥98%g to kgKnown for a diverse catalog of amino acids, peptides, and reagents.

Quality Control and In-House Verification: A Self-Validating System

While a supplier's CoA is a valuable starting point, independent verification of critical parameters is a best practice in any research setting. This not only validates the quality of the incoming material but also provides a baseline for troubleshooting any downstream synthetic issues.

Recommended QC Workflow

The following diagram outlines a logical workflow for the in-house quality control of commercially sourced N-Boc-D-threonine methyl ester.

QC_Workflow cluster_0 Incoming Material cluster_1 Initial Verification cluster_2 Analytical Confirmation cluster_3 Decision Incoming Receive Commercial N-Boc-D-threonine Methyl Ester CoA_Review Review Supplier's Certificate of Analysis Incoming->CoA_Review Visual_Inspect Visual Inspection (Color, Form) CoA_Review->Visual_Inspect NMR_Acq ¹H and ¹³C NMR Spectroscopy Visual_Inspect->NMR_Acq Chiral_HPLC Chiral HPLC for Enantiomeric Excess NMR_Acq->Chiral_HPLC MS_Acq Mass Spectrometry (ESI-MS or GC-MS) Chiral_HPLC->MS_Acq Decision Accept or Reject Batch MS_Acq->Decision

Caption: In-house QC workflow for N-Boc-D-threonine methyl ester.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination

This protocol provides a standardized method for verifying the enantiomeric purity of N-Boc-D-threonine methyl ester.

Objective: To determine the enantiomeric excess (e.e.) of a commercial sample.

Materials:

  • N-Boc-D-threonine methyl ester sample

  • HPLC-grade hexanes

  • HPLC-grade isopropanol (IPA)

  • Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the N-Boc-D-threonine methyl ester in the mobile phase.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 95:5 (v/v) hexanes:isopropanol. Degas the mobile phase before use.

  • HPLC Conditions:

    • Column: Chiralcel OD-H (or equivalent)

    • Mobile Phase: 95:5 Hexanes:IPA

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a racemic standard (if available) to determine the retention times of both the D- and L-enantiomers.

    • Inject the commercial sample.

    • Integrate the peak areas for both enantiomers.

  • Calculation:

    • e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Trustworthiness: This protocol is self-validating through the initial run of a racemic standard, which confirms the column's ability to resolve the enantiomers and establishes their respective retention times.

Application in Peptide Synthesis: A Step-by-Step Workflow

One of the primary applications of N-Boc-D-threonine methyl ester is in the synthesis of peptides containing this non-proteinogenic amino acid. The following workflow illustrates its incorporation into a growing peptide chain using standard solution-phase chemistry.

Workflow for Peptide Coupling

Peptide_Coupling_Workflow cluster_0 Reactant Preparation cluster_1 Activation and Coupling cluster_2 Workup and Purification cluster_3 Product Start_Peptide N-terminally deprotected peptide (H₂N-Peptide-OR) Coupling Couple to N-terminus of peptide Start_Peptide->Coupling Threonine_Derivative N-Boc-D-threonine (after saponification) Activation Activate Carboxylic Acid (e.g., with HATU/DIPEA) Threonine_Derivative->Activation Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product N-Boc-(D-Thr)-Peptide-OR Purification->Final_Product

Caption: Solution-phase peptide coupling workflow.

Experimental Protocol: Saponification and Peptide Coupling

This protocol details the preparation of the free acid from the methyl ester and its subsequent coupling to a model amino acid, L-alanine methyl ester.

Part A: Saponification of N-Boc-D-threonine Methyl Ester

  • Dissolution: Dissolve N-Boc-D-threonine methyl ester (1.0 eq) in a 3:1 mixture of methanol and water.

  • Hydrolysis: Cool the solution to 0 °C and add lithium hydroxide (LiOH) (1.2 eq) portion-wise.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Workup: Acidify the reaction mixture to pH 3 with 1N HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated in vacuo to yield N-Boc-D-threonine as a white solid.

Part B: Peptide Coupling with L-Alanine Methyl Ester

  • Reactant Preparation: Dissolve N-Boc-D-threonine (from Part A, 1.0 eq) and L-alanine methyl ester hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution at 0 °C.

  • Coupling: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, dilute the reaction with DCM, wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and purify by flash column chromatography to yield the dipeptide, N-Boc-D-Thr-L-Ala-OMe.

Expertise & Experience: The choice of HATU as a coupling reagent is based on its high efficiency and low rate of epimerization, which is a critical consideration when working with chiral amino acids. The use of DIPEA as a non-nucleophilic base prevents unwanted side reactions.

Conclusion

The successful integration of N-Boc-D-threonine methyl ester into synthetic workflows is contingent upon a reliable supply chain and rigorous in-house quality control. By partnering with reputable suppliers and implementing a robust analytical verification process, researchers can mitigate the risks associated with impurities and ensure the stereochemical integrity of their final products. The protocols and workflows detailed in this guide provide a validated framework for the confident application of this important chiral building block in the pursuit of novel therapeutics and advanced materials.

References

  • Oakwood Chemical Product Information. N-Boc-D-threonine methyl ester.[Link]

Methodological & Application

Application Notes & Protocols: Strategic Use of N-(tert-butoxycarbonyl)-D-threonine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Role of Boc-D-Threonine in Peptide Design

In the intricate field of peptide synthesis, the precise, stepwise assembly of amino acids is paramount. N-(tert-butoxycarbonyl)-D-threonine methyl ester, and its carboxylic acid counterpart, N-(tert-butoxycarbonyl)-D-threonine, are vital chiral building blocks. They serve as protected carriers of the non-proteinogenic D-threonine residue, enabling its incorporation into peptide sequences. The presence of a D-amino acid can profoundly alter a peptide's biological activity, metabolic stability, and conformational properties, making it a key strategy in drug discovery to enhance resistance to enzymatic degradation.

This document provides an in-depth guide to the strategic application of Boc-D-threonine in solid-phase peptide synthesis (SPPS) using the robust Boc/Bzl protection strategy. We will explore the causality behind procedural choices, from resin selection to the final cleavage, and provide validated, step-by-step protocols for researchers and drug development professionals. The core of this strategy relies on the differential acid lability of the temporary Nα-Boc protecting group and the more stable side-chain and resin-linkage protecting groups.[1]

Physicochemical Characteristics

Understanding the fundamental properties of the protected amino acid is critical for its proper handling, storage, and application in synthesis.

PropertyValueReference
Chemical Name N-(tert-Butoxycarbonyl)-D-threonine Methyl Ester[2]
Synonyms Boc-D-Thr-OMe[2]
CAS Number 96099-84-2[2]
Molecular Formula C₁₀H₁₉NO₅[2][3]
Molecular Weight 233.26 g/mol [2][3]
Appearance Light yellow transparent oil / White powder[3][4]
Boiling Point ~206 °C[3][4]
Flash Point 172 °C[2][3]
Purity ≥98% (HPLC)[3]
Storage Store in a cool, dark, and dry place.[5]

The Bedrock of Boc-SPPS: Protecting Group Strategy

The success of peptide synthesis hinges on a carefully orchestrated protecting group strategy. The primary goal is to prevent unwanted side reactions, such as self-polymerization of the amino acid monomer or branching at side chains, by temporarily masking reactive functional groups.[6]

  • Nα-Amine Protection: The Boc Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group fundamental to this strategy.[7] Its steric bulk effectively shields the N-terminal amine from participating in unintended coupling reactions. The key to its utility is its selective removability under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), which leaves the more acid-stable side-chain protecting groups and the peptide-resin linkage intact.[1][6] This orthogonal stability is the cornerstone of the entire synthesis cycle.

  • Cα-Carboxyl Protection: The Resin Linker: In Solid-Phase Peptide Synthesis (SPPS), the C-terminus of the first amino acid is anchored to a solid support (resin). This immobilization simplifies the purification process, as excess reagents and byproducts are simply washed away after each step. Linkers like the phenylacetamidomethyl (PAM) group are often used in Boc-SPPS because they form an ester bond that is stable to the repetitive TFA treatments used for Boc deprotection but can be cleaved under strong acid conditions (e.g., Hydrogen Fluoride, HF) at the end of the synthesis.[8]

  • Side-Chain Protection: The hydroxyl group of threonine is typically protected with a benzyl (Bzl) ether-based group. This group is stable to the TFA used for Boc removal but is cleaved simultaneously with the resin linker by strong acids like HF.

The Boc-SPPS Workflow: A Cyclical Process

The assembly of a peptide on a solid support using Boc chemistry is a cyclical process involving three core steps: deprotection, neutralization, and coupling.

Boc_SPPS_Cycle cluster_0 Boc-SPPS Cycle Resin Resin-Peptide(n) (N-term Boc Protected) Deprotection Step 1: Deprotection (TFA in DCM) Resin->Deprotection Add TFA Neutralization Step 2: Neutralization (DIEA in DCM) Deprotection->Neutralization Wash; Add Base Coupling Step 3: Coupling (Boc-AA, Activator) Neutralization->Coupling Wash; Add activated Boc-AA Resin_Next Resin-Peptide(n+1) (N-term Boc Protected) Coupling->Resin_Next Peptide Bond Formation Resin_Next->Deprotection Repeat Cycle

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Step 1: Nα-Boc Deprotection

The cycle begins by removing the N-terminal Boc group to expose a free amine, which will serve as the nucleophile in the subsequent coupling reaction. This is achieved by treating the peptide-resin with a moderately strong acid.

Causality: Trifluoroacetic acid (TFA), typically in a 50% solution with dichloromethane (DCM), is the reagent of choice.[8] Its strength is sufficient to cleave the acid-labile Boc group within 15-30 minutes but insufficient to cleave the more robust benzyl-based side-chain protecting groups or the PAM resin linker, ensuring the integrity of the growing peptide.[1]

Step 2: Neutralization

Following deprotection, the newly exposed N-terminal amine exists as a trifluoroacetate salt. This salt is unreactive for the subsequent acylation step and must be converted back to the free amine.

Causality: A hindered organic base, such as diisopropylethylamine (DIEA), is used for neutralization.[9] Using a 5-10% solution of DIEA in DCM effectively deprotonates the ammonium salt without causing side reactions. The resin must be thoroughly washed after this step to remove excess base, which could interfere with the upcoming activation step.[9]

Step 3: Peptide Coupling

This is the crucial peptide bond-forming step. A new Boc-protected amino acid (like Boc-D-Thr(Bzl)-OH) is introduced and chemically activated to react with the free amine on the resin-bound peptide.

Causality: The direct reaction between a carboxylic acid and an amine to form an amide bond is too slow. Therefore, a coupling reagent is required to convert the carboxylic acid into a highly reactive intermediate.[10][11] This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[12]

Coupling_Mechanism Boc_AA Boc-AA-COOH (Carboxylic Acid) Active_Ester Activated Intermediate (e.g., O-acylisourea) Boc_AA->Active_Ester Activator Coupling Reagent (e.g., DIC/HOBt) Activator->Active_Ester Peptide_Bond Boc-AA-CO-NH-Peptide-Resin (New Peptide Bond) Active_Ester->Peptide_Bond Peptide_Resin H₂N-Peptide-Resin (Free Amine) Peptide_Resin->Peptide_Bond Nucleophilic Attack

Sources

Application Note & Protocols: Strategic Coupling of Boc-D-threonine Methyl Ester with Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Couplings

The incorporation of non-standard and sterically hindered amino acids is a cornerstone of modern peptide-based drug development. These unique building blocks, such as Boc-D-threonine methyl ester, are instrumental in designing peptides with enhanced metabolic stability, constrained conformations, and improved biological activity. However, the very features that make them desirable—the bulky N-terminal Boc protecting group and the β-branched side chain of threonine—present significant synthetic challenges.

This guide provides a detailed examination of the principles and practices for the successful solution-phase coupling of Boc-D-threonine methyl ester. As a Senior Application Scientist, this document moves beyond simple instructions to explain the causality behind methodological choices, offering a framework for rational protocol design and troubleshooting. We will explore the mechanisms of common coupling reagents, provide validated, step-by-step protocols, and present a comparative analysis to guide reagent selection for this challenging but critical reaction.

Core Principles & Scientific Rationale

The successful formation of a peptide bond between Boc-D-threonine methyl ester and a nucleophilic amino acid ester hinges on overcoming two primary obstacles: steric hindrance and the suppression of racemization.

  • Steric Hindrance: The bulky tert-butyl group of the Boc protecting scheme, combined with the methyl and hydroxyl groups on the β-carbon of threonine, creates a crowded environment around the carboxylic acid. This congestion can significantly slow the rate of nucleophilic attack by the incoming amino acid, leading to incomplete reactions and low yields if an inappropriate activation strategy is employed. The choice of a highly efficient coupling reagent is therefore paramount.[1]

  • Racemization: Activation of the carboxylic acid is a necessary prerequisite for peptide bond formation. However, this activation increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate or a 5(4H)-oxazolone intermediate.[2] This intermediate can readily reprotonate from either face, scrambling the stereocenter and resulting in a loss of optical purity—a critical failure in the synthesis of chiral drug candidates. The use of urethane-based protecting groups like Boc inherently reduces the risk of racemization compared to acyl groups, but the risk is not eliminated, especially with over-activation or the use of strong bases.[2][3] Additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-aza-1H-benzotriazole (HOAt) are essential to suppress this side reaction by forming active esters that are less prone to racemization.[4]

  • Side Reactions: The hydroxyl group on the threonine side chain can, under certain conditions, undergo O-acylation. While less common, this possibility must be considered. Furthermore, the choice of coupling reagent itself can introduce specific side reactions, such as the formation of N-acylurea from carbodiimides or guanidinylation from excess uronium/aminium salts.[2]

Comparative Analysis of Key Coupling Reagents

The selection of a coupling reagent is the most critical variable in this reaction. The ideal reagent must be potent enough to overcome steric hindrance while being mild enough to prevent racemization. We will compare three widely used classes of reagents: carbodiimides (DCC), and aminium/uronium salts (HBTU and HATU).

Mechanism of Action & Performance Insights
  • DCC/HOBt (Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole): This is a classic and cost-effective method. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate is highly susceptible to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct.[2] The addition of HOBt mitigates these issues by rapidly converting the O-acylisourea into a more stable HOBt-ester, which is less prone to racemization and reacts efficiently with the amine nucleophile.[4] The primary drawback of DCC is the formation of the dicyclohexylurea (DCU) byproduct, which is poorly soluble in many organic solvents and requires careful filtration for removal.[6]

  • HBTU/DIPEA (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / Diisopropylethylamine): HBTU is an aminium salt that, in the presence of a non-nucleophilic base like DIPEA, facilitates the rapid formation of an HOBt-active ester.[4] The mechanism is efficient and generally leads to high yields with low racemization.[1] The byproducts are water-soluble, simplifying purification compared to DCC.[7] HBTU is a robust, general-purpose reagent suitable for many challenging couplings.

  • HATU/DIPEA (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / Diisopropylethylamine): HATU is structurally similar to HBTU but incorporates the HOAt moiety instead of HOBt. The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, making the resulting HOAt-ester significantly more reactive than the corresponding HOBt-ester.[4] This increased reactivity translates to faster reaction times and higher efficiency, making HATU the reagent of choice for particularly difficult couplings, including those involving sterically demanding residues like Boc-D-threonine.[1][4]

Data Presentation: Quantitative Performance Comparison

The following table summarizes the expected performance of each reagent for the coupling of sterically hindered Boc-amino acids. While yields are sequence-dependent, these values provide a reliable baseline for reagent selection.

Coupling Reagent/MethodRelative ReactivityTypical Yield (%)Typical Reaction TimeRacemization RiskKey Considerations
DCC / HOBt Moderate75-90%12-24 hoursLow to ModerateCost-effective; DCU byproduct precipitation complicates work-up.[6]
HBTU / DIPEA High85-95%2-6 hoursLowGood for most hindered couplings; water-soluble byproducts.[1]
HATU / DIPEA Very High>95%1-3 hoursVery LowSuperior for highly hindered systems; faster kinetics.[4]

Visualization of Reaction Pathways & Workflows

Diagram 1: General Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification prep_boc_thr Dissolve Boc-D-Thr-OMe & Coupling Additive (e.g., HOBt) activation Add Coupling Reagent (e.g., DCC, HBTU) to Boc-Thr Solution @ 0°C. Stir for Pre-activation. prep_boc_thr->activation Carboxyl Component prep_amine Dissolve Amino Acid Ester HCl & Neutralize with Base (e.g., DIPEA) coupling Add Neutralized Amine Solution. Warm to RT & Stir. prep_amine->coupling Amine Component activation->coupling Activated Ester filter Filter (if DCC is used) to remove DCU. coupling->filter extract Aqueous Work-up: Wash with 1M HCl, sat. NaHCO₃, Brine. filter->extract purify Dry, Concentrate & Purify via Flash Chromatography. extract->purify

Caption: General workflow for solution-phase peptide coupling.

Diagram 2: Activation Mechanism via DCC/HOBt

G RCOOH Boc-Thr-OMe O_Acylisourea [O-Acylisourea Intermediate] (Highly Reactive) RCOOH->O_Acylisourea + DCC DCC DCC->O_Acylisourea HOBt_Ester HOBt-Active Ester (Less Racemization Prone) O_Acylisourea->HOBt_Ester + HOBt DCU DCU (Precipitate) O_Acylisourea->DCU - HOBt HOBt HOBt HOBt->HOBt_Ester Peptide Dipeptide Product HOBt_Ester->Peptide + H₂N-R' Amine H₂N-R' Amine->Peptide

Caption: Carboxylic acid activation using the DCC/HOBt system.

Diagram 3: Activation Mechanism via HBTU/HATU

G RCOOH Boc-Thr-OMe Carboxylate R-COO⁻ RCOOH->Carboxylate + Base DIPEA Base->Carboxylate Active_Ester OAt / OBt Active Ester (Highly Reactive) Carboxylate->Active_Ester + HATU HATU / HBTU HATU->Active_Ester Peptide Dipeptide Product Active_Ester->Peptide + H₂N-R' Byproduct Tetramethylurea + HOBt/HOAt Active_Ester->Byproduct - H₂N-R' Amine H₂N-R' Amine->Peptide

Caption: Carboxylic acid activation using aminium salts like HBTU/HATU.

Detailed Experimental Protocols

The following protocols describe the solution-phase coupling of Boc-D-threonine methyl ester (1.0 eq) with a generic amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl, 1.0 eq).

Note: All reactions should be performed in a fume hood using anhydrous solvents and under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.

Protocol 1: Coupling using DCC/HOBt

This protocol is a robust and economical method, ideal for routine synthesis where the challenges of DCU filtration are manageable.[8]

Materials:

  • Boc-D-threonine methyl ester

  • Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Standard reagents for aqueous work-up (1M HCl, sat. NaHCO₃, Brine) and purification.

Procedure:

  • Amine Neutralization: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM (approx. 5 mL per mmol). Add DIPEA (1.0 eq) and stir at room temperature for 20 minutes.

  • Carboxyl Component Preparation: In a separate flask, dissolve Boc-D-threonine methyl ester (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (approx. 5 mL per mmol).

  • Activation: Cool the carboxyl component solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 5 minutes. A white precipitate (DCU) may begin to form. Stir the mixture at 0 °C for 30 minutes for pre-activation.

  • Coupling: Add the neutralized amine solution from Step 1 to the activated carboxyl mixture at 0 °C.

  • Reaction: Allow the reaction flask to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize DCU precipitation. Filter the mixture through a sintered glass funnel to remove the DCU precipitate, washing the filter cake with cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide ester by flash column chromatography on silica gel.

Protocol 2: Coupling using HBTU/DIPEA

This method offers higher efficiency and a simpler work-up, making it suitable for more challenging or higher-purity applications.

Materials:

  • Boc-D-threonine methyl ester

  • Amino acid methyl ester hydrochloride

  • HBTU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF) or DCM

  • Standard reagents for aqueous work-up and purification.

Procedure:

  • Reactant Preparation: In a single round-bottom flask, combine Boc-D-threonine methyl ester (1.0 eq), HBTU (1.0 eq), and the amino acid methyl ester hydrochloride (1.0 eq).

  • Dissolution: Dissolve the mixture in anhydrous DMF (approx. 4 mL per mmol).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 eq) dropwise. The solution may turn yellow, which is characteristic of HBTU activation.

  • Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a water-immiscible solvent like Ethyl Acetate (EtOAc).

  • Extraction: Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The byproducts are water-soluble and will be removed in the aqueous layers.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: High-Efficiency Coupling using HATU/DIPEA

This is the preferred protocol for maximizing yield and minimizing reaction time, especially if the coupling proves to be particularly difficult.[4]

Materials:

  • Boc-D-threonine methyl ester

  • Amino acid methyl ester hydrochloride

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Standard reagents for aqueous work-up and purification.

Procedure:

  • Pre-activation (Optional but Recommended): In a round-bottom flask, dissolve Boc-D-threonine methyl ester (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir for 2-5 minutes at room temperature.

  • Amine Preparation: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.

  • Coupling: Add the neutralized amine solution to the pre-activated carboxyl component solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically much faster than with HBTU or DCC. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow the identical work-up, extraction, and purification steps as described in Protocol 2 (HBTU/DIPEA) .

References

  • BenchChem. (2025). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

  • BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.

  • BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-DL-Phg-OH.

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Aapptec Peptides. (n.d.). Coupling Reagents.

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801.

  • National Center for Biotechnology Information. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.

  • Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances.

  • Isidro-Llobet, A., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Trp-Phe-OMe.

  • Dubey, L. V., & Dubey, I. Y. (2009). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta.

  • ResearchGate. (2020). Synthesis of Peptides by Solution Methods.

  • Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

  • National Center for Biotechnology Information. (2017). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.

  • Royal Society of Chemistry. (2013). Supporting information - The Royal Society of Chemistry.

  • BenchChem. (2025). A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency.

  • ResearchGate. (2010). Yields of the peptide coupling reactions and comparison of HBTU and HATU.

  • BenchChem. (2025). A Comparative Guide: DL-Threonine Methyl Ester Hydrochloride vs. Boc-Thr-OH in Peptide Synthesis.

  • National Center for Biotechnology Information. (2011). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.

  • BenchChem. (2025). Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH.

  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.

Sources

Deprotection of the Boc group from n-(tert-butoxycarbonyl)-d-threonine methyl ester.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Deprotection of the Boc Group from N-(tert-butoxycarbonyl)-D-threonine Methyl Ester

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the assembly of peptides and complex pharmaceutical intermediates.[1][][3] Its widespread use is attributed to its stability under a variety of reaction conditions and its facile, clean removal under acidic treatment. This guide provides a detailed examination of the deprotection of N-(tert-butoxycarbonyl)-D-threonine methyl ester, a key chiral building block, to yield D-threonine methyl ester hydrochloride.[4][5] We present two authoritative, field-proven protocols utilizing Trifluoroacetic Acid (TFA) and 4M Hydrogen Chloride (HCl) in 1,4-dioxane, respectively. This document delves into the underlying reaction mechanisms, provides step-by-step experimental procedures, outlines critical safety considerations, and offers practical advice for reaction monitoring and troubleshooting.

The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[6] The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid.[1][7][8] This activation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][8] The carbamic acid readily undergoes spontaneous decarboxylation, releasing the free amine and carbon dioxide gas, which satisfyingly bubbles out of the solution.[1][8] In the acidic medium, the newly liberated, nucleophilic amine is immediately protonated to form a stable ammonium salt (e.g., trifluoroacetate or hydrochloride), preventing it from participating in undesired side reactions.[7][8]

The tert-butyl cation byproduct is typically scavenged by a nucleophile, deprotonated by a weak base to form isobutylene gas, or may polymerize.[8][9]

Caption: Acid-catalyzed removal of the Boc protecting group.

Strategic Selection of Reagents: TFA vs. HCl/Dioxane

The two most prevalent and reliable reagents for Boc deprotection are Trifluoroacetic Acid (TFA), often used in a solution with Dichloromethane (DCM), and a solution of anhydrous Hydrogen Chloride (HCl) in an organic solvent like 1,4-dioxane.[][10][11] The choice between them is dictated by the specific requirements of the synthetic route, including the presence of other acid-labile groups, the desired salt form of the product, and operational considerations.

FeatureTrifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Acidity Very strong (pKa ~0.23)[12]Strong acid in a non-aqueous medium
Typical Conditions 20-50% in DCM, 0°C to RT, 1-3 hours[11]4M solution, RT, 15-60 minutes[10][13][14]
Product Salt Form Trifluoroacetate saltHydrochloride salt
Work-up Removal of TFA and solvent by rotary evaporation. Can be challenging due to TFA's higher boiling point (72.4°C).[15][16]Simple evaporation of solvent and excess HCl yields the product salt, often as a crystalline solid.[17]
Selectivity Can cleave other acid-labile groups (e.g., t-butyl esters)High selectivity for N-Boc over t-butyl esters and ethers.[10][13][14]
Safety Concerns Highly corrosive, toxic, causes severe burns.[12][18][19][20][21] Requires stringent handling protocols.Corrosive and toxic. Dioxane is a suspected carcinogen.[22] Must be handled in a fume hood.
Cost & Availability Readily availableCommercially available as a standardized solution.[22][23][24]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a robust and widely used method, valued for its speed and efficacy. The use of a TFA/DCM mixture provides an excellent solvent environment for many protected amino acid derivatives.

Materials & Equipment
  • N-(tert-butoxycarbonyl)-D-threonine methyl ester

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (butyl rubber or Viton recommended), chemical splash goggles, face shield, lab coat.[18]

Critical Safety Precautions
  • TFA is extremely corrosive and toxic . It can cause severe, deep chemical burns that may be delayed in appearance.[12][18] It is also harmful if inhaled or ingested.[12][21]

  • ALL operations involving TFA must be conducted inside a certified chemical fume hood .[18][19]

  • Ensure emergency access to an eyewash station and safety shower.[19][21]

  • Avoid contact with skin, eyes, and clothing.[18] Wash hands thoroughly after handling.[18]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve N-(tert-butoxycarbonyl)-D-threonine methyl ester (1.0 eq) in anhydrous DCM to make an approximately 0.1-0.2 M solution.

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0°C.

  • Acid Addition: Slowly add TFA (5-10 eq, typically as a 25-50% v/v solution in DCM) to the stirred solution.[11] A common practice is to use a 1:1 mixture of DCM:TFA.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction progress should be monitored closely.

  • Monitoring: After 30 minutes, and at subsequent intervals, check the reaction's progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[15]

    • TLC: Spot the reaction mixture against the starting material. The product, D-threonine methyl ester, is significantly more polar and will have a much lower Rf value. A typical eluent is 10:1 DCM:Methanol.

    • HPLC: Inject a quenched aliquot. The product will have a shorter retention time on a reverse-phase column compared to the more non-polar, Boc-protected starting material.[15]

  • Work-up: Once the reaction is complete (typically 1-3 hours, as confirmed by monitoring), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[15][16]

  • Isolation: The resulting residue is the crude D-threonine methyl ester trifluoroacetate salt. It can often be used directly in the next step or purified further by trituration with cold diethyl ether to precipitate the salt as a solid.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is highly efficient and often preferred for its selectivity and the ease of isolating the final product as a stable, crystalline hydrochloride salt.[10][13][14]

Materials & Equipment
  • N-(tert-butoxycarbonyl)-D-threonine methyl ester

  • 4M Hydrogen Chloride in 1,4-Dioxane (commercially available)[23][24]

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • PPE: Chemical-resistant gloves, chemical splash goggles, lab coat.

Critical Safety Precautions
  • 4M HCl in Dioxane is corrosive and toxic .[22] Handle only in a chemical fume hood.

  • 1,4-Dioxane is flammable and a suspected carcinogen. Avoid inhalation and skin contact.

  • Commercially available solutions are recommended over in-house preparation, as generating anhydrous HCl gas and dissolving it in dioxane is a hazardous procedure.[25][26]

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask containing N-(tert-butoxycarbonyl)-D-threonine methyl ester (1.0 eq), add 4M HCl in 1,4-dioxane (5-10 eq of HCl).[17] The starting material will dissolve as it reacts.

  • Reaction: Stir the mixture at room temperature. The reaction is typically very fast and may be complete in as little as 30 minutes.[10][13][14]

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1. The reaction is often complete once the starting material is fully dissolved and TLC shows complete conversion.

  • Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure using a rotary evaporator.[17] This will often yield the crude product as a solid or thick oil.

  • Purification & Isolation: To obtain a pure, free-flowing solid, perform trituration. Add a sufficient volume of cold, anhydrous diethyl ether to the crude residue. Stir or sonicate the mixture vigorously. The hydrochloride salt will precipitate as a white solid.

  • Collection: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the collected solid under high vacuum to yield pure D-threonine methyl ester hydrochloride.

Experimental Workflow & Monitoring

A successful deprotection relies on careful execution and diligent monitoring to ensure complete conversion while minimizing side reactions.

Experimental_Workflow Figure 2: General Experimental Workflow Start Start: N-Boc-D-threonine methyl ester Dissolve Dissolve Substrate (e.g., in DCM) Start->Dissolve React Add Acidic Reagent (TFA or HCl/Dioxane) Stir at RT Dissolve->React Monitor Monitor Reaction (TLC / HPLC) React->Monitor Monitor->React Incomplete Workup Work-up: Remove Volatiles in vacuo Monitor->Workup Complete Purify Purification (Trituration with Ether) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End End: Pure D-threonine methyl ester hydrochloride Characterize->End Incomplete Incomplete Reaction

Caption: A generalized workflow for Boc deprotection.

Analytical Monitoring:

  • TLC Analysis: This is a rapid, qualitative method to track the disappearance of the starting material (less polar, higher Rf) and the appearance of the product (more polar, lower Rf).[15] Visualization of the product spot can be achieved with a ninhydrin stain, which reacts with the newly formed primary amine to give a characteristic purple color.[27] The Boc-protected starting material will not stain with ninhydrin.[27]

  • HPLC Analysis: For quantitative results, reverse-phase HPLC is the method of choice. It allows for precise determination of the ratio of starting material to product, confirming reaction completion and assessing the purity of the final product.[15]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient acid, insufficient reaction time, or low temperature.Add more acidic reagent. Allow the reaction to stir for a longer period at room temperature.
Formation of Side Products Alkylation of the hydroxyl group by the tert-butyl cation (rare for threonine but possible).[28]If using TFA with sensitive substrates, consider adding a scavenger like triisopropylsilane (TIS) to the reaction mixture. For threonine, this is usually not necessary.
Product is an Oil/Gummy Solid Residual solvent or impurities. The trifluoroacetate salt is often less crystalline than the hydrochloride.Ensure complete removal of solvent under high vacuum. Perform trituration with a suitable non-polar solvent (e.g., cold diethyl ether, hexane) to induce precipitation/solidification.
Low Yield after Work-up Product is partially soluble in the trituration/wash solvent. The free amine is volatile or water-soluble (if a basic aqueous workup is performed).Use minimal volumes of cold solvent for washing the precipitated salt. Avoid aqueous basic work-up unless necessary for the subsequent step; isolating the salt is often more efficient.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Retrieved from [Link]

  • University of Washington. (n.d.). Trifluoroacetic Acid SOP. EH&S.
  • Oreate AI Blog. (2026). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Trifluoroacetic Acid. NJ.gov. Retrieved from [Link]

  • BenchChem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA).
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride.
  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • SYNTHETIKA. (n.d.). HCl ( Hydrochloric Acid ) Hydrogen Chloride 4N in Dioxane.
  • ResearchGate. (2024). How to prepare 4M HCl solution in Dioxane in lab?. Retrieved from [Link]

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

  • BenchChem. (n.d.). TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Reddit. (2018). Anhydrous soft source of HCl?. r/chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: DL-Threonine Methyl Ester Hydrochloride in the Synthesis of Threonine Derivatives.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Autech Industry Co.,Limited. (n.d.). Exploring N-Boc-L-Threonine Methyl Ester: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Protection Reactions. Retrieved from [Link]

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Application Note & Protocol: Strategic Incorporation of N-(tert-butoxycarbonyl)-D-threonine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of D-Threonine in Peptide Therapeutics and the Imperative for Precise Synthesis

The incorporation of non-natural amino acids, such as D-threonine, into peptide sequences is a cornerstone of modern drug design. These modifications can dramatically enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and fine-tune pharmacokinetic profiles. D-threonine, with its distinct stereochemistry and hydroxyl-containing side chain, offers a unique tool for crafting novel peptide therapeutics and bioactive compounds.[]

However, the chemical synthesis of such peptides is not trivial. The hydroxyl group of threonine is nucleophilic and, if left unprotected during solid-phase peptide synthesis (SPPS), can lead to significant side reactions, primarily O-acylation, which results in ester formation with the incoming activated amino acid.[2] This event not only truncates the desired peptide sequence but can also lead to subsequent side reactions like β-elimination.[2] Therefore, meticulous protection of the threonine side chain is mandatory for achieving high-purity, full-length peptides.[3]

This document provides a comprehensive guide to the principles and protocols for incorporating N-(tert-butoxycarbonyl)-D-threonine into peptide chains using the robust Boc/Bzl SPPS strategy. We will detail the established methodologies, explain the chemical rationale behind each step, and address common technical considerations.

The Boc/Bzl Strategy for Threonine Incorporation: A Chemically Orthogonal Approach

Solid-phase peptide synthesis relies on a cyclical process of coupling and deprotection on a solid support.[4][5] The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classic and powerful approach, particularly advantageous for certain hydrophobic sequences or complex peptides.[6][7] This strategy is built on the principle of graduated acid lability.[5][8]

  • Nα-Protection (Temporary): The α-amino group is protected with the Boc group, which is labile to moderate acids like trifluoroacetic acid (TFA).[9][10] It is removed at the beginning of each coupling cycle.

  • Side-Chain Protection (Permanent): Reactive side chains are protected with groups that are stable to the conditions of Nα-Boc deprotection but can be removed at the end of the synthesis with a very strong acid, typically anhydrous hydrogen fluoride (HF).[4][10]

For threonine in Boc-SPPS, the standard and most effective side-chain protecting group is the benzyl ether (Bzl) .[11] The resulting building block, N-α-Boc-O-benzyl-D-threonine (Boc-D-Thr(Bzl)-OH) , provides robust protection against unwanted side reactions during synthesis.

A Note on Carboxyl Group Protection: Why a Methyl Ester is Not Used in SPPS Coupling

The topic specifies N-(tert-butoxycarbonyl)-d-threonine methyl ester . It is critical to understand that in standard SPPS, the amino acid being added to the growing peptide chain must have a free carboxylic acid. This carboxyl group is activated in situ using coupling reagents (e.g., HBTU, DCC) to form a highly reactive species that readily forms a peptide bond with the free N-terminal amine of the resin-bound peptide.

A methyl ester is a stable, unactivated form of the carboxylic acid. It will not react under standard coupling conditions. While amino acid esters are used in other contexts, such as in solution-phase synthesis or during the preparation of protected amino acids,[12] they are not suitable for direct use in the coupling step of SPPS. The use of a methyl ester would necessitate an additional, on-resin saponification (hydrolysis) step to generate the free carboxylate, a process that is often inefficient and can introduce side reactions, compromising the integrity of the peptide-resin linkage.

Therefore, the standard, correct reagent for this application is Boc-D-Thr(Bzl)-OH .

Physicochemical Properties of Boc-D-Thr(Bzl)-OH

PropertyValue
Chemical Formula C₁₈H₂₇NO₅
Molecular Weight 337.41 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DCM, NMP
Nα-Protecting Group tert-butoxycarbonyl (Boc)
Side-Chain Protecting Group Benzyl (Bzl)
Cleavage Conditions (Boc) ~50% TFA in DCM[13][14]
Cleavage Conditions (Bzl) Anhydrous HF, TFMSA[4][10]

Detailed Protocol for Boc-SPPS Incorporation of Boc-D-Thr(Bzl)-OH

This protocol outlines a single coupling cycle for incorporating Boc-D-Thr(Bzl)-OH into a peptide sequence attached to a resin (e.g., Merrifield resin for a peptide acid or MBHA resin for a peptide amide).[13][14]

Workflow Overview

SPPS_Cycle Start Start: Resin-Bound Peptide with N-terminal Boc Group Deprotection Step 1: Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Step 2: Neutralization (e.g., 5-10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling Step 3: Amino Acid Coupling (Boc-D-Thr(Bzl)-OH + Activator) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End End: Resin-Bound Peptide (Sequence + 1 residue, N-Boc) Wash3->End Repeat Cycle for Next Amino Acid

Caption: The cyclical workflow for a single amino acid addition in Boc-SPPS.

Materials & Reagents
  • Peptide-resin with a free N-terminal amine from the previous cycle's deprotection and neutralization.

  • Boc-D-Thr(Bzl)-OH

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Neutralization Reagent: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide)

    • HOBt (1-Hydroxybenzotriazole) - if using DCC

  • Monitoring: Ninhydrin (Kaiser) test kit.

Step-by-Step Procedure

Step 1: Nα-Boc Deprotection

  • Rationale: This step removes the temporary Boc group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling reaction. The resulting amine is protonated as an ammonium trifluoroacetate salt.[10][14]

  • Protocol:

    • Swell the peptide-resin in DCM for 30-60 minutes.[14]

    • Drain the solvent. Add the 50% TFA/DCM solution to the resin (approx. 10 mL per gram of resin).

    • Perform a brief pre-wash by agitating for 2-5 minutes, then drain.[13]

    • Add a fresh portion of 50% TFA/DCM and agitate for 20-25 minutes to ensure complete deprotection.[13]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (3x) and then IPA (2x) to remove residual TFA.[13]

Step 2: Neutralization

  • Rationale: The TFA salt formed during deprotection must be converted to the free amine to make it nucleophilic for the subsequent coupling reaction.[10][15]

  • Protocol:

    • Wash the resin with DCM (2x).

    • Add the 5-10% DIEA/DCM solution to the resin and agitate for 5-10 minutes.

    • Drain the neutralization solution.

    • Repeat the neutralization step one more time.

    • Wash the resin thoroughly with DCM (3x) and then DMF (3x) to prepare for the coupling step.

Step 3: Coupling of Boc-D-Thr(Bzl)-OH

  • Rationale: The free carboxyl group of Boc-D-Thr(Bzl)-OH is activated by a coupling agent, forming a highly reactive species that rapidly acylates the free amine on the peptide-resin, forming a new peptide bond.

  • Protocol (using HBTU/DIEA):

    • In a separate vessel, dissolve 2-4 equivalents (relative to resin loading) of Boc-D-Thr(Bzl)-OH and an equimolar amount of HBTU in DMF.

    • Add this activation solution to the neutralized peptide-resin.

    • Add 4-6 equivalents of DIEA to the reaction vessel to initiate coupling.[14]

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the reaction: Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction may need to be extended or repeated.

    • Once complete, drain the coupling solution. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Final Cleavage and Deprotection

After the entire peptide sequence is assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups, including the benzyl group from threonine.

  • Rationale: A strong acid cocktail is required to cleave the peptide-resin linkage (e.g., ester bond to Merrifield resin) and the acid-labile side-chain protecting groups (like Bzl). Scavengers are included to trap reactive carbocations generated during this process, preventing modification of sensitive residues.[4][14]

  • Typical Reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole, p-cresol).

  • Warning: HF is extremely hazardous and requires specialized equipment and safety protocols.[6][7] Alternative, less hazardous strong acids like Trifluoromethanesulfonic acid (TFMSA) can also be used.[4]

Conclusion and Trustworthiness

The successful synthesis of peptides containing D-threonine hinges on a robust and validated protection strategy. The use of Boc-D-Thr(Bzl)-OH within a standard Boc-SPPS framework is a field-proven, reliable method. Each step of the protocol—deprotection, neutralization, and coupling—is designed to proceed with high efficiency, which can be validated at each stage using qualitative methods like the Kaiser test. By adhering to this validated protocol and understanding the chemical principles, researchers can confidently synthesize high-quality, D-threonine-containing peptides for downstream applications in research and drug development.

References

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Overview of Custom Peptide Synthesis. GenScript. [Link]

  • Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? ResearchGate. [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]

  • “Solid-phase peptide synthesis using N-trityl-amino acids.” Digital CSIC. [Link]

  • Differentiation of the side-chain protection strategy in SPPS. ResearchGate. [Link]

  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. SpringerLink. [Link]

  • Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. ACS Publications. [Link]

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. [Link]

  • Synthesis of N-protected N-methyl serine and threonine. ResearchGate. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation. UDSpace - University of Delaware. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

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Application Notes and Protocols: The Strategic Use of Boc-D-Thr-OMe in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and fine chemical manufacturing, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy.[] Chiral synthesis, therefore, stands as a cornerstone of pharmaceutical development.[2] Within the extensive arsenal of chiral starting materials, protected amino acids serve as exceptionally versatile and reliable synthons. This guide focuses on N-Boc-D-threonine methyl ester (Boc-D-Thr-OMe), a valuable chiral building block prized for its dual stereocenters and strategically protected functional groups.

Boc-D-Thr-OMe, with its (2R, 3S) configuration, offers a non-natural stereochemistry that is instrumental in designing novel peptides and complex molecular architectures. The tert-butyloxycarbonyl (Boc) group provides robust protection for the α-amino group, which is stable under a wide range of conditions but can be cleanly removed with acid.[3] Concurrently, the methyl ester safeguards the C-terminus, allowing for selective transformations at other positions. This document provides an in-depth exploration of Boc-D-Thr-OMe's applications, complete with detailed protocols and the scientific rationale behind methodological choices, for researchers aiming to leverage its unique stereochemical information.

Section 1: Application as a Chiral Building Block in Peptide Synthesis

The incorporation of non-canonical amino acids like D-threonine is a powerful strategy to modulate the pharmacological properties of peptides, enhancing their resistance to proteolytic degradation and fine-tuning their conformational preferences for improved receptor binding.[4] Boc-D-Thr-OMe is an ideal candidate for this purpose within the framework of Boc-chemistry solid-phase peptide synthesis (SPPS), a robust methodology particularly suited for complex or lengthy sequences.[5]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy relies on the differential acid lability of the temporary N-terminal Boc group and the more stable side-chain protecting groups (often benzyl-based), which are only removed during the final cleavage step.[6] The Boc group is typically removed with a moderately strong acid like trifluoroacetic acid (TFA), while the final peptide is cleaved from the resin support using a very strong acid, such as anhydrous hydrogen fluoride (HF).[4][5]

General Workflow for Boc-SPPS

The following diagram illustrates the fundamental iterative cycle of solid-phase peptide synthesis using Boc chemistry.

cluster_0 Boc-SPPS Iterative Cycle Start Start with Resin-Bound Amino Acid (or Peptide) Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash1 Neutralization & Wash (e.g., DIPEA, DCM, DMF) Deprotection->Wash1 Coupling Couple Next Boc-AA-OH (e.g., HBTU/HOBt, DIC) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Monitor Monitor Completion (e.g., Kaiser Test) Wash2->Monitor Repeat Repeat Cycle for Next Amino Acid Monitor->Repeat Repeat->Deprotection More residues to add Cleavage Final Cleavage & Deprotection (e.g., Anhydrous HF) Repeat->Cleavage Sequence complete

Caption: High-level workflow for the Boc-SPPS cycle.

Protocol 1: Manual Incorporation of Boc-D-Thr-OMe via Boc-SPPS

This protocol describes the manual coupling of Boc-D-Thr-OMe onto a growing peptide chain anchored to a Merrifield resin.

Materials:

  • Peptide-resin (N-terminal amine deprotected)

  • Boc-D-Thr-OMe

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 50% (v/v) Trifluoroacetic acid (TFA) in DCM

  • 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Start with the peptide-resin in a reaction vessel. If the N-terminal Boc group is present, it must be removed first.

    • Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM and add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes (pre-wash), drain, and add a fresh 50% TFA/DCM solution.

    • Agitate for 20-30 minutes.[6] The TFA cleaves the Boc group, exposing the N-terminal amine as a trifluoroacetate salt.

    • Drain the TFA solution and wash the resin sequentially with DCM (3x), isopropanol (2x), and DCM (3x) to thoroughly remove residual acid.

  • Neutralization:

    • Add 10% DIPEA in DCM to the resin and agitate for 5 minutes. Repeat this step.

    • Wash the resin with DCM (3x) and then DMF (3x) to prepare for coupling.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Boc-D-Thr-OMe (3 equivalents relative to resin loading) and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIC (3 eq.) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.[4] The formation of the HOBt-ester is a highly reactive intermediate that minimizes side reactions.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring and Completion:

    • Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.[4] A negative result (yellow beads) indicates the absence of primary amines and a complete coupling reaction.

    • If the Kaiser test is positive (blue beads), the coupling is incomplete. A second coupling (recoupling) with freshly activated amino acid is recommended.

    • Once complete, drain the coupling solution and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

  • Final Cleavage (Example with HF):

    • Caution: Anhydrous HF is extremely toxic and corrosive, requiring specialized equipment and safety protocols.

    • Dry the final peptide-resin under vacuum.

    • In a specialized HF apparatus, treat the resin with a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) at 0°C for 1-2 hours.[4] Scavengers are critical to prevent re-attachment of reactive cations (like benzyl groups from side-chain protectors) to sensitive residues.

    • Evaporate the HF under vacuum.

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide. Collect by filtration and dry under vacuum. The peptide is then ready for purification by RP-HPLC.

Data Presentation: Synthesis Parameters
ParameterTypical ValueRationale & Notes
Resin TypeMerrifield or PAM ResinSuitable for synthesizing C-terminal peptide acids with Boc-SPPS.[4]
Resin Substitution0.4 - 0.8 mmol/gLower substitution levels are preferred for longer or more complex peptides to minimize steric hindrance and aggregation.[5]
Coupling Equivalents3 eq.A significant excess drives the coupling reaction to completion.
Coupling Efficiency>99%Monitored by the Kaiser test to ensure high fidelity of the final peptide sequence.[4]
Final Cleavage Yield60-80%Varies based on peptide length, sequence, and handling during precipitation.

Section 2: Derivatization for Asymmetric Catalysis

Beyond its role as a structural component, Boc-D-Thr-OMe is an excellent starting material for the synthesis of chiral ligands and auxiliaries.[7][8] Its defined stereochemistry and bifunctional nature (protected amine and free hydroxyl) can be exploited to create rigid molecular scaffolds that effectively control the stereochemical outcome of a reaction.[9] By modifying the methyl ester and hydroxyl group, one can synthesize a variety of ligands, such as chiral amino alcohols or phosphine-based ligands, which are workhorses in asymmetric catalysis.[][11]

Synthetic Utility Pathway

The following diagram outlines the strategic conversion of Boc-D-Thr-OMe into a chiral ligand for use in asymmetric synthesis.

cluster_0 Derivatization cluster_1 Application A Boc-D-Thr-OMe (Chiral Pool Synthon) B Ester Reduction (e.g., LiBH₄) A->B Step 1 C Boc-D-Threodinol (Chiral Amino Alcohol) B->C Product D Complexation with Metal (e.g., with BH₃) C->D Step 2 E In-situ Chiral Catalyst D->E Formation F Asymmetric Reaction (e.g., Ketone Reduction) E->F Catalyzes

Caption: From chiral building block to asymmetric catalyst.

Protocol 2: Synthesis of (2R,3S)-2-(Boc-amino)-3,4-dihydroxybutane (Boc-D-Threodinol)

This protocol describes the reduction of the methyl ester in Boc-D-Thr-OMe to a primary alcohol.

Materials:

  • Boc-D-Thr-OMe

  • Lithium borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve Boc-D-Thr-OMe (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0°C in an ice bath.

  • Reduction:

    • Add LiBH₄ (2.0 eq.) portion-wise to the stirred solution. LiBH₄ is a milder reducing agent than LiAlH₄, offering better selectivity and safety.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Dilute the mixture with EtOAc and water. Separate the organic layer.

    • Extract the aqueous layer with EtOAc (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amino diol.

Protocol 3: Asymmetric Reduction of Acetophenone

This protocol demonstrates the use of a chiral ligand, derived in-situ from Boc-D-Threodinol (after Boc deprotection), to catalyze the asymmetric reduction of a prochiral ketone. For this example, we will assume the Boc group has been removed from the product of Protocol 2 to yield the free amino diol.

Materials:

  • (2R,3S)-2-amino-3,4-dihydroxybutane (deprotected product from Protocol 2)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Acetophenone

  • Anhydrous THF

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Catalyst Formation:

    • In a flame-dried flask under nitrogen, dissolve the chiral amino diol (0.1 eq.) in anhydrous THF.

    • Add BH₃·THF solution (0.1 eq.) dropwise at room temperature. Hydrogen gas will evolve.

    • Stir the mixture for 30-60 minutes to allow for the formation of the chiral oxazaborolidine catalyst complex.[11] This rigid complex creates the chiral environment necessary for stereoselective reduction.

  • Asymmetric Reduction:

    • Add a solution of acetophenone (1.0 eq.) in anhydrous THF to the catalyst solution.

    • Add the remaining BH₃·THF solution (1.1 eq.) dropwise at room temperature, maintaining gentle stirring.

    • Stir the reaction for 2-6 hours, monitoring by TLC.

  • Quenching and Isolation:

    • Carefully quench the reaction by the slow addition of MeOH at 0°C.

    • Acidify the mixture with 1 M HCl and extract with diethyl ether (3x).

    • Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • The crude product, (R)-1-phenylethanol, can be purified by chromatography. The enantiomeric excess (ee) should be determined using chiral HPLC or GC.

Data Presentation: Catalytic Performance
SubstrateCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Product Configuration
Acetophenone10 mol%>90%Up to 90%R
Phenacyl chloride10 mol%~90%~85%S

Note: Data are representative and adapted from similar amino alcohol-catalyzed reductions. Actual results may vary based on precise ligand structure and reaction conditions.[11]

N-Boc-D-threonine methyl ester is far more than a simple protected amino acid; it is a strategic asset in stereoselective synthesis. Its utility as a building block enables the creation of peptides with enhanced stability and novel conformations. Furthermore, its ready conversion into sophisticated chiral ligands provides a direct pathway to powerful catalysts for asymmetric reactions. The protocols and insights provided herein offer a robust framework for researchers, scientists, and drug development professionals to harness the full potential of this versatile chiral synthon, accelerating the discovery and synthesis of complex, enantiomerically pure molecules.

References

  • Vertex AI Search. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.
  • Vertex AI Search. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd.
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  • BenchChem. (2025). Application Notes and Protocols for the Use of Boc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis.
  • Joechem. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.
  • MDPI. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives.
  • BenchChem. (2025). Application of Boc-Trp-Phe-OMe in Drug Design and Discovery.
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  • GenScript. Terminology of Antibody Drug for Boc Chemistry.
  • BenchChem. Application Notes & Protocols: Chiral Ligand Synthesis Using N-Boc-D-proline.
  • AAPPTec. Planning a Peptide Synthesis.
  • National Center for Biotechnology Information. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC.
  • ScienceDirect. Application of chiral building blocks to the synthesis of drugs.
  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Semantic Scholar. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.
  • BOC Sciences. Chiral Intermediates in Drug Synthesis.
  • BOC Sciences. Expert Chiral Synthesis Services.
  • National Center for Biotechnology Information. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC.
  • National Center for Biotechnology Information. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. PMC.
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  • MDPI. Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II).
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  • BenchChem. (2025). A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis.
  • PubMed. Structure of Boc-Phe-D-Leu-Thr-OMe.
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Application Note: A Robust Protocol for the Mild and Efficient Synthesis of Boc-D-Threonine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, field-proven protocol for the synthesis of N-(tert-Butoxycarbonyl)-D-threonine methyl ester (Boc-D-Thr-OMe), a crucial chiral building block in peptide synthesis and pharmaceutical development. The described method utilizes cesium carbonate (Cs₂CO₃) and methyl iodide (CH₃I) in N,N-Dimethylformamide (DMF), ensuring high yields under mild conditions that preserve the integrity of the acid-sensitive Boc protecting group and the stereochemistry of the chiral center. This application note offers a step-by-step procedure, mechanistic insights, and validation checkpoints for researchers aiming for reproducible and scalable synthesis.

Introduction and Scientific Background

N-protected amino acid esters are fundamental intermediates in modern synthetic organic chemistry, particularly in the stepwise construction of peptides and the synthesis of complex pharmaceutical agents.[1][2] Boc-D-threonine methyl ester is a valuable derivative, incorporating the acid-labile tert-butyloxycarbonyl (Boc) protecting group, which is stable under neutral or basic conditions, making it ideal for multi-step synthetic routes.[] The esterification of the carboxylic acid moiety facilitates subsequent coupling reactions by preventing unwanted side reactions and improving solubility in organic solvents.

Traditional esterification methods, such as Fischer esterification using strong acids, pose a significant risk of cleaving the Boc group.[4] While reagents like diazomethane are effective, their high toxicity and explosive nature necessitate specialized handling.[5] Therefore, a method that is both mild and efficient is highly desirable. The protocol detailed herein employs cesium carbonate and methyl iodide, a combination known for promoting clean and high-yielding O-alkylation of carboxylic acids.[6][7]

Mechanistic Rationale: The Cesium Effect

The success of this protocol hinges on the properties of cesium carbonate.[6][8] The process follows a standard Sₙ2 mechanism for O-alkylation.[9]

  • Deprotonation: The mild base, cesium carbonate, deprotonates the carboxylic acid of Boc-D-threonine to form a cesium carboxylate salt.

  • The "Cesium Effect": Cesium salts of organic acids exhibit high solubility in polar aprotic solvents like DMF.[6][8] This leads to a "naked" and highly nucleophilic carboxylate anion in solution.

  • Nucleophilic Attack: The activated carboxylate anion performs an Sₙ2 attack on the electrophilic methyl iodide, displacing the iodide ion and forming the desired methyl ester.

This method's mildness is crucial for preventing racemization at the α-carbon and preserving the Boc protecting group, ensuring the final product's chemical and stereochemical purity.

Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis of Boc-D-threonine methyl ester.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Boc-D-Threonine≥99%Standard SupplierEnsure it is dry before use.
Cesium Carbonate (Cs₂CO₃)≥99%, anhydrousStandard SupplierA mild and effective base.[6][10][11]
Methyl Iodide (CH₃I)≥99%, stabilizedStandard SupplierCaution: Toxic and a carcinogen. Handle in a fume hood.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard SupplierUse a dry, polar aprotic solvent.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction.
Saturated NaHCO₃ solution-Prepared in-houseFor aqueous workup.
Brine (Saturated NaCl)-Prepared in-houseFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard SupplierFor drying the organic phase.
Round-bottom flask-Standard SupplierAppropriate size for the reaction scale.
Magnetic stirrer and stir bar-Standard Supplier
TLC plates (Silica gel 60 F₂₅₄)-Standard SupplierFor reaction monitoring.
Quantitative Data and Reaction Parameters

The following table summarizes the stoichiometry for a representative 10 mmol scale reaction.

CompoundMW ( g/mol )Amount (mmol)EquivalentsWeight/Volume
Boc-D-Threonine219.2410.01.02.19 g
Cesium Carbonate325.827.50.752.44 g
Methyl Iodide141.9415.01.51.05 mL
Anhydrous DMF---40 mL

Note: Using slightly less than a full equivalent of base can prevent potential side reactions, while the carboxylate formation is still driven to completion.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Boc-D-threonine (2.19 g, 10.0 mmol) and cesium carbonate (2.44 g, 7.5 mmol).

  • Solvent Addition: Add anhydrous DMF (40 mL) to the flask. Stir the resulting suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: While stirring, add methyl iodide (1.05 mL, 15.0 mmol) dropwise to the suspension using a syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (1:1). The starting material (Boc-D-threonine) will remain at the baseline, while the product ester will have a higher R_f value.

  • Quenching and Workup: Once the reaction is complete (disappearance of the starting material by TLC), pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine. The bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved via flash column chromatography on silica gel.[12] The final product, Boc-D-threonine methyl ester, should be a light yellow oil.[1]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Purification reagents 1. Combine Boc-D-Thr and Cs₂CO₃ in Flask solvent 2. Add Anhydrous DMF add_MeI 3. Add Methyl Iodide (CH₃I) solvent->add_MeI stir 4. Stir at Room Temp (4-6h) & Monitor by TLC add_MeI->stir quench 5. Quench with H₂O & Extract with EtOAc stir->quench wash 6. Wash Organic Layer (NaHCO₃, Brine) quench->wash dry 7. Dry (Na₂SO₄) & Concentrate wash->dry product Final Product: Boc-D-Thr-OMe dry->product

Caption: Workflow for the synthesis of Boc-D-threonine methyl ester.

Characterization and Validation (Trustworthiness)

To validate the identity and purity of the synthesized Boc-D-threonine methyl ester, the following characterization is recommended:

  • ¹H NMR Spectroscopy: To confirm the structure, including the presence of the methyl ester singlet (~3.7 ppm), the Boc group singlet (~1.4 ppm), and the characteristic threonine backbone protons.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight (C₁₀H₁₉NO₅, MW: 233.26 g/mol ).[1]

  • Optical Rotation: To confirm that the stereochemical integrity of the D-enantiomer has been maintained.

This multi-faceted validation ensures that the protocol yields the correct, high-purity compound, making the process trustworthy and reproducible.

Conclusion

The described protocol for the esterification of Boc-D-threonine offers a mild, efficient, and reliable method suitable for both small-scale research and larger-scale production. By leveraging the unique properties of cesium carbonate as a base, this procedure avoids the harsh conditions that can compromise acid-sensitive protecting groups, providing high yields of the desired product with excellent purity. This self-validating system, complete with clear steps and checkpoints, empowers researchers to confidently synthesize this critical building block for advanced chemical and pharmaceutical applications.

References

  • Title: Cesium Carbonate Catalyzed Esterification of N -Benzyl- N -Boc-amides under Ambient Conditions. Source: ResearchGate. URL: [Link]

  • Title: Cesium Carbonate Catalyzed Esterification of N-Benzyl-N-Boc-amides under Ambient Conditions. Source: ACS Publications. URL: [Link]

  • Title: Esterification reaction condition | Download Scientific Diagram. Source: ResearchGate. URL: [Link]

  • Title: A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Synthesis method of D-threonine - Google Patents. Source: Google Patents.
  • Title: Organic Syntheses Procedure. Source: Organic Syntheses. URL: [Link]

  • Title: Conversion of Carboxylic Acids into Esters by Alkylation. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Use of Methyliodide in o-Methylation of organic compounds. Source: Juniper Publishers. URL: [Link]

  • Title: A Convenient Synthesis of Amino Acid Methyl Esters. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Installing the “magic methyl” – C–H methylation in synthesis. Source: Royal Society of Chemistry. URL: [Link]

  • Title: A Convenient Synthesis of Amino Acid Methyl Esters. Source: MDPI. URL: [Link]

  • Title: A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Please suggest me a best recent method of esterification of N-Boc-Amino Acids? Source: ResearchGate. URL: [Link]

  • Title: Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI? Source: ResearchGate. URL: [Link]

  • Title: A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Chemoselective Methylation of Carboxylic Acids using DBU and Iodomethane. Source: Taylor & Francis Online. URL: [Link]

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Application Notes & Protocols: Asymmetric Synthesis Leveraging N-(tert-butoxycarbonyl)-D-threonine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Boc-D-Threonine Methyl Ester

N-(tert-butoxycarbonyl)-D-threonine methyl ester, hereafter referred to as Boc-D-Thr-OMe, is a highly valuable and versatile chiral building block in modern asymmetric synthesis. Derived from the naturally occurring amino acid D-threonine, its utility is anchored in its unique structural features: two contiguous stereocenters (at Cα and Cβ), a free hydroxyl group for further functionalization, and orthogonally protected amino and carboxyl groups. The tert-butoxycarbonyl (Boc) group provides robust, acid-labile protection for the amine, while the methyl ester safeguards the carboxylic acid, allowing for selective transformations at other positions[1].

This combination makes Boc-D-Thr-OMe an ideal starting material for the stereocontrolled synthesis of complex chiral molecules, including non-proteinogenic amino acids, heterocyclic scaffolds, and key intermediates for pharmaceuticals and natural products[2][3]. This guide provides an in-depth exploration of its applications, focusing on the causality behind experimental choices and providing detailed, field-proven protocols for researchers in organic synthesis and drug development.

Core Application: Synthesis of Chiral (4S,5R)-Oxazolines

Expert Insight: The threonine backbone is an excellent precursor for the synthesis of 2,4,5-trisubstituted oxazolines. These heterocycles are not only prevalent motifs in biologically active natural products but also serve as powerful chiral ligands in asymmetric catalysis. The conversion from Boc-D-Thr-OMe proceeds via an intramolecular cyclization that locks the stereochemistry of the starting material into the new ring system. The key is to transform the β-hydroxyl group into a good leaving group or to activate the system towards cyclization.

Logical Workflow for Oxazoline Synthesis:

A Boc-D-Thr-OMe B N-Acylation / Modification (Optional, for R1 group diversity) A->B Acyl Chloride, Anhydride C Intramolecular Cyclization (e.g., Deoxo-Fluor, MsCl/Base) A->C Direct Cyclization B->C D (4S,5R)-Boc-protected Oxazoline-4-carboxylate C->D

Caption: General workflow for the synthesis of chiral oxazolines from Boc-D-Thr-OMe.

Protocol 2.1: Synthesis of Methyl (4S,5R)-2,2-dimethyl-3-(tert-butoxycarbonyl)oxazolidine-5-carboxylate

This protocol describes a common derivatization where the hydroxyl and amino groups are cyclized with acetone to form an oxazolidine, which is a protected form useful for subsequent manipulations.

Materials:

  • N-(tert-butoxycarbonyl)-D-threonine methyl ester (Boc-D-Thr-OMe)

  • 2,2-Dimethoxypropane (DMP)

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Benzene or Toluene (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Boc-D-Thr-OMe (1.0 eq.) in anhydrous benzene or toluene.

  • Addition of Reagents: Add 2,2-dimethoxypropane (DMP, 1.5-2.0 eq.) to the solution. This serves as both a reactant and a water scavenger.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 eq.).

    • Causality Note: PTSA protonates the DMP, initiating the formation of a reactive intermediate that condenses with the amino and hydroxyl groups of the threonine derivative to form the cyclized product[4].

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the PTSA catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure oxazolidine derivative.

Core Application: Diastereoselective Inversion to D-allo-Threonine Derivatives

Expert Insight: Accessing diastereomers of a chiral molecule is critical for exploring structure-activity relationships in drug design. D-allo-threonine, a diastereomer of D-threonine, is a component of various natural products. A robust strategy to access D-allo-threonine derivatives from the more common D-threonine precursors involves an oxidation-reduction sequence at the β-carbon. The stereochemical outcome of the reduction step is key to achieving high diastereoselectivity.

Logical Workflow for Epimerization to D-allo-Threonine:

cluster_0 Oxidation cluster_1 Diastereoselective Reduction A Boc-D-Thr-OMe (2S, 3R) B β-Keto Ester Intermediate (Planar Ketone) A->B Swern, Dess-Martin, or Parikh-Doering Oxidation C Boc-D-allo-Thr-OMe (2S, 3S) B->C NaBH₄, L-Selectride® (Stereocontrol)

Caption: Workflow for the conversion of D-threonine to D-allo-threonine derivatives.

Protocol 3.1: Synthesis of Boc-D-allo-Threonine Methyl Ester

This two-step protocol details the oxidation of the secondary alcohol to a ketone, followed by a diastereoselective reduction.

Step A: Oxidation of Boc-D-Thr-OMe to the β-Keto Ester

Materials:

  • Boc-D-Thr-OMe

  • Oxalyl chloride or Trifluoroacetic anhydride (for Swern oxidation)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure (Swern Oxidation):

  • Oxalyl Chloride Activation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM. Cool the solution to -78 °C (dry ice/acetone bath).

  • DMSO Addition: Slowly add a solution of anhydrous DMSO (3.0 eq.) in anhydrous DCM to the stirred oxalyl chloride solution. Stir for 15 minutes at -78 °C.

    • Causality Note: This forms the reactive chlorosulfonium salt (Swern's reagent). Maintaining a very low temperature is critical to prevent its decomposition.

  • Substrate Addition: Add a solution of Boc-D-Thr-OMe (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Quenching: Add anhydrous triethylamine (Et₃N, 5.0 eq.) to the mixture. Allow the reaction to slowly warm to room temperature over 1 hour.

  • Work-up: Add water to the reaction mixture. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude β-keto ester is often used directly in the next step without extensive purification.

Step B: Diastereoselective Reduction to Boc-D-allo-Thr-OMe

Materials:

  • Crude β-keto ester from Step A

  • Sodium borohydride (NaBH₄) or a bulkier reducing agent like L-Selectride® for potentially higher selectivity

  • Methanol (for NaBH₄) or Tetrahydrofuran (THF, for L-Selectride®)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure (Using NaBH₄):

  • Reaction Setup: Dissolve the crude β-keto ester (1.0 eq.) in methanol and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the stirred solution.

    • Causality Note: The hydride attacks the planar ketone. The stereochemical bias is influenced by the existing chiral center at the α-carbon, often following Felkin-Anh or chelation-controlled models depending on the exact substrate and conditions. Reduction often favors the formation of the allo diastereomer[5][6].

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of saturated aqueous NH₄Cl solution.

  • Solvent Removal & Extraction: Remove the methanol under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography. The diastereomers (D-threo and D-allo) can typically be separated, and their ratio determined by ¹H NMR analysis.

Data Summary:

Reaction StepReagentsTypical YieldKey Considerations
Oxidation Swern or Dess-Martin Periodinane>90% (crude)Requires strictly anhydrous conditions and low temperatures.
Reduction NaBH₄ in MeOH~80-90%Good for general use; diastereoselectivity can vary.
Reduction L-Selectride® in THF~70-85%Bulkier reagent can offer higher diastereoselectivity for the allo product.

Advanced Application: Precursor for Chiral β-Amino Acid Synthesis

Expert Insight: β-Amino acids are key components of β-peptides, which exhibit enhanced stability against enzymatic degradation compared to natural α-peptides. Boc-D-Thr-OMe can be converted into β-amino acid derivatives through a homologation process, most commonly via an Arndt-Eistert reaction or a related multi-step sequence. This leverages the molecule's functionality to extend the carbon backbone between the amino and carboxyl groups.

Logical Workflow for β³-Amino Acid Synthesis:

A Boc-D-Thr-OMe B Reduction to Alcohol A->B LiBH₄, THF C Oxidation to Aldehyde B->C Dess-Martin Periodinane D Chain Extension (e.g., Wittig Reaction) C->D Ph₃P=CHCO₂Et E α,β-Unsaturated Ester D->E F Conjugate Addition of Amine Source E->F e.g., BnNH₂, then deprotection G Protected β³-Amino Acid F->G

Caption: A representative multi-step pathway for homologation to a β-amino acid.

Protocol 4.1: Synthesis of Boc-D-Threoninol (Alcohol Reduction)

This protocol details the first crucial step in the homologation sequence: the selective reduction of the methyl ester to the primary alcohol without affecting the Boc protecting group.

Materials:

  • Boc-D-Thr-OMe

  • Lithium borohydride (LiBH₄) or Sodium borohydride (NaBH₄) with LiCl

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt solution

Procedure:

  • Reaction Setup: Dissolve Boc-D-Thr-OMe (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add lithium borohydride (LiBH₄, 2.0 eq.) portion-wise to the stirred solution.

    • Causality Note: LiBH₄ is a milder reducing agent than LiAlH₄ and is highly effective for reducing esters to alcohols. Its milder nature is compatible with the acid-sensitive Boc group, preventing its cleavage during the reaction[7].

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the mixture back to 0 °C and quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl or Rochelle's salt solution. Stir vigorously for 30 minutes.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude Boc-D-threoninol is often of sufficient purity for the subsequent oxidation step. If necessary, it can be purified by flash column chromatography.

Safety and Handling

All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Reagents such as oxalyl chloride and strong acids/bases are corrosive and toxic; handle with extreme care. Anhydrous reactions require careful handling to exclude moisture.

References

  • BenchChem (2025). Application Notes and Protocols for N-protection of DL-Threonine Methyl Ester Hydrochloride.
  • BenchChem (2025). Asymmetric Synthesis Applications of Methyl (tert-butoxycarbonyl)
  • BenchChem (2025). Application Notes and Protocols for Reactions with DL-Threonine Methyl Ester Hydrochloride.
  • Kikuchi, M., & Konno, H. (2013). Improved synthesis of d-allothreonine derivatives from l-threonine. Tetrahedron, 69(34), 7098–7101.
  • Various Authors (2025).
  • Blaskovich, M. A., & Lajoie, G. A. (1993). Stereoselective synthesis of allo-threonine and β-2H-allo-threonine from threonine. Tetrahedron Letters, 34(24), 3837–3840.
  • ResearchGate (2025).
  • RSC Publishing (2025).
  • Ting, C. P., et al. (2022).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • Khadse, S., & Chaudhari, P.

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Application Notes & Protocols: The Strategic Role of Boc-D-threonine Methyl Ester in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(tert-Butoxycarbonyl)-D-threonine methyl ester, commonly referred to as Boc-D-Thr-OMe, is a cornerstone chiral building block in modern pharmaceutical synthesis. As a derivative of the naturally occurring amino acid D-threonine, it belongs to the "chiral pool," a collection of readily available, enantiomerically pure starting materials.[1][2] Its pre-defined stereochemistry at two adjacent carbon atoms (C2 and C3) makes it an invaluable synthon for constructing complex, stereochemically defined pharmaceutical intermediates. This guide elucidates the strategic importance of Boc-D-threonine methyl ester, detailing its application in the synthesis of key intermediates for carbapenem antibiotics and chiral oxazolines, complete with field-proven protocols and mechanistic insights.

Introduction: Why Boc-D-threonine Methyl Ester?

The efficacy and safety of many modern pharmaceuticals are intrinsically linked to their stereochemistry. Utilizing starting materials from the chiral pool is a highly efficient strategy for establishing pivotal stereocenters in optically active compounds.[1] D-threonine is a particularly valuable member of this pool due to its two contiguous chiral centers.

The utility of D-threonine is significantly enhanced through chemical modification. The protection of its functional groups—the α-amino group and the C-terminal carboxylic acid—is essential to prevent unwanted side reactions and to direct reactivity during a synthetic sequence.[3][4]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino function. Its robustness under a wide range of non-acidic conditions and its clean, straightforward removal make it a workhorse in both solid-phase and solution-phase synthesis.[5][6]

  • The Methyl Ester: Protection of the carboxylic acid as a methyl ester prevents its participation in undesired reactions (e.g., acting as a nucleophile) and allows for selective transformations at other sites of the molecule. It can be readily hydrolyzed under basic conditions when the free acid is required.

This dual-protection strategy transforms D-threonine into Boc-D-threonine methyl ester , a stable, versatile, and highly valuable intermediate for multi-step syntheses.[7][8]

Physicochemical Properties of Boc-D-threonine Methyl Ester
PropertyValueReference
CAS Number 96099-84-2[7]
Molecular Formula C₁₀H₁₉NO₅[7]
Molecular Weight 233.26 g/mol [7]
Appearance White or Off-White Crystalline Powder / Oil[9][10]
Optical Rotation Varies with conditions; specific rotation is a key QC parameter.[10]
Solubility Soluble in many organic solvents (e.g., DCM, Ethyl Acetate, DMF).[11]
Storage Store at 0-8 °C to maintain stability.[10]

Core Application: Synthesis of Carbapenem Side-Chain Intermediates

Carbapenems, such as Doripenem, are a class of broad-spectrum β-lactam antibiotics critical for treating severe bacterial infections.[12] The synthesis of these complex molecules often relies on the coupling of a carbapenem core with a stereochemically defined side chain. Boc-D-threonine methyl ester serves as an ideal starting material for constructing the pyrrolidine-based side chain of Doripenem.

The overall strategy involves a series of transformations to convert the threonine backbone into the required 4-mercapto-pyrrolidine-2-carboxamide structure, preserving the critical stereochemistry derived from the starting material.

G A Boc-D-threonine Methyl Ester (Chiral Pool Starting Material) B Hydroxyl Group Activation (e.g., Mesylation) A->B Step 1 C Intramolecular Cyclization (SN2 Displacement) B->C Step 2 D Pyrrolidine Ring Formation (Key Intermediate) C->D Result E Functional Group Interconversion D->E Step 3 F Final Doripenem Side-Chain Precursor E->F Step 4

Caption: Workflow for Doripenem side-chain synthesis.

Protocol 1: Synthesis of a Key Pyrrolidine Intermediate

This protocol outlines the initial critical steps: activating the hydroxyl group of Boc-D-threonine methyl ester and subsequent intramolecular cyclization to form the pyrrolidine ring. This is a foundational step in many reported syntheses of the Doripenem side chain.[13][14]

Step 1: Mesylation of the Hydroxyl Group

  • Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (methanesulfonate) transforms it into an excellent leaving group, priming the molecule for nucleophilic substitution. Triethylamine (TEA) is used as a non-nucleophilic base to neutralize the HCl generated during the reaction.

ReagentMolar Eq.MW ( g/mol )Amount
Boc-D-Thr-OMe1.0233.2610.0 g
Dichloromethane (DCM)--100 mL
Triethylamine (TEA)1.5101.196.5 mL
Methanesulfonyl chloride (MsCl)1.2114.554.0 mL

Procedure:

  • Dissolve Boc-D-threonine methyl ester (10.0 g) in anhydrous dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (6.5 mL) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (4.0 mL) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate, which is often used directly in the next step without further purification.

Step 2: Boc Deprotection and Intramolecular Cyclization

  • Rationale: The Boc group is removed under acidic conditions (using Trifluoroacetic acid, TFA) to liberate the free amine. This amine then acts as an intramolecular nucleophile, attacking the carbon bearing the mesylate leaving group in an Sₙ2 reaction to form the desired aziridine or, after rearrangement, the pyrrolidine ring system.

ReagentMolar Eq.MW ( g/mol )Amount
Crude Mesylate from Step 11.0~311.34~13.3 g
Dichloromethane (DCM)--50 mL
Trifluoroacetic acid (TFA)10.0114.0233 mL

Procedure:

  • Dissolve the crude mesylated intermediate in DCM (50 mL) and cool to 0 °C.

  • Add trifluoroacetic acid (33 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the Boc-protected intermediate.

  • Once the deprotection is complete, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting crude amine salt is then treated with a base (e.g., potassium carbonate in methanol) and heated to induce intramolecular cyclization, forming the core pyrrolidine structure. The specific conditions for this cyclization can vary and must be optimized based on the exact substrate and desired downstream product.[14]

Application in Asymmetric Synthesis: Chiral Oxazoline Formation

Chiral oxazolines are privileged structures in asymmetric catalysis, serving as highly effective ligands for various metal-catalyzed reactions.[15] They are also found in the core of several natural products. Boc-D-threonine methyl ester can be readily converted into a chiral 2-oxazoline, retaining the stereochemical information of the starting material.[16]

G A Boc-D-threonine Methyl Ester B Reduction of Ester (e.g., with LiBH4) A->B C Chiral Amino Alcohol B->C D Coupling with Carboxylic Acid or Nitrile C->D E N-(2-hydroxyethyl)amide D->E F Dehydrative Cyclization (e.g., with TfOH) E->F G Chiral Oxazoline F->G

Caption: General workflow for chiral oxazoline synthesis.

Protocol 2: Synthesis of a Chiral Oxazoline Precursor (Amino Alcohol)
  • Rationale: The first step towards an oxazoline is the reduction of the methyl ester to a primary alcohol, yielding a protected chiral amino alcohol. Lithium borohydride (LiBH₄) is a suitable reagent for this transformation as it selectively reduces esters in the presence of the Boc-protected amine.

ReagentMolar Eq.MW ( g/mol )Amount
Boc-D-Thr-OMe1.0233.265.0 g
Tetrahydrofuran (THF), anhydrous--50 mL
Lithium Borohydride (LiBH₄)2.021.780.94 g

Procedure:

  • Dissolve Boc-D-threonine methyl ester (5.0 g) in anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Carefully add solid lithium borohydride (0.94 g) portion-wise to the stirred solution.

  • Allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude amino alcohol by flash column chromatography on silica gel to yield the pure product.

This resulting chiral amino alcohol is a versatile intermediate that can be coupled with various reagents and cyclized to form a wide range of functionalized chiral oxazolines, which are valuable in asymmetric synthesis.[16][17][18]

Conclusion

Boc-D-threonine methyl ester is more than a simple protected amino acid; it is a strategic tool for introducing stereochemical complexity into pharmaceutical intermediates. Its dual-protected nature provides stability and predictable reactivity, while its origin from the chiral pool offers an economical and efficient route to enantiopure products.[1][19] The protocols detailed herein for the synthesis of precursors to carbapenem side chains and chiral oxazolines demonstrate its central role in constructing high-value molecules. For researchers and drug development professionals, a thorough understanding of the reactivity and handling of synthons like Boc-D-threonine methyl ester is fundamental to the successful and efficient synthesis of the next generation of chiral therapeutics.

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Application Notes & Protocols: Strategic Incorporation of N-(tert-butoxycarbonyl)-D-threonine Methyl Ester into Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(tert-butoxycarbonyl)-D-threonine methyl ester, hereafter referred to as Boc-D-Thr-OMe, is a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its unique structural features—a protected amine, an activated carboxyl group, and two defined stereocenters—make it an exceptionally versatile reagent. This guide provides an in-depth exploration of the strategic application of Boc-D-Thr-OMe, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind its use. We will cover its incorporation into peptide backbones and its pivotal role as a starting material in chiral pool synthesis for creating complex, stereochemically rich molecules. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the technical insights required for successful and reproducible outcomes.

Foundational Principles: Understanding the Reagent

Boc-D-Thr-OMe is more than a simple protected amino acid; it is a molecule engineered for synthetic utility. The N-terminal tert-butoxycarbonyl (Boc) group provides robust protection for the amine under a wide range of conditions, yet it is labile to acid, allowing for selective deprotection without compromising other sensitive functionalities.[][2] The C-terminal methyl ester serves as a moderately activated form of the carboxylic acid, suitable for direct use in some coupling reactions or for straightforward conversion to other functional groups.

Critically, the molecule possesses two stereocenters, (2R, 3S), derived from the naturally uncommon D-threonine. This D-configuration is invaluable in the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents where resistance to enzymatic degradation or specific stereochemical interactions are desired.[3] The chiral pool approach leverages these pre-existing, enantiomerically pure stereocenters to guide the formation of new chiral centers in a target molecule, offering an efficient and powerful strategy in asymmetric synthesis.[4][5]

Table 1: Physicochemical Properties of Boc-D-Thr-OMe

PropertyValueSource
IUPAC Name methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxybutanoateTCI[6]
CAS Number 96099-84-2Chemsrc[7]
Molecular Formula C10H19NO5Chemsrc[7]
Molecular Weight 233.26 g/mol TCI[6]
Appearance White to off-white crystalline powder-
Purity Typically ≥98% (HPLC)Chemsrc[7]

Application I: Peptide Synthesis

The primary application of Boc-D-Thr-OMe is in the synthesis of peptides, particularly in solution-phase methodologies where its solubility and reactivity are advantageous. The Boc group is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS), though the Fmoc strategy is now more common for research-scale automated synthesis.[8] However, for large-scale or solution-phase synthesis of shorter peptides, the Boc strategy remains highly relevant.[8]

The Chemistry of Amide Bond Formation

The core of peptide synthesis is the formation of an amide (peptide) bond between the free carboxyl group of one amino acid and the free amino group of another. To ensure selectivity, all other reactive functional groups must be protected.[9] In the context of incorporating Boc-D-Thr-OMe, its N-terminal amine is already protected. The key steps involve the deprotection of the coupling partner's N-terminus and the activation of its C-terminus for nucleophilic attack.

Workflow: Boc Deprotection and Coupling

The cycle of peptide elongation using a Boc-strategy involves two key stages: N-terminal deprotection and coupling.

G cluster_deprotection Boc Deprotection cluster_coupling Coupling Reaction start Boc-Protected Peptide deprotect Treat with Strong Acid (e.g., TFA in DCM) start->deprotect neutralize Neutralize with Base (e.g., DIPEA) deprotect->neutralize free_amine Peptide with Free N-Terminus neutralize->free_amine couple Couple with Free N-Terminus free_amine->couple boc_aa Boc-D-Thr-OMe activate Activate Carboxyl Group (e.g., with HBTU/HOBt) boc_aa->activate activate->couple end Elongated Peptide (N+1) couple->end Wash & Purify

Caption: General workflow for peptide elongation using Boc strategy.

The deprotection of the Boc group is an acid-catalyzed hydrolysis that proceeds via a stable tert-butyl cation.[10][11] Trifluoroacetic acid (TFA) is commonly used for this purpose.[][10] Following deprotection, the resulting ammonium salt must be neutralized to the free amine before the next coupling step.[12]

Table 2: Common Coupling Reagents for Peptide Synthesis

ReagentAcronymMechanismAdvantagesDisadvantages
DicyclohexylcarbodiimideDCCForms O-acylisourea active esterInexpensive, effectiveProduces insoluble DCU byproduct, potential for racemization
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPForms HOBt active esterHigh efficiency, low racemizationMore expensive
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUForms HOBt active esterFast reactions, low racemization, widely usedCan modify N-terminus if used in excess[12]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUForms HOAt active esterVery fast, extremely low racemization, good for hindered couplings[13]High cost
Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-Ala-D-Thr-OMe)

This protocol describes the coupling of Boc-L-Alanine with D-Threonine methyl ester (obtained by deprotecting Boc-D-Thr-OMe).

A. N-Terminal Deprotection of Boc-D-Thr-OMe

  • Dissolution: Dissolve Boc-D-Thr-OMe (1.0 eq) in Dichloromethane (DCM, approx. 5 mL per mmol).

  • Acid Treatment: Cool the solution to 0 °C in an ice bath. Add Trifluoroacetic acid (TFA, 10 eq, often used as a 50% solution in DCM) dropwise.[]

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Remove the solvent and excess TFA under reduced pressure (in a well-ventilated fume hood). The resulting oil/solid is the TFA salt of D-threonine methyl ester (H-D-Thr-OMe·TFA). This can be used directly in the next step.

B. Coupling Reaction

  • Activation of Boc-L-Alanine: In a separate flask, dissolve Boc-L-Alanine (1.05 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in DCM or DMF.[8] Cool the solution to 0 °C.

  • Add Dicyclohexylcarbodiimide (DCC) or a uronium-based reagent like HBTU (1.1 eq). If using HBTU, also add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.2 eq).[14] Stir for 20 minutes at 0 °C to pre-activate.

  • Neutralization and Coupling: In the flask containing H-D-Thr-OMe·TFA, dissolve the salt in DCM and cool to 0 °C. Add DIPEA (1.1 eq) to neutralize the TFA salt, stirring for 15 minutes.[8]

  • Transfer the activated Boc-L-Alanine solution to the neutralized H-D-Thr-OMe solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.

  • Work-up:

    • If using DCC, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with a larger volume of Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and byproducts.[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide ester by flash column chromatography on silica gel.

Application II: Chiral Pool Synthesis

The "chiral pool" approach is a powerful strategy in asymmetric synthesis where a readily available, enantiomerically pure natural product is used as a starting material to impart chirality to a synthetic target.[4][15] Boc-D-Thr-OMe, with its two defined stereocenters, is an excellent chiral pool reagent.[4] A common and highly effective strategy involves the selective reduction of the methyl ester to a chiral aldehyde, known as a Garner-type aldehyde, which is a versatile intermediate for C-C bond formation.

The Chemistry of Stereocontrolled Reduction

The transformation of the methyl ester in Boc-D-Thr-OMe to an aldehyde requires a mild reducing agent that will not affect the Boc protecting group or the secondary alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation at low temperatures. It reduces the ester to an aldehyde without over-reduction to the primary alcohol.[4] The stereocenters adjacent to the newly formed aldehyde can then direct the stereochemical outcome of subsequent nucleophilic additions.

G reagent Boc-D-Thr-OMe (Starting Material) reduction Reduction of Methyl Ester reagent->reduction DIBAL-H, -78 °C aldehyde Chiral Aldehyde Intermediate (Garner-type Aldehyde) reduction->aldehyde nucleophile Stereoselective Nucleophilic Addition (e.g., Grignard, Organolithium) aldehyde->nucleophile R-MgBr or R-Li product Complex Molecule with New Stereocenter nucleophile->product Control of Stereochemistry

Caption: Synthesis of a chiral aldehyde from Boc-D-Thr-OMe.

This strategy was notably used in the total synthesis of legionaminic acid, where a chiral aldehyde derived from D-threonine was a key intermediate.[4][16]

Protocol 2: Synthesis of (4R,5S)-tert-butyl 5-formyl-4-methyl-2,2-dimethyloxazolidine-3-carboxylate

This protocol describes the conversion of Boc-D-Thr-OMe into a protected chiral aldehyde. This first requires protection of the secondary alcohol, typically by forming an acetonide.

A. Acetonide Protection

  • Setup: To a solution of Boc-D-Thr-OMe (1.0 eq) in anhydrous Toluene (or Acetone), add 2,2-dimethoxypropane (3.0 eq).

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Reaction: Heat the mixture to reflux (or stir at room temperature if using acetone) for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction, quench with saturated NaHCO₃ solution, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the protected intermediate.

B. DIBAL-H Reduction to the Aldehyde

  • Dissolution: Dissolve the acetonide-protected ester from the previous step in anhydrous Toluene or DCM and cool the solution to -78 °C under an inert atmosphere (Nitrogen or Argon).

  • Reduction: Add DIBAL-H (1.1 to 1.5 eq, typically a 1.0 M solution in hexanes) dropwise, maintaining the temperature at -78 °C. The addition should be slow to control the reaction.[4]

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction carefully by TLC. Quench a small aliquot with methanol and check for the disappearance of the starting ester.

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of Methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear (this can take several hours as the aluminum salts are emulsified).

  • Separate the layers and extract the aqueous layer with DCM or EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude aldehyde is often used immediately in the next step due to its potential instability, but can be purified by careful column chromatography if necessary.

Conclusion and Future Outlook

N-(tert-butoxycarbonyl)-D-threonine methyl ester is a powerful and versatile tool in the arsenal of the synthetic chemist. Its utility in constructing non-natural peptides offers a direct route to novel therapeutics with enhanced stability and unique pharmacological profiles.[3] Furthermore, its application as a chiral pool starting material provides an elegant and efficient pathway to complex molecular architectures, significantly simplifying the challenges of asymmetric synthesis.[4] The protocols detailed in this guide serve as a robust foundation for researchers to confidently and effectively incorporate this valuable reagent into their synthetic programs, paving the way for innovations in drug discovery and materials science.

References

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  • Creativity from the Chiral Pool: Amino Acids. (2017). Baran Lab. Retrieved from [Link]

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). [Source for general procedures].
  • Dual protection of amino functions involving Boc. (2013). RSC Publishing. Retrieved from [Link]

  • Synthesis of the N-(tert-butyloxycarbonyl)-O-triisopropylsilyl-D-pyrrolosamine Glycal of Lomaiviticin A & B via Epimerization of L-Threonine. (n.d.). PubMed Central. Retrieved from [Link]

  • Chiral Pool Synthesis: From α-Amino Acids and Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis... (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]

  • BOC Protection and Deprotection. (2023). Hebei Boze Chemical Co., Ltd.. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH. Retrieved from [Link]

  • Three categories of chiral pool use in asymmetric synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Source for protecting group strategies].
  • Synthesis of N-protected N-methyl serine and threonine. (n.d.). ResearchGate. Retrieved from [Link]

  • Peptide Synthesis with the Boc Protecting Group. (2020). YouTube. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). [Source for SPPS protocols].
  • Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]

  • Boc-D-Val-OH: Your Essential Protected Amino Acid for Advanced Peptide Synthesis and Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Source for SPPS practical guide].
  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Synthesis method of D-threonine. (n.d.). Google Patents.
  • Structure of Boc-Phe-D-Leu-Thr-OMe. (1993). PubMed. Retrieved from [Link]

  • Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. (2024). PMC - NIH. Retrieved from [Link]

Sources

The Strategic Repurposing of a Chiral Precursor: N-(tert-butoxycarbonyl)-D-threonine Methyl Ester in the Synthesis of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and chemical biology, the demand for molecular diversity is insatiable. Unnatural amino acids (UAAs) represent a cornerstone of this quest, offering the ability to imbue peptides and small molecules with enhanced stability, novel functionalities, and tailored pharmacological profiles. This guide delves into the synthetic versatility of a readily available chiral building block, N-(tert-butoxycarbonyl)-D-threonine methyl ester, as a powerful precursor for the stereoselective synthesis of a range of valuable unnatural amino acids. We will explore the chemical logic behind key transformations, provide detailed, field-tested protocols, and illuminate the pathways to novel molecular architectures.

The Precursor: A Profile of N-(tert-butoxycarbonyl)-D-threonine Methyl Ester

N-(tert-butoxycarbonyl)-D-threonine methyl ester is a derivative of the natural amino acid D-threonine, strategically protected at both the amine and carboxyl termini. This dual protection renders the α-carbon less prone to racemization and directs reactivity towards the β-hydroxyl group of the side chain, making it an ideal starting point for stereospecific modifications.

PropertyValue
Molecular Formula C₁₀H₁₉NO₅
Molecular Weight 233.26 g/mol
Appearance Colorless to light yellow oil or solid
Chirality (2R, 3S) configuration
Key Functional Groups Boc-protected amine, Methyl ester, Secondary hydroxyl group

The tert-butoxycarbonyl (Boc) group provides robust protection under a wide range of reaction conditions, yet it is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid), ensuring orthogonality with many other protecting groups used in complex syntheses. The methyl ester is a simple and effective protecting group for the carboxylic acid, which can be hydrolyzed under basic conditions. The true synthetic potential, however, lies in the reactivity of the C3 hydroxyl group.

Key Synthetic Pathways from a Common Precursor

Two primary, high-yield synthetic routes unlock the potential of N-(tert-butoxycarbonyl)-D-threonine methyl ester for the generation of diverse UAAs:

  • Pathway A: Dehydration to Dehydroamino Acids. This pathway involves the elimination of the β-hydroxyl group to form a dehydroamino acid derivative. These α,β-unsaturated systems are versatile Michael acceptors for the introduction of a wide array of nucleophiles, leading to a host of β-substituted amino acids.

  • Pathway B: Stereoinvertive Nucleophilic Substitution via the Mitsunobu Reaction. This powerful reaction allows for the direct replacement of the hydroxyl group with various nucleophiles with complete inversion of stereochemistry at the C3 position. This is particularly valuable for accessing diastereomerically pure UAAs.

Synthetic_Pathways cluster_precursor Starting Material cluster_pathwayA Pathway A: Dehydration cluster_pathwayB Pathway B: Mitsunobu Reaction Precursor N-(tert-butoxycarbonyl)- D-threonine methyl ester Dehydro Dehydroamino Acid Derivative (Michael Acceptor) Precursor->Dehydro  Elimination of H₂O Azido β-Azido Amino Acid Derivative (Versatile Intermediate) Precursor->Azido  Stereoinvertive Azidation UAA_A β-Substituted Unnatural Amino Acids Dehydro->UAA_A  Michael Addition  (e.g., thiols, amines, carbanions) UAA_B Diverse Unnatural Amino Acids (e.g., β-amino, triazoles) Azido->UAA_B  Further Transformations  (e.g., reduction, click chemistry)

Figure 1. Key synthetic transformations of N-(tert-butoxycarbonyl)-D-threonine methyl ester.

Pathway A: The Dehydroamino Acid Route

The formation of a dehydroamino acid from N-(tert-butoxycarbonyl)-D-threonine methyl ester is a facile and high-yielding process. This transformation is typically achieved through a base-catalyzed elimination of the β-hydroxyl group. A particularly effective method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Mechanistic Insight: The Role of (Boc)₂O and DMAP

The reaction proceeds through an in-situ activation of the hydroxyl group. DMAP acts as a nucleophilic catalyst, attacking the (Boc)₂O to form a highly reactive N-Boc-pyridinium species. This intermediate then reacts with the hydroxyl group of the threonine derivative to form a Boc-carbonate, which is an excellent leaving group. The base (DMAP) then facilitates the E2 elimination of the carbonate and the α-proton, leading to the formation of the dehydroamino acid.

Dehydration_Mechanism Threonine N-Boc-D-Thr-OMe Intermediate2 O-Boc-carbonate intermediate Threonine->Intermediate2 + Intermediate1 Boc2O (Boc)₂O Intermediate1 N-Boc-pyridinium (Reactive Species) Boc2O->Intermediate1 + DMAP DMAP DMAP Dehydro Dehydroamino Acid Intermediate2->Dehydro - H⁺, - O-Boc (Elimination)

Figure 2. Simplified mechanism of DMAP-catalyzed dehydration.

Protocol: Synthesis of Methyl (Z)-2-((tert-butoxycarbonyl)amino)-2-butenoate

This protocol outlines the synthesis of the dehydroamino acid derivative from N-(tert-butoxycarbonyl)-D-threonine methyl ester.

Materials:

  • N-(tert-butoxycarbonyl)-D-threonine methyl ester (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • To a solution of N-(tert-butoxycarbonyl)-D-threonine methyl ester (1.0 eq) in anhydrous DCM, add di-tert-butyl dicarbonate (1.5 eq) and DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure dehydroamino acid derivative.

Expected Yield: 85-95%

Pathway B: The Mitsunobu Reaction for Stereoinvertive Substitution

The Mitsunobu reaction is a cornerstone of stereospecific synthesis, allowing for the conversion of a secondary alcohol to a variety of functional groups with complete inversion of configuration.[1] This is particularly powerful when applied to N-(tert-butoxycarbonyl)-D-threonine methyl ester, as it provides access to the diastereomeric series of unnatural amino acids. A key application is the introduction of an azide group, a versatile functional handle for further transformations.[2]

Mechanistic Insight: The SN2 Inversion

The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3] This betaine deprotonates the nucleophile (in this case, hydrazoic acid, HN₃), forming an ion pair. The alcohol then attacks the phosphonium ion, leading to the formation of an alkoxyphosphonium salt, which is a superb leaving group. The azide anion then displaces the activated hydroxyl group via an SN2 mechanism, resulting in the desired product with inverted stereochemistry at the C3 position.

Mitsunobu_Mechanism Threonine N-Boc-D-Thr-OMe (R-configuration at C3) Alkoxyphosphonium Alkoxyphosphonium Salt (Activated OH) Threonine->Alkoxyphosphonium + Betaine, - DEAD-H PPh3_DEAD PPh₃ + DEAD Betaine Betaine Intermediate PPh3_DEAD->Betaine HN3 HN₃ Azido_Product β-Azido Derivative (S-configuration at C3) HN3->Azido_Product Sₙ2 attack on Alkoxyphosphonium

Figure 3. Simplified mechanism of the Mitsunobu reaction.

Protocol: Synthesis of Methyl (2R, 3R)-3-azido-2-((tert-butoxycarbonyl)amino)butanoate

This protocol details the stereoinvertive azidation of N-(tert-butoxycarbonyl)-D-threonine methyl ester. Caution: Hydrazoic acid (HN₃) is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. An in-situ generation of HN₃ from sodium azide and an acid is often preferred.

Materials:

  • N-(tert-butoxycarbonyl)-D-threonine methyl ester (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Diphenylphosphoryl azide (DPPA) (1.5 eq) - as a source of azide.

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • Dissolve N-(tert-butoxycarbonyl)-D-threonine methyl ester (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution.

  • After 15 minutes, add DPPA (1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the azido derivative.

Expected Yield: 70-85%

Applications and Future Directions

The dehydroamino acid and β-azido derivatives synthesized from N-(tert-butoxycarbonyl)-D-threonine methyl ester are not merely endpoints but are themselves powerful intermediates for a vast array of unnatural amino acids.

  • From Dehydroamino Acids: The double bond can be subjected to a variety of transformations including catalytic hydrogenation to yield β-methylalanine derivatives, or conjugate addition of various nucleophiles to introduce diverse side chains. For example, the addition of thiols can lead to novel β-thioether amino acids, while the addition of organocuprates can introduce alkyl or aryl groups.

  • From β-Azido Amino Acids: The azide functionality is a gateway to numerous other chemical entities. It can be readily reduced to a primary amine, providing access to β,γ-diaminobutyric acid derivatives.[4] Furthermore, the azide is a key participant in the Huisgen 1,3-dipolar cycloaddition ("click chemistry"), allowing for the straightforward synthesis of triazole-containing amino acids, which are valuable bioisosteres in medicinal chemistry.

Conclusion

N-(tert-butoxycarbonyl)-D-threonine methyl ester is a cost-effective and highly versatile chiral precursor for the synthesis of a wide range of unnatural amino acids. The strategic application of well-established synthetic methodologies, such as dehydration to dehydroamino acids and stereoinvertive nucleophilic substitution via the Mitsunobu reaction, provides reliable and high-yielding routes to valuable and diverse molecular building blocks. The protocols and mechanistic insights provided herein are intended to empower researchers in drug discovery and chemical biology to harness the full potential of this readily available starting material in their quest for novel and impactful molecules.

References

  • ChemSrc. (2025, September 15). CAS#:96099-84-2 | N-(tert-Butoxycarbonyl)-D-threonine Methyl Ester. Retrieved from [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Containing α,β-Diaminopropionic Acid. Chemical Reviews, 97(6), 2243–2266. Retrieved from [Link]

  • Perdih, A., & Šolmajer, T. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids. Current Organic Chemistry, 15(18), 3245-3276. Retrieved from [Link]

  • Bodanszky, M. (1985). The Peptides, Volume 7: Conformation in Biology and Drug Design. Journal of Medicinal Chemistry, 28(9), 1304-1304. Retrieved from [Link]

  • Graham, T. H., et al. (2013). Synthesis of complex unnatural fluorine-containing amino acids. Amino Acids, 44(1), 1-28. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 29). N-tert-Butoxycarbonyl-L-threonine. PubChem Compound Summary for CID 2724766. Retrieved from [Link].

  • Sharma, S., et al. (2017). Reprogramming natural proteins using unnatural amino acids. Life sciences, 186, 127-132. Retrieved from [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2021, July 27). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]

  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807–810. Retrieved from [Link]

  • Wiśniewski, K., et al. (1998). Applications of the Mitsunobu Reaction in Peptide Chemistry. Journal of Peptide Science, 4(1), 1-14. Retrieved from [Link]

  • Khan, I., & Ali, A. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini reviews in medicinal chemistry, 22(1), 110-132. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring N-Boc-L-Threonine Methyl Ester: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • Brodbelt, J. S., et al. (2023). Pathways for Water Loss from Doubly Protonated Peptides Containing Serine or Threonine. Journal of the American Society for Mass Spectrometry, 34(10), 2269-2279. Retrieved from [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Side Reactions in Peptide Coupling with N-(tert-butoxycarbonyl)-D-threonine methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges during the peptide coupling of N-(tert-butoxycarbonyl)-D-threonine methyl ester (Boc-D-Thr-OMe). Threonine, being a β-branched and hydroxyl-containing amino acid, presents unique difficulties that can lead to undesired side reactions, impacting yield and purity. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered when working with Boc-D-Thr-OMe and their initial troubleshooting steps.

Q1: Why is my coupling reaction with Boc-D-Thr-OMe resulting in a low yield?

A1: Low yields are often attributed to steric hindrance. D-threonine has a methyl group on its β-carbon, which, combined with the bulky Boc protecting group, can physically block the approach of the activated carboxyl group to the amine of the growing peptide chain.[1][2] This steric hindrance slows down the reaction kinetics, leading to incomplete coupling.[3][4]

Q2: I'm observing a significant amount of a diastereomer in my final product. What's causing this?

A2: This is likely due to epimerization at the α-carbon of the threonine residue.[5] This can happen via two primary mechanisms: the formation of an oxazolone intermediate or direct enolization.[6][7] Both pathways are facilitated by the basic conditions of the coupling reaction and are more pronounced with sterically hindered amino acids that require longer reaction times.[8]

Q3: My mass spectrometry analysis shows a peak corresponding to my desired peptide minus 18 Da. What does this indicate?

A3: A mass loss of 18 Da strongly suggests dehydration of the threonine side chain, leading to the formation of a dehydroamino acid residue.[8] This β-elimination reaction is typically catalyzed by the base used in the coupling step.[9]

Q4: Is it necessary to protect the hydroxyl group on the threonine side chain?

A4: While not always mandatory, protecting the hydroxyl group is highly recommended to prevent side reactions like O-acylation, where the activated carboxylic acid reacts with the hydroxyl group instead of the intended amine.[10][11] For Fmoc-based synthesis, a tert-butyl (tBu) group is standard, while for Boc-based synthesis, a benzyl (Bzl) group is common.[10]

Understanding the Chemistry of Side Reactions

A deeper understanding of the mechanisms behind these side reactions is crucial for effective troubleshooting.

Epimerization via Oxazolone Formation

Epimerization, the change in configuration at a single stereocenter, is a major concern in peptide synthesis. The most common pathway for this is through the formation of an oxazolone intermediate.[6][12]

  • Activation: The coupling reagent activates the carboxylic acid of the N-protected amino acid.

  • Cyclization: The activated carbonyl is attacked by the oxygen of the preceding amide bond, forming a five-membered oxazolone ring.[13]

  • Enolization: The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to the formation of a planar, achiral enolate.[7][14]

  • Reprotonation: When this enolate is reprotonated, it can occur from either face, resulting in a mixture of D and L stereoisomers.

G cluster_0 Epimerization Mechanism Activated Acid Activated Boc-D-Thr-OMe Oxazolone Oxazolone Intermediate Enolate Achiral Enolate Epimerized Product Boc-L-allo-Thr-Peptide Desired Product Boc-D-Thr-Peptide

Steric Hindrance

Threonine is a β-branched amino acid, meaning it has a substituent on the carbon adjacent to the α-carbon. This branching, particularly when combined with bulky protecting groups, creates significant steric hindrance that can impede the approach of the reacting molecules.[15][16] This can lead to:

  • Slower reaction rates: Requiring longer coupling times or more forceful conditions.

  • Incomplete reactions: Resulting in deletion sequences where the amino acid is not incorporated.

  • Increased side reactions: As the extended reaction time under basic conditions provides more opportunity for epimerization and other side reactions.[8]

Side-Chain Reactions

The hydroxyl group of threonine is a nucleophile and can participate in side reactions if left unprotected.[17][18]

  • O-acylation: The hydroxyl group can be acylated by the activated carboxylic acid, leading to the formation of an ester linkage and chain termination.[11]

  • Dehydration (β-elimination): Under basic conditions, the proton on the α-carbon can be abstracted, followed by the elimination of the hydroxyl group to form a dehydroamino acid.[8][9]

  • N to O Acyl Shift: Under acidic conditions, such as during cleavage from the resin, an acyl group can migrate from the nitrogen to the oxygen of the threonine side chain. This reaction is reversible with base treatment.[19]

Troubleshooting Guides & Protocols

This section provides detailed protocols and strategies to mitigate the side reactions discussed above.

Optimizing Coupling Conditions to Overcome Steric Hindrance

When dealing with the sterically hindered coupling of Boc-D-Thr-OMe, the choice of coupling reagent and conditions is critical.

Coupling ReagentAdditiveBaseKey Advantages & Considerations
HATU HOAtDIPEA, NMMHighly efficient and fast, often the first choice for difficult couplings.[20]
HBTU HOBtDIPEA, NMMA very common and effective reagent, though slightly less reactive than HATU.[21]
PyBOP -DIPEA, NMMA phosphonium salt-based reagent known for its ability to suppress racemization and is good for hindered couplings.[20][22]
DIC OxymaPure-A cost-effective carbodiimide option. The use of OxymaPure as an additive is recommended as it is a non-explosive and highly effective alternative to HOBt/HOAt for suppressing racemization.[20][23][24]

Protocol for a Hindered Coupling using HATU:

  • Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Remove the N-terminal protecting group as per your standard protocol (e.g., TFA for Boc, piperidine for Fmoc).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Pre-activation: In a separate vessel, dissolve Boc-D-Thr-OMe (3-5 eq.), HATU (3-5 eq.), and HOAt (3-5 eq.) in DMF. Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.). Let the mixture pre-activate for 2-5 minutes. Do not exceed 5 minutes to minimize the risk of epimerization. [8]

  • Coupling: Add the pre-activated solution to the resin. Agitate at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature may be slightly elevated (e.g., to 40°C), but this increases the risk of side reactions.[19]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of unreacted free amines.[1] If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min) before proceeding to the next step.

G

Strategies to Minimize Epimerization

Minimizing epimerization is crucial for maintaining the chiral integrity of your peptide.

  • Choice of Reagents and Additives: Uronium/aminium-based reagents like HATU and HBTU are generally preferred over carbodiimides alone.[21] Always use racemization-suppressing additives like HOAt or OxymaPure.[20][25] The presence of these additives promotes the formation of active esters that are less prone to cyclizing into oxazolones.[25]

  • Base Selection: Use the weakest base possible that still facilitates the reaction. For instance, N-methylmorpholine (NMM) is less basic than DIPEA and can reduce the rate of proton abstraction.[8] Collidine is another option for highly sensitive couplings.

  • Temperature Control: Perform the coupling at room temperature or lower if possible.[5] While elevated temperatures can overcome steric hindrance, they also accelerate epimerization.

  • Pre-activation Time: Keep the pre-activation time to a minimum. The activated amino acid is most susceptible to epimerization before it has coupled to the peptide chain.[8]

Preventing Side-Chain Reactions

Protecting the hydroxyl group of threonine is the most effective way to prevent O-acylation and dehydration.

  • Side-Chain Protection: For Boc-based solid-phase peptide synthesis (SPPS), using Boc-D-Thr(Bzl)-OH is a common strategy. The benzyl ether is stable to the TFA used for Boc deprotection and is cleaved under strong acid conditions (e.g., HF) at the end of the synthesis. For Fmoc-SPPS, Fmoc-D-Thr(tBu)-OH is the standard, as the tert-butyl ether is stable to piperidine but cleaved by TFA.[10][26]

  • Controlling Basicity: If using unprotected threonine, avoiding excessively strong bases or prolonged reaction times can help minimize base-catalyzed dehydration.[8]

References

  • 3. International Journal of Peptide and Protein Research.

  • 26. BenchChem.

  • 27. Self-published.

  • 22. International Journal of Pharmacy and Pharmaceutical Sciences.

  • 9. National Institutes of Health.

  • 28. Indian Academy of Sciences.

  • 8. BenchChem.

  • 19. AAPPTEC.

  • 13. Proceedings of the National Academy of Sciences.

  • 29. BenchChem.

  • 5. Self-published.

  • 23. BenchChem.

  • 20. Bachem.

  • 4. Request PDF.

  • 21. Self-published.

  • 30. National Institutes of Health.

  • 15. ResearchGate.

  • 17. National Institutes of Health.

  • 6. MDPI.

  • 31. Bibliomed.

  • 18. Springer Nature Experiments.

  • 7. BenchChem.

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  • 32. Proceedings of the National Academy of Sciences.

  • 25. National Institutes of Health.

  • 12. ResearchGate.

  • 1. BenchChem.

  • 14. ACS Publications.

  • 33. ResearchGate.

  • 16. The Journal of Organic Chemistry.

  • 34. Self-published.

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  • 35. Journal of the American Chemical Society.

  • 36. Biotage.

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Technical Support Center: Synthesis of Boc-D-threonine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Boc-D-threonine methyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis protocols, troubleshoot common issues, and improve the overall yield and purity of their product. Boc-D-threonine methyl ester is a crucial building block in peptide synthesis and the development of chiral drugs.[1][2][3] This resource provides in-depth, experience-based solutions to common challenges encountered during its synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of Boc-D-threonine methyl ester. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: Why is my reaction yield consistently low?

Answer: Low yields in the synthesis of Boc-D-threonine methyl ester can stem from several factors, primarily incomplete reactions or side reactions. Threonine's structure, with its sterically hindered secondary hydroxyl group, can pose challenges.[4][5]

  • Incomplete Boc Protection: The first step, protection of the amino group with Di-tert-butyl dicarbonate (Boc)₂O, may be inefficient.

    • Cause: Incorrect pH, insufficient (Boc)₂O, or inadequate reaction time. The reaction requires a basic medium to deprotonate the amino group, making it nucleophilic.[6]

    • Solution:

      • pH Control: Maintain the pH of the reaction mixture between 8.5 and 9.0 using a suitable base like sodium bicarbonate or triethylamine (TEA).[6]

      • Reagent Stoichiometry: Use a slight excess of (Boc)₂O (1.1-1.2 equivalents) to drive the reaction to completion.

      • Reaction Time & Temperature: While the reaction is often run at room temperature, ensure sufficient time (typically 12-24 hours) and monitor progress using Thin Layer Chromatography (TLC).[6]

  • Incomplete Esterification: The subsequent esterification of the carboxylic acid can also be a bottleneck.

    • Cause: Inefficient activation of the carboxylic acid or use of a suboptimal esterification method.

    • Solution:

      • Method Selection: For methyl ester synthesis, using trimethylchlorosilane (TMSCl) in methanol is a highly efficient and mild method that often results in excellent yields.[7] Another common method involves using thionyl chloride in methanol.[2]

      • Carbodiimide Coupling: If using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ensure the reaction is carried out at 0°C to minimize side reactions and use an additive like 4-Dimethylaminopyridine (DMAP) as a catalyst.[5][8]

Question 2: My final product is contaminated with diastereomers. What is the cause and how can I prevent this?

Answer: The presence of diastereomers indicates racemization at one of the chiral centers of D-threonine during the reaction.

  • Cause: Racemization, particularly at the α-carbon, can be induced by harsh basic or acidic conditions, or by over-activation during coupling steps.[4][9] The formation of an oxazolone intermediate during carboxyl group activation is a common pathway for racemization.[4]

  • Solution:

    • Mild Bases: When a base is required, opt for weaker, non-nucleophilic bases like N-methylmorpholine (NMM) instead of stronger bases like Diisopropylethylamine (DIPEA).[4][9]

    • Controlled Activation: Minimize the pre-activation time of the carboxylic acid before adding the alcohol.[4] When using coupling reagents, perform the reaction at low temperatures (0°C) to reduce the rate of epimerization.[5]

    • Avoid Harsh Conditions: Use mild conditions for both the Boc protection and esterification steps. For instance, the TMSCl/methanol method for esterification is performed at room temperature and is generally less prone to causing racemization.[7]

Question 3: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?

Answer: Threonine's hydroxyl group is a potential site for side reactions, primarily O-acylation and dehydration.

  • O-Acylation: The hydroxyl group can be acylated by the activated carboxyl group, leading to the formation of an ester side product.

    • Cause: This is more prevalent when using highly reactive coupling agents or during prolonged reaction times.[10]

    • Solution:

      • Protecting Groups: While not always necessary for simple esterification, for more complex syntheses, protection of the threonine side-chain hydroxyl group with a tert-butyl (tBu) or benzyl (Bzl) group can prevent O-acylation.[11]

      • Optimized Coupling: Use coupling conditions known to minimize O-acylation, such as EDC/HOBt, and maintain low reaction temperatures.[5]

  • Dehydration (β-elimination): The β-hydroxyl group can be eliminated, especially under basic conditions, to form a dehydroamino acid derivative.[9]

    • Cause: Strong bases or elevated temperatures during the reaction or workup.

    • Solution:

      • Base Selection: Use weaker bases like NMM.[9]

      • Temperature Control: Avoid heating the reaction mixture unless necessary, and perform any base-mediated steps at controlled, low temperatures.

  • Diketopiperazine Formation: This can occur if the N-terminus is deprotected after esterification, especially in solution-phase synthesis.

    • Cause: Intramolecular cyclization of a dipeptide methyl ester.

    • Solution: This is more of a concern in subsequent peptide coupling steps. Using the product promptly and avoiding prolonged storage in solution can help. In solid-phase synthesis, using sterically hindered resins can suppress this side reaction.[12]

Frequently Asked Questions (FAQs)

Q1: What is the recommended order of steps: Boc protection first, or esterification first?

A1: It is highly recommended to perform the N-terminal Boc protection of D-threonine first, followed by the esterification of the carboxylic acid. This sequence prevents potential side reactions at the amino group during esterification and simplifies purification. The free amino acid has poor solubility in many organic solvents, which is improved after Boc protection.

Q2: Which analytical techniques are best for monitoring the reaction progress and purity of the final product?

A2:

  • Thin Layer Chromatography (TLC): Essential for monitoring the consumption of starting materials and the formation of the product in real-time. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to assess purity by identifying characteristic peaks for the Boc group, methyl ester, and the threonine backbone.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the final product and detecting any diastereomeric impurities.

Q3: What are the key considerations for the purification of Boc-D-threonine methyl ester?

A3: The purification strategy depends on the nature of the impurities.

  • Aqueous Workup: A standard workup involves washing the organic layer with a mild acid (e.g., dilute HCl) to remove any unreacted base, followed by a wash with a mild base (e.g., saturated sodium bicarbonate) to remove unreacted Boc-D-threonine, and finally a brine wash.

  • Flash Column Chromatography: If the workup does not yield a pure product, flash chromatography on silica gel is the most effective method for purification.[13] A gradient of ethyl acetate in hexanes is typically used for elution.

Optimized Experimental Protocol

This protocol details a reliable, two-step synthesis of Boc-D-threonine methyl ester with a high yield and purity.

Part 1: Synthesis of N-(tert-Butoxycarbonyl)-D-threonine (Boc-D-Thr-OH)

Materials:

  • D-threonine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bisulfate solution

Procedure:

  • In a round-bottom flask, dissolve D-threonine (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add sodium bicarbonate (1.5 eq) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.[6]

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a saturated aqueous sodium bisulfate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-D-Thr-OH as a white solid.[6]

Part 2: Synthesis of Boc-D-threonine methyl ester

Materials:

  • Boc-D-Thr-OH (from Part 1)

  • Anhydrous Methanol

  • Trimethylchlorosilane (TMSCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Suspend Boc-D-Thr-OH (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add trimethylchlorosilane (2.0 eq) to the stirred suspension.[7]

  • Remove the ice bath and allow the reaction to stir at room temperature. The suspension should become a clear solution.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the methanol and excess TMSCl.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain Boc-D-threonine methyl ester as a clear oil or low-melting solid.

Visualizations

Reaction Workflow

Boc-D-threonine Methyl Ester Synthesis D_Thr D-Threonine Boc_Protection Boc Protection ((Boc)₂O, NaHCO₃, MeOH/H₂O) D_Thr->Boc_Protection Boc_D_Thr Boc-D-Thr-OH Boc_Protection->Boc_D_Thr Esterification Esterification (TMSCl, MeOH) Boc_D_Thr->Esterification Final_Product Boc-D-threonine Methyl Ester Esterification->Final_Product

Caption: A simplified workflow for the two-step synthesis of Boc-D-threonine methyl ester.

Troubleshooting Decision Tree

Caption: A decision tree to diagnose and resolve common issues in the synthesis.

References

  • Gajare, A. S., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(3), 1336-1341. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103450040A - Synthesis method of D-threonine.
  • Garner, P., & Park, J. M. (1990). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses, 69, 18. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(42), 18691-18697. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. Retrieved from [Link]

  • Reddit. (2022). Synthesizing tertiary-butylesters of BOC-amino acids. Retrieved from [Link]

  • Pozdnev, V. F. (1984). N-TERT-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses, 63, 167. Retrieved from [Link]

Sources

Preventing racemization during the coupling of n-(tert-butoxycarbonyl)-d-threonine methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview

Welcome to the technical support guide for managing and preventing racemization during the coupling of N-(tert-butoxycarbonyl)-D-threonine methyl ester. Threonine, a β-hydroxy-α-amino acid, presents unique challenges in peptide synthesis. Its stereochemical integrity is crucial for the final peptide's structure, function, and therapeutic efficacy. This guide provides in-depth, experience-based insights, troubleshooting advice, and validated protocols to help you maintain the chiral purity of your D-threonine-containing peptides.

Epimerization at the α-carbon is a primary concern during peptide bond formation. This process typically occurs through the formation of a planar oxazolone intermediate when the carboxylic acid is activated.[1][2][3] The presence of a base can then abstract the α-proton, leading to a loss of stereochemistry.[1][2][4] While urethane-based protecting groups like Boc significantly reduce the rate of oxazolone formation compared to acyl groups, the risk is not eliminated, especially under suboptimal conditions.[5] This guide will walk you through the critical parameters—coupling reagents, bases, additives, and reaction conditions—to ensure the stereochemical fidelity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is D-threonine particularly susceptible to racemization during peptide coupling?

A1: The primary mechanism for racemization of N-protected amino acids during coupling is the formation of an oxazolone intermediate.[1][2] The α-proton of this intermediate is acidic and can be removed by a base, leading to a loss of chirality. While the Boc protecting group on N-Boc-D-threonine methyl ester is a urethane, which is known to suppress racemization, the risk is still present.[5] Factors that increase the lifetime or formation rate of the activated species, such as prolonged activation times or highly basic conditions, can increase the likelihood of epimerization.[6]

Q2: Can the threonine side-chain hydroxyl group participate in side reactions?

A2: Yes, aside from racemization at the α-carbon, the hydroxyl group of threonine can be involved in side reactions. Under strongly acidic conditions, an acyl N-to-O shift can occur, although this is reversible with base treatment.[7] More relevant to coupling, while less common than for serine, dehydration of the threonine side chain to form a dehydroamino acid residue is a potential side reaction, which would also result in the loss of stereochemistry.[8][9] However, the primary concern during the coupling step remains racemization via the oxazolone pathway.

Q3: What is the single most important factor to control to prevent racemization?

A3: The choice of coupling reagent and additive combination is the most critical factor. Modern uronium/aminium or phosphonium salt reagents, when used with additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt), are designed to minimize racemization.[5][10][11] These additives form active esters that are highly reactive towards the amine nucleophile but are less prone to cyclizing into the problematic oxazolone intermediate.[6] For instance, HATU, which contains the HOAt moiety, is generally superior to HBTU (containing HOBt) in suppressing epimerization due to the formation of a more reactive and stable active ester.[12][13]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My final peptide product shows a significant amount of the D-allo-threonine diastereomer.

Potential Cause Recommended Solution & Explanation
Inappropriate Coupling Reagent Carbodiimide reagents like DCC or EDC, when used without an additive, are known to cause significant racemization.[6][10] Solution: Switch to a uronium/aminium reagent like HATU or HCTU, or a phosphonium reagent like PyBOP. These reagents are designed for rapid coupling and minimal racemization, especially when used with appropriate additives.[10][12] HATU is often preferred for its speed and low epimerization rates.[10]
Base is too Strong or in Excess Strong bases or an excess of base can readily abstract the α-proton from the oxazolone intermediate, promoting racemization.[2][4][14] DIPEA (pKa ~10.75) is a stronger base than NMM (pKa ~7.38).[14] Solution: Switch from DIPEA to a weaker, less sterically hindered base like N-methylmorpholine (NMM).[14] Use the minimum amount of base necessary to neutralize any salts and maintain a slightly basic pH. For sensitive couplings, using a base like sym-collidine may also be beneficial.[5]
Prolonged Activation Time Allowing the carboxylic acid to be "pre-activated" with the coupling reagent for an extended period before adding the amine component increases the time the oxazolone intermediate can exist, raising the risk of racemization.[15] Solution: Minimize the pre-activation time. Ideally, add the coupling reagent to the mixture of the N-Boc-D-threonine methyl ester and the amine component simultaneously or with minimal delay.
High Reaction Temperature Higher temperatures accelerate all reactions, including the rate of epimerization.[6] Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common and effective strategy to minimize racemization.[6]

Problem 2: The coupling reaction is sluggish, and I'm observing low yields.

Potential Cause Recommended Solution & Explanation
Steric Hindrance Threonine, along with the Boc and methyl ester groups, can present steric challenges, slowing down the coupling reaction. Solution: Use a more powerful coupling reagent. HATU is known to be faster and more efficient than HBTU.[10] Phosphonium reagents like PyBOP or PyAOP are also highly effective for sterically hindered couplings.[10]
Insufficient Base If the amine component is a salt (e.g., a hydrochloride or TFA salt), an insufficient amount of base will result in a low concentration of the free amine, which is the active nucleophile. Solution: Ensure at least one equivalent of base is present to neutralize the amine salt, plus the amount required for the coupling reaction itself (typically two equivalents for uronium/aminium reagents).
Solvent Effects The choice of solvent can impact reaction rates. Solution: DMF is a standard solvent for peptide coupling and generally effective. If solubility is an issue or you suspect solvent-related side reactions, NMP can sometimes be a superior alternative, although it's a more polar aprotic solvent that could potentially favor epimerization.[15]

Data & Reagent Selection

The choice of coupling reagent and base is paramount. The following table summarizes general observations on the performance of common reagents concerning racemization.

Coupling ReagentAdditiveTypical BaseRelative Racemization RiskKey Considerations
HATU (Internal HOAt)DIPEA / NMMVery Low Excellent for fast couplings and sterically hindered amino acids. Generally considered superior to HBTU.[12][13]
HBTU (Internal HOBt)DIPEA / NMMLow A very common and effective reagent. Adding external HOBt can further suppress racemization.[10][11]
PyBOP (None)DIPEA / NMMLow Phosphonium salt; avoids guanidinylation side reactions. Less carcinogenic byproduct than BOP.[5][10]
EDC / DIC HOBt or OxymaPureNMMModerate A classic, cost-effective method. Crucially requires an additive like HOBt or OxymaPure to suppress racemization.[10][16]
EDC / DIC (None)NMMHigh Not recommended for coupling chiral amino acids where stereochemical integrity is critical.

Visualizing the Problem and Solution

Mechanism of Racemization

The primary pathway for racemization during peptide coupling involves the formation of an oxazolone intermediate. A base can then abstract the acidic α-proton, leading to a planar, achiral enolate that can be protonated from either face, resulting in a mixture of D and L configurations.

racemization_mechanism cluster_0 D-Threonine Derivative cluster_1 Activation & Cyclization cluster_2 Racemization & Coupling D_Thr N-Boc-D-Thr-Me Activated Activated Ester (e.g., O-Acylisourea) D_Thr->Activated + Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Oxazolone->Enolate + Base - H⁺ Coupled_D Desired Dipeptide (D-Thr) Oxazolone->Coupled_D + Amine (Nu:) Enolate->Oxazolone - Base + H⁺ Coupled_L Epimerized Dipeptide (L-allo-Thr) Enolate->Coupled_L + Amine (Nu:) + H⁺ L_allo_Thr L-allo-Threonine (Epimer)

Caption: Oxazolone-mediated racemization pathway.

Decision Workflow for Minimizing Racemization

This workflow provides a logical path for selecting the optimal coupling conditions for N-Boc-D-threonine methyl ester.

decision_workflow start Start: Coupling N-Boc-D-Thr-Me reagent_choice Select Coupling Reagent start->reagent_choice protocol_hatu Use HATU/HCTU (Low Risk) reagent_choice->protocol_hatu High-value peptide or sterically hindered? Yes protocol_edc Use EDC/DIC + Additive (e.g., OxymaPure) (Moderate Risk) reagent_choice->protocol_edc Cost-sensitive or standard coupling? No base_choice Select Base base_nmm Use NMM (Weaker Base) base_choice->base_nmm Racemization is primary concern? Yes base_dipea Use DIPEA (Stronger Base) base_choice->base_dipea Reaction speed is priority? No conditions Set Reaction Conditions temp_low Run at 0°C to RT conditions->temp_low no_preactivation Minimize Pre-activation Time conditions->no_preactivation protocol_hatu->base_choice protocol_edc->base_choice base_nmm->conditions base_dipea->conditions run Perform Coupling & Analyze temp_low->run no_preactivation->run

Sources

Technical Support Center: Purification Strategies for N-(tert-butoxycarbonyl)-D-threonine methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(tert-butoxycarbonyl)-D-threonine methyl ester (Boc-D-Thr-OMe). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this critical peptide synthesis building block. Our goal is to equip you with the expertise to troubleshoot effectively and ensure the highest purity of your product for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing Boc-D-Thr-OMe?

A1: The impurity profile of Boc-D-Thr-OMe can vary depending on the synthetic route, but typically includes:

  • Unreacted Starting Materials: Residual D-threonine methyl ester hydrochloride and di-tert-butyl dicarbonate (Boc₂O).

  • Di-Boc Species: Over-protection of the amino group to form a di-Boc derivative can occur, especially with prolonged reaction times or excess Boc₂O.[1][2]

  • tert-Butyl Ester: Formation of the tert-butyl ester of the carboxylic acid is a possible side product.[2]

  • Pyroglutamate Derivatives: Cyclization of the amino acid can sometimes occur under certain conditions.

  • Racemization Products: Although generally low, some racemization at the alpha-carbon can occur, leading to the presence of the L-threonine diastereomer.[3][4]

Q2: How can I assess the purity of my Boc-D-Thr-OMe sample?

A2: A multi-pronged analytical approach is recommended for accurate purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and identifying the presence of major impurities.[5][6][7] A typical solvent system is a mixture of ethyl acetate and hexane.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can provide quantitative purity data. HILIC (Hydrophilic Interaction Liquid Chromatography) can also be effective for separating polar compounds like amino acid derivatives.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities with distinct spectral signatures.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product and can help in the identification of unknown impurities.[9]

Q3: What are the key physical and chemical properties of Boc-D-Thr-OMe that I should be aware of during purification?

A3: Understanding the properties of Boc-D-Thr-OMe is crucial for selecting an appropriate purification strategy:

  • Appearance: It is typically a white to off-white solid or a colorless oil.[10]

  • Solubility: It is generally soluble in a range of organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH), and dimethylformamide (DMF).[11] Its solubility in non-polar solvents like hexane is limited.

  • Stability: The Boc protecting group is sensitive to acidic conditions and can be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][10][] It is generally stable to basic and nucleophilic conditions.[13] The ester group can be susceptible to hydrolysis under strongly basic conditions.

Troubleshooting Guides

Issue 1: My crude Boc-D-Thr-OMe is an oil and won't solidify.

This is a common issue, often caused by the presence of residual solvents or impurities that inhibit crystallization.

Causality and Troubleshooting Steps:
  • Residual Solvents: Ensure all solvents from the work-up are thoroughly removed under high vacuum. Co-evaporation with a solvent in which the product is soluble but the impurities are less so (e.g., ethyl acetate) can be effective.

  • Impurities Inhibiting Crystallization: Minor impurities can act as "crystal poisons." Attempting purification by column chromatography before crystallization is often the best approach.

  • Inducing Crystallization:

    • Seeding: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.[14][15]

    • Scratching: Scratching the inside of the flask at the surface of the oil with a glass rod can create nucleation sites.[16]

    • Trituration: Adding a non-polar solvent in which the product is insoluble (e.g., hexane or diethyl ether) and stirring vigorously can sometimes induce precipitation of the product as a solid.[17]

Issue 2: Poor separation during silica gel column chromatography.

Challenges in chromatographic purification often stem from the polar nature of the molecule and its interaction with the stationary phase.

Causality and Troubleshooting Steps:
  • Symptom: Streaking or Tailing on TLC/Column

    • Cause: The basic amino group can interact strongly with the acidic silanol groups on the silica gel surface, leading to poor peak shape.[7]

    • Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to the eluent to suppress this interaction.[7]

  • Symptom: Product is not eluting from the column.

    • Cause: The mobile phase is not polar enough to displace the compound from the silica gel.

    • Solution: Gradually increase the polarity of the eluent. For Boc-D-Thr-OMe, a gradient of ethyl acetate in hexane is a good starting point. If the product still doesn't elute, adding a small percentage of methanol to the ethyl acetate may be necessary.

  • Symptom: Co-elution of impurities with the product.

    • Cause: The chosen solvent system does not provide adequate resolution.

    • Solution: Systematically screen different solvent systems using TLC. Try alternative solvent combinations such as dichloromethane/methanol or acetone/hexane to find a system that provides better separation.

Workflow for Optimizing Column Chromatography

Caption: Decision workflow for optimizing column chromatography.

Issue 3: Low yield after purification.

Low recovery can be due to several factors, from incomplete reactions to product loss during purification.

Causality and Troubleshooting Steps:
  • Incomplete Reaction: Monitor the reaction closely by TLC to ensure it has gone to completion before work-up.

  • Product Loss During Aqueous Work-up: Boc-D-Thr-OMe has some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent like ethyl acetate during the work-up. Washing the combined organic layers with brine can help to remove dissolved water and improve recovery.

  • Decomposition on Silica Gel: The acidic nature of silica gel can potentially cause some degradation of the Boc group over long exposure times.[7] If this is suspected, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina. Running the column quickly can also minimize contact time.

  • Product is Volatile: While not highly volatile, some product may be lost if evaporation is carried out at too high a temperature or for an extended period. Use a rotary evaporator with a controlled bath temperature (typically ≤ 40°C).

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack evenly. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude Boc-D-Thr-OMe in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Recrystallization is an effective method for purifying solid materials.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair, such as ethyl acetate/hexane or dichloromethane/hexane, is often effective.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent (or the more polar solvent of a pair).

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold, non-polar solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Data Summary Table
Purification MethodTypical Solvent SystemAdvantagesDisadvantages
Flash Chromatography Hexane/Ethyl Acetate gradient (+/- 0.5% TEA)Good for removing a wide range of impurities.Can be time-consuming; potential for product degradation on silica.
Recrystallization Ethyl Acetate/HexaneCan yield very high purity material; scalable.Requires the crude product to be a solid; may have lower initial recovery.

Concluding Remarks

The successful purification of N-(tert-butoxycarbonyl)-D-threonine methyl ester is a critical step in many synthetic workflows. By understanding the potential impurities, employing appropriate analytical techniques, and systematically troubleshooting common issues, researchers can consistently obtain high-purity material. This guide provides a foundation of expertise and practical protocols to navigate the challenges of purifying this important amino acid derivative.

References

  • Vertex AI Search. (n.d.).
  • Chem-Impex. (n.d.). Boc-L-threonine methyl ester. Retrieved January 19, 2026.
  • BenchChem. (2025). A Comparative Guide: DL-Threonine Methyl Ester Hydrochloride vs. Boc-Thr-OH in Peptide Synthesis. Retrieved January 19, 2026.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. Retrieved January 19, 2026.
  • The Royal Society of Chemistry. (n.d.).
  • Chem-Impex. (n.d.). Boc-D-threonine. Retrieved January 19, 2026.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
  • MedChemExpress. (n.d.).
  • ChemicalBook. (n.d.). Boc-L-Threonine | 2592-18-9. Retrieved January 19, 2026.
  • Brückner, H., & Langer, M. (1990). Determination of the Optical Purity for Serine and Threonine by Gas Chromatography on a Chiral Column.
  • BenchChem. (2025). Application Notes and Protocols for N-protection of DL-Threonine Methyl Ester Hydrochloride. Retrieved January 19, 2026.
  • Wiley-VCH. (n.d.).
  • BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected). Retrieved January 19, 2026.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 19, 2026.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid. Retrieved January 19, 2026.
  • BenchChem. (2025). Technical Support Center: Column Chromatography Purification of DL-Threonine Methyl Ester Hydrochloride. Retrieved January 19, 2026.
  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved January 19, 2026.
  • Patsnap. (n.d.). Crystallization method of Boc-amino acid - Eureka. Retrieved January 19, 2026.
  • Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Retrieved January 19, 2026.
  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved January 19, 2026.
  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved January 19, 2026.
  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved January 19, 2026.
  • JASCO Corporation. (n.d.). HPLC Columns. Retrieved January 19, 2026.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved January 19, 2026.

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Technical Support Center: Overcoming Poor Solubility of Boc-D-Thr-OMe in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet frustrating challenge: the poor solubility of N-tert-butoxycarbonyl-D-threonine methyl ester (Boc-D-Thr-OMe) in organic solvents. As a protected amino acid, Boc-D-Thr-OMe is a crucial building block in peptide synthesis and the development of various pharmaceuticals.[1][2][3] However, its unique structural features can present significant solubility hurdles. This guide will equip you with the knowledge and experimental protocols to overcome these issues effectively.

Understanding the "Why": The Root Cause of Boc-D-Thr-OMe's Poor Solubility

Before diving into solutions, it's essential to understand the underlying chemical principles governing the solubility of Boc-D-Thr-OMe. Its molecular structure contains both hydrophobic (Boc group, methyl ester) and hydrophilic (hydroxyl group on the threonine side chain) moieties. This amphiphilic nature, combined with the potential for intermolecular hydrogen bonding via the hydroxyl group and the N-H of the carbamate, can lead to strong crystal lattice energy and aggregation in solution, thereby reducing its solubility in many common organic solvents.

The polarity of a molecule is a key determinant of its solubility.[4] Generally, "like dissolves like." Solvents with similar polarity to the solute are more likely to be effective. The polarity of a chemical bond is determined by the difference in electronegativity between the two bonded atoms.[4][5] In a molecule, the overall polarity is a vector sum of all the individual bond dipoles.[6] Molecules with polar bonds can be nonpolar overall if the bond dipoles cancel each other out due to symmetry.[4][5]

Boc-D-Thr-OMe possesses several polar bonds (C=O, C-O, O-H, N-H), making it a polar molecule.[7] Therefore, it is expected to have better solubility in more polar organic solvents. However, the interplay of its different functional groups can lead to complex solubility behavior that isn't always straightforward to predict.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common questions and provide a systematic approach to troubleshooting poor solubility of Boc-D-Thr-OMe during your experiments.

Q1: I'm trying to dissolve Boc-D-Thr-OMe in Dichloromethane (DCM) for a peptide coupling reaction, but it's not fully dissolving. What should I do?

A1: Understanding the Issue and Step-by-Step Solutions

Dichloromethane (DCM) is a moderately polar solvent and a common choice in peptide synthesis.[8] However, for protected amino acids with polar side chains like threonine, its solvating power may be insufficient.

Troubleshooting Workflow:

G start Initial Problem: Boc-D-Thr-OMe insoluble in DCM step1 Option 1: Increase Polarity with a Co-solvent start->step1 step2 Option 2: Switch to a More Polar Solvent start->step2 step3 Option 3: Gentle Heating start->step3 step4 Option 4: Sonication start->step4 outcome1 Successful Dissolution step1->outcome1 outcome2 If still insoluble, consider alternative strategies step1->outcome2 step2->outcome1 step2->outcome2 step3->outcome1 step3->outcome2 step4->outcome1 step4->outcome2

Detailed Protocols:

  • Option 1: Employ a Co-solvent. The addition of a more polar, miscible solvent can significantly enhance solubility.[9][10]

    • Protocol: To your suspension of Boc-D-Thr-OMe in DCM, add N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) dropwise while stirring until the solid dissolves.[8] Start with a small percentage (e.g., 5-10% v/v) and increase as necessary. Both DMF and NMP are excellent polar aprotic solvents for peptide synthesis.[8][11][12]

  • Option 2: Switch to a More Polar Solvent. If a co-solvent system is not desirable for your reaction, consider switching the primary solvent entirely.

    • Recommended Solvents:

      • N,N-Dimethylformamide (DMF): A widely used polar aprotic solvent in peptide synthesis that can often dissolve compounds that are sparingly soluble in DCM.[8][13]

      • N-Methyl-2-pyrrolidone (NMP): Generally considered a stronger solvent than DMF and can be very effective for dissolving difficult-to-solubilize protected amino acids.[8][11][14]

      • Dimethyl sulfoxide (DMSO): A highly polar solvent that can dissolve a wide range of compounds.[15] However, its use in peptide coupling reactions should be approached with caution as it can be more difficult to remove and may interfere with certain reagents.

  • Option 3: Gentle Heating. Applying gentle heat can sometimes be sufficient to overcome the activation energy required for dissolution.

    • Protocol: Warm the solvent to 30-40°C with continuous stirring. Be cautious not to overheat, as this could potentially lead to degradation or unwanted side reactions.

  • Option 4: Sonication. The use of an ultrasonic bath can help break up solid aggregates and facilitate dissolution.[16]

    • Protocol: Place the sealed reaction vessel in a sonicator bath for short intervals (e.g., 1-2 minutes) until the solid dissolves.

Q2: I've managed to dissolve Boc-D-Thr-OMe, but it crashes out of solution when I add my coupling reagent. Why is this happening and how can I prevent it?

A2: The "Salting Out" Effect and Mitigation Strategies

The addition of coupling reagents, which are often salts (e.g., HBTU, HATU), can increase the ionic strength of the solution.[17] This can lead to a "salting out" effect, where the solubility of your less polar starting material (Boc-D-Thr-OMe) decreases, causing it to precipitate.

Mitigation Strategies:

  • Increase the Solvent Volume: A more dilute reaction mixture may keep all components in solution.

  • Change the Order of Addition:

    • Dissolve the Boc-D-Thr-OMe and the coupling reagent separately in the minimum amount of solvent.

    • Slowly add the coupling reagent solution to the Boc-D-Thr-OMe solution with vigorous stirring.

  • Use a More Solubilizing Coupling Reagent: Some coupling reagents and their byproducts are more soluble in common organic solvents than others. For example, COMU is known for its good solubility in a broad range of solvents.[17]

  • Consider a Solvent System with Additives: In some cases, the addition of a small amount of a solubilizing agent like lithium chloride (LiCl) to DMF can improve the solubility of protected peptides.[12]

Q3: Are there any "greener" or less hazardous solvent alternatives to DMF and NMP for dissolving Boc-D-Thr-OMe?

A3: Exploring More Sustainable Solvent Options

While DMF and NMP are effective, there is a growing interest in using more environmentally friendly solvents in organic synthesis.

Potential Alternatives:

SolventPolarityBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO) High189Effective, but can be difficult to remove.
Acetonitrile (ACN) Moderate-High82Can be a good option, sometimes used with PEG-based resins.[8]
Tetrahydrofuran (THF) Moderate66Often used in combination with other solvents.[8]
2-Methyltetrahydrofuran (2-MeTHF) Moderate80A greener alternative to THF.
Cyclopentyl methyl ether (CPME) Low-Moderate106A greener alternative to DCM and THF in some applications.

Important Considerations: The suitability of these solvents will depend on the specific reaction conditions and downstream processing. It is always recommended to perform small-scale solubility tests before committing to a larger-scale reaction.

Q4: Can modifying the Boc-D-Thr-OMe molecule itself improve its solubility?

A4: Chemical Modification Strategies (Advanced)

While not always practical for a commercially available starting material, understanding how molecular modifications can impact solubility is valuable for drug development professionals.

  • Addition of Solubilizing Tags: For custom peptide synthesis, incorporating a solubilizing tag like polyethylene glycol (PEG) can enhance the solubility of the entire peptide chain.[18]

  • Salt Formation: While Boc-D-Thr-OMe itself is not readily converted to a salt, this is a common strategy for improving the solubility of ionizable compounds.[9]

Experimental Protocols: A Practical Guide

Protocol 1: Systematic Solvent Screening for Boc-D-Thr-OMe Solubility

This protocol provides a systematic approach to identifying the optimal solvent or solvent system for your specific application.

Materials:

  • Boc-D-Thr-OMe

  • A selection of organic solvents (e.g., DCM, DMF, NMP, ACN, THF, DMSO)

  • Small vials (e.g., 1.5 mL or 4 mL)

  • Magnetic stir plate and stir bars (optional)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Preparation: Weigh a small, consistent amount of Boc-D-Thr-OMe (e.g., 5 mg) into each labeled vial.

  • Solvent Addition: Add a measured volume of the first solvent to be tested (e.g., 0.5 mL) to the corresponding vial.

  • Initial Observation: Observe if the solid dissolves immediately at room temperature.

  • Agitation: If not fully dissolved, vortex the vial for 30 seconds. If a magnetic stir bar is used, stir for 5 minutes.

  • Sonication: If the solid persists, place the vial in an ultrasonic bath for 2-5 minutes.[16]

  • Gentle Heating: If still insoluble, gently warm the vial to 30-40°C with stirring.

  • Record Observations: Note the solubility at each step (e.g., insoluble, partially soluble, fully soluble).

  • Repeat: Repeat steps 2-7 for each solvent to be tested.

  • Co-solvent Testing: For promising solvents where solubility is close but not complete, try adding a small percentage of a more polar co-solvent (e.g., add DMF to DCM).

Protocol 2: Peptide Coupling Reaction with Poorly Soluble Boc-D-Thr-OMe

This protocol outlines a general procedure for a peptide coupling reaction, incorporating strategies to address the poor solubility of Boc-D-Thr-OMe.

Materials:

  • Boc-D-Thr-OMe

  • Amino acid ester hydrochloride (the coupling partner)

  • Coupling reagent (e.g., HBTU, HATU, or COMU)

  • Tertiary amine base (e.g., DIPEA or NMM)

  • Anhydrous polar aprotic solvent (e.g., DMF or NMP)

  • Inert atmosphere (e.g., nitrogen or argon)[19]

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the amino acid ester hydrochloride and the tertiary amine base in the chosen anhydrous solvent in the reaction vessel. Stir for 10-15 minutes to ensure the formation of the free amine.

  • Dissolution of Boc-D-Thr-OMe: In a separate flask, dissolve the Boc-D-Thr-OMe in the minimum amount of the same anhydrous solvent. Use the techniques from Protocol 1 (sonication, gentle warming) if necessary.

  • Activation: To the Boc-D-Thr-OMe solution, add the coupling reagent and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling: Slowly add the activated Boc-D-Thr-OMe solution to the reaction vessel containing the free amine.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up and purification procedures.

Visualizing the Concepts

G cluster_molecule Boc-D-Thr-OMe Molecule cluster_solvents Solvent Polarity Spectrum Boc Boc Group (Hydrophobic) Thr Threonine Side Chain (-OH, Hydrophilic) Boc->Thr Amphiphilic Nature Ester Methyl Ester (Moderately Polar) Thr->Ester DCM DCM (Low-Moderate Polarity) DMF DMF (High Polarity) DCM->DMF Increasing Polarity NMP NMP (High Polarity) DMF->NMP Increasing Solvating Power

Concluding Remarks

Overcoming the poor solubility of Boc-D-Thr-OMe in organic solvents is a common challenge that can be effectively addressed with a systematic and informed approach. By understanding the underlying chemical principles and employing the troubleshooting strategies and protocols outlined in this guide, researchers can save valuable time and resources, ensuring the successful progression of their synthetic endeavors. Remember that careful observation, methodical experimentation, and a willingness to explore alternative conditions are the cornerstones of successful chemical synthesis.

References

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  • Slideshare. (n.d.). Methods of solubility enhancements.
  • MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.
  • Reddit. (2017, August 3). Amino Acid solubility question.
  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.
  • Biosynth. (n.d.). Peptide Design Tips for Solubility, Stability and Scale Up.
  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
  • (n.d.). Peptide Solubilization.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.
  • Benchchem. (n.d.). Physical and chemical properties of Boc-protected amino acids.
  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
  • CUTM Courseware. (n.d.). Solubility Enhancement Technique.
  • (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?.
  • ResearchGate. (2018, March 8). Has anyone encountered that for some short peptide sequences, the way you handle/lyophilize it after SPPS synthesis affects its behavior?.
  • PubMed. (1993, August 15). Structure of Boc-Phe-D-Leu-Thr-OMe.
  • Benchchem. (n.d.). Improving solubility of DL-Threonine methyl ester hydrochloride for reactions.
  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Sigma-Aldrich. (n.d.). BOC-ON.
  • PubChem. (n.d.). Boc-D-Pro-Ome.
  • MedChemExpress. (n.d.). Boc-D-Tyr(Me)-OH.
  • Sigma-Aldrich. (n.d.). Boc-Tyr-OMe 97 4326-36-7.
  • (n.d.). Exploring N-Boc-L-Threonine Methyl Ester: A Key Pharmaceutical Intermediate.
  • Benchchem. (n.d.). Technical Guide: Chemical Properties and Applications of Boc-D-Tyr(OMe)-OH (CAS Number 68856-96-2).
  • Chem-Impex. (n.d.). Boc-D-threonine.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Sigma-Aldrich. (n.d.). Boc- D -Tyr-OMe = 98.0 76757-90-9.
  • Benchchem. (n.d.). A Comparative Guide: DL-Threonine Methyl Ester Hydrochloride vs. Boc-Thr-OH in Peptide Synthesis.
  • PubChem. (n.d.). Boc-Tyr-OMe.
  • ChemicalBook. (2025, September 25). BOC-D-PHE-OME.
  • (n.d.). Boc-Thr-OMe; N-tert-butyloxycarbonyl-L-threonine methyl ester; CAS 79479-07-5.
  • Chem-Impex. (n.d.). Boc-L-threonine methyl ester.
  • BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis....
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • The Organic Chemistry Tutor. (2018, April 9). Which Bond Is More Polar?.
  • Wikipedia. (n.d.). Chemical polarity.
  • The Organic Chemistry Tutor. (2017, October 23). Bond Polarity, Electronegativity and Dipole Moment - Chemistry Practice Problems.
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  • Tyler DeWitt. (2017, September 17). Polar Molecules Tutorial: How to determine polarity in a molecule.

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Stability of n-(tert-butoxycarbonyl)-d-threonine methyl ester under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for N-(tert-butoxycarbonyl)-d-threonine methyl ester (Boc-D-Thr-OMe). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this versatile building block. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the general storage conditions for Boc-D-Thr-OMe?

A1: For optimal stability and to prevent degradation, Boc-D-Thr-OMe should be stored in a tightly sealed container in a cool, dry place.[1][2] Long-term storage at 0-8 °C is recommended to maintain its purity and integrity.[2]

Q2: Is Boc-D-Thr-OMe stable in aqueous solutions?

A2: While the Boc group itself is relatively stable in neutral aqueous solutions for short periods, the methyl ester functionality can be susceptible to hydrolysis over time, especially if the pH deviates from neutral. It is best to prepare aqueous solutions fresh and use them promptly.

Q3: Can I use Boc-D-Thr-OMe in both solution-phase and solid-phase peptide synthesis (SPPS)?

A3: Yes, Boc-D-Thr-OMe is a versatile building block suitable for both solution-phase and solid-phase peptide synthesis.[2] In SPPS, it is typically used in the Boc/Bzl protection strategy.[3]

Q4: What are the main reactive sites on the Boc-D-Thr-OMe molecule?

A4: The primary reactive sites are the N-terminal Boc group, which is labile to acid, the C-terminal methyl ester, which can be hydrolyzed, and the hydroxyl group on the threonine side chain, which can undergo side reactions such as acylation or elimination.[1]

Troubleshooting Guide: Stability Under Reaction Conditions

This section addresses specific issues you may encounter during experiments involving Boc-D-Thr-OMe.

Issue 1: Premature Cleavage of the Boc Protecting Group

Question: I am observing the formation of the free amine of D-threonine methyl ester in my reaction, even though I am not using acidic conditions. What could be the cause?

Answer:

While the Boc group is known for its stability under neutral and basic conditions, certain reagents or prolonged reaction times at elevated temperatures can lead to its cleavage.[][][6]

  • Causality: The mechanism of Boc deprotection under acidic conditions is well-established, involving protonation and subsequent fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[7][8] However, some Lewis acids or even protic solvents at high temperatures can facilitate this cleavage. Thermal deprotection, though generally requiring temperatures above 100°C, can sometimes occur at lower temperatures over extended periods.[9][10]

  • Troubleshooting Steps:

    • Re-evaluate Reagents: Scrutinize all reagents for acidic impurities. For instance, some salts of amines used as bases can be acidic.

    • Temperature Control: If your reaction is heated, consider if a lower temperature could be used. Boc deprotection can occur thermally, with some substrates showing lability at temperatures around 100°C over several days.[9]

    • Solvent Choice: While uncommon, certain solvents might contribute to Boc group lability, especially at elevated temperatures. Ensure your solvent is dry and free of acidic impurities.

Issue 2: Unwanted Hydrolysis of the Methyl Ester

Question: My reaction is run under basic conditions, and I am detecting the formation of Boc-D-threonine. How can I prevent the hydrolysis of the methyl ester?

Answer:

The methyl ester is susceptible to base-catalyzed hydrolysis (saponification). The rate of this hydrolysis is dependent on the strength of the base, the temperature, and the reaction time.[11]

  • Causality: The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form the carboxylate and methanol. While the Boc group is stable to basic conditions, the ester is not.[12]

  • Troubleshooting Steps:

    • Choice of Base: If possible, use a milder or more sterically hindered base. For example, a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is less likely to cause hydrolysis than a hydroxide source like NaOH or LiOH.

    • Temperature and Time: Minimize the reaction temperature and time. If the desired reaction is slow, consider using a more active catalyst for the main reaction rather than increasing the temperature or time.

    • Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. The presence of water will facilitate ester hydrolysis.

Issue 3: Side Reactions Involving the Threonine Side Chain

Question: I am observing byproducts with a mass corresponding to a loss of water or the addition of an acyl group to my product. What is happening and how can I mitigate this?

Answer:

The hydroxyl group on the threonine side chain is a potential site for side reactions, most commonly β-elimination (dehydration) and O-acylation.[13]

  • Causality:

    • β-Elimination: This is more likely to occur under basic conditions, such as during Fmoc deprotection with piperidine in SPPS, or during slow, base-mediated coupling reactions.[13] The base can abstract the α-proton, leading to the elimination of the β-hydroxyl group and the formation of a dehydroamino acid residue.

    • O-Acylation: During coupling reactions, the activated carboxylic acid can react with the hydroxyl group of threonine, leading to the formation of an ester linkage. This is more prevalent if the hydroxyl group is not protected.

  • Troubleshooting Steps:

    • Protecting the Side Chain: For multi-step syntheses, especially in SPPS, it is highly recommended to use a protecting group for the side-chain hydroxyl function, such as a tert-butyl (tBu) group.[13]

    • Coupling Conditions: Use coupling reagents known for lower incidences of side reactions. Minimize the pre-activation time of the amino acid before adding it to the reaction mixture.[14]

    • Base Selection: If β-elimination is observed, consider using a weaker base like N-methylmorpholine (NMM) instead of stronger bases like DIPEA.[13]

Stability Data Summary

The following table summarizes the stability of Boc-D-Thr-OMe under various conditions based on established chemical principles and literature data.

ConditionStability of Boc GroupStability of Methyl EsterPotential Side ReactionsMitigation Strategies
Strongly Acidic (e.g., TFA, HCl) Labile[][8]Relatively Stable (cleavage is slower than Boc removal)t-Butylation of nucleophiles[7][8]Use scavengers (e.g., triisopropylsilane, water, thioanisole)[7][15]
Mildly Acidic (e.g., pH 4-6) Generally Stable (cleavage is slow)StableMonitor reaction closely for any signs of Boc cleavage.
Neutral (pH ~7) Stable[][]Stable (hydrolysis is very slow)Use fresh solutions; avoid prolonged storage in aqueous media.
Mildly Basic (e.g., TEA, DIPEA) Stable[][]Moderately Stable (hydrolysis can occur)β-Elimination[13]Use anhydrous conditions; minimize reaction time and temperature.
Strongly Basic (e.g., NaOH, LiOH) Stable[][]Labile (hydrolysis is rapid)β-Elimination[13]Avoid strong hydroxide bases if the ester is to be preserved.
Thermal (e.g., >100 °C) Potentially Labile[9]StableRacemization, Elimination[9]Use the lowest possible temperature for the desired transformation.

Experimental Protocols

Protocol: Standard Peptide Coupling using Boc-D-Thr-OMe

This protocol is designed to minimize common side reactions during a solution-phase peptide coupling.

  • Preparation of Reagents:

    • Ensure all solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF)) are anhydrous.

    • Use high-purity Boc-D-Thr-OMe, the N-terminally deprotected amino acid or peptide ester, and coupling reagents.

  • Activation of Boc-D-Thr-OMe:

    • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Boc-D-Thr-OMe (1.0 equivalent) and a coupling additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure (1.0 equivalent) in anhydrous DMF or DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the coupling reagent, such as N,N'-Diisopropylcarbodiimide (DIC) (1.0 equivalent), dropwise to the solution.

    • Stir the mixture at 0 °C for a minimal pre-activation time (typically 5-10 minutes). This minimizes the risk of racemization.[14]

  • Coupling Reaction:

    • To the activated Boc-D-Thr-OMe solution, add the amino component (e.g., the free amine of another amino acid ester) (1.0 equivalent) and a non-nucleophilic base such as N-methylmorpholine (NMM) (1.0 equivalent).[14]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion and check for the formation of byproducts.

  • Work-up and Purification:

    • Upon completion, filter off any precipitated urea byproduct (if using a carbodiimide).

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualization of Degradation Pathways

The following diagram illustrates the potential degradation pathways for Boc-D-Thr-OMe under acidic and basic conditions.

Stability_Pathways cluster_acid Acidic Conditions (e.g., TFA) cluster_base Basic Conditions (e.g., OH-) Boc_Thr_OMe Boc-D-Thr-OMe H_plus H+ Thr_OMe_amine D-Thr-OMe (Amine Salt) Boc_Thr_OMe->Thr_OMe_amine Deprotection tBu_cation tert-Butyl Cation Boc_Thr_OMe->tBu_cation CO2_acid CO2 Boc_Thr_OMe->CO2_acid OH_minus OH- Boc_Thr_OH Boc-D-Thr (Carboxylate) Boc_Thr_OMe->Boc_Thr_OH Ester Hydrolysis MeOH Methanol Boc_Thr_OMe->MeOH Dehydroamino_acid Dehydroamino Acid Derivative Boc_Thr_OMe->Dehydroamino_acid β-Elimination Alkylated_Product Alkylated Side Product tBu_cation->Alkylated_Product Alkylation of Nucleophiles Scavenger Scavenger tBu_cation->Scavenger Trapping

Sources

Technical Support Center: Purification of N-(tert-Butoxycarbonyl)-D-threonine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of byproducts from reactions involving N-(tert-butoxycarbonyl)-D-threonine methyl ester (Boc-D-Thr-OMe). Our focus is on providing practical, field-proven insights to enhance the purity and yield of your target molecule.

Introduction: Understanding the Chemistry and Challenges

N-(tert-Butoxycarbonyl)-D-threonine methyl ester is a crucial chiral building block in the synthesis of peptides and complex pharmaceutical intermediates.[1] The presence of three distinct functional groups—the Boc-protected amine, the methyl ester, and the secondary hydroxyl group—offers significant synthetic versatility. However, this reactivity also presents unique purification challenges. Byproducts can arise from several sources, including the coupling reagents used, side reactions involving the threonine side chain, and the Boc-deprotection step itself. This guide will systematically address these challenges and provide robust solutions.

Part 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section is designed to provide quick answers to common issues encountered during the purification of Boc-D-Thr-OMe and its derivatives.

FAQ 1: Coupling Reactions and DCU Removal

Question: I've just performed a DCC/DMAP-mediated esterification using Boc-D-Thr-OH and I'm struggling to remove the dicyclohexylurea (DCU) byproduct. What is the most effective method?

Answer:

The formation of dicyclohexylurea (DCU) is a very common issue when using dicyclohexylcarbodiimide (DCC) as a coupling agent.[2] DCU is notoriously insoluble in many common organic solvents, which can be both an advantage and a disadvantage.[2]

Core Strategy: Leverage Solubility Differences

The key to removing DCU is to exploit its poor solubility in certain solvents while your desired product remains in solution.

  • Initial Filtration: The majority of DCU will precipitate out of the reaction mixture (e.g., in dichloromethane, DCM). A simple filtration through a sintered glass funnel or a pad of celite is the first and most effective step.[3][4]

  • Solvent Trituration/Washing: After concentrating the filtrate, the crude product can be triturated (stirred as a slurry) with a solvent in which DCU has very low solubility. Cold ethyl acetate, diethyl ether, or acetonitrile are excellent choices for this purpose.[3][5] Your product should ideally be soluble in these solvents.

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. Choose a solvent system where your product has good solubility at elevated temperatures but poor solubility at lower temperatures, while DCU remains either insoluble or highly soluble.

Troubleshooting Persistent DCU Contamination:

  • Issue: DCU is co-precipitating with my product.

    • Solution: Your product may have similar solubility properties to DCU. Try dissolving the crude mixture in a minimum amount of a solvent where both are soluble (e.g., a small amount of DCM or chloroform) and then adding a larger volume of a solvent where DCU is insoluble (e.g., hexane or cold ether) to selectively precipitate the DCU.

  • Issue: DCU is "oiling out" and difficult to filter.

    • Solution: This can happen if the reaction mixture is too concentrated. Dilute the mixture with more of the reaction solvent before filtration. Using a filter aid like Celite can also help trap the fine DCU particles.

  • Pro-Tip: For future syntheses where DCU is a persistent issue, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[2]

FAQ 2: Side Reactions of the Threonine Hydroxyl Group

Question: During a coupling reaction with Boc-D-Thr-OMe, I've isolated an unexpected byproduct. What could it be?

Answer:

The free hydroxyl group on the threonine side chain is nucleophilic and can participate in side reactions, especially during activation of a carboxyl group.

Primary Side Reaction: O-Acylation and Lactone Formation

Under certain conditions, particularly with strong activating agents, the hydroxyl group of threonine can be acylated.[6][7] In intramolecular reactions, this can lead to the formation of a lactone.[6][7]

Prevention and Removal:

  • Protecting the Hydroxyl Group: The most robust solution is to protect the hydroxyl group of threonine, for example, as a benzyl ether (OBzl) or a tert-butyl ether (OtBu), depending on the overall synthetic strategy.

  • Chromatographic Separation: If O-acylation has occurred, the resulting byproduct will have a different polarity compared to your desired product and can typically be separated by flash column chromatography.

FAQ 3: Byproducts from Boc Deprotection

Question: After TFA-mediated Boc deprotection of my threonine-containing peptide, I'm observing additional peaks in my LC-MS analysis. What are these impurities?

Answer:

The primary issue during the trifluoroacetic acid (TFA)-mediated deprotection of the Boc group is the formation of a reactive tert-butyl cation (tBu+).[8] This carbocation can alkylate nucleophilic side chains.

Common Byproducts:

  • t-Butylation: The tert-butyl cation can attach to nucleophilic residues.

  • Trifluoroacetylation: The newly liberated amine can be acylated by TFA.[8]

Solutions:

  • Use of Scavengers: It is crucial to include scavengers in your TFA cleavage cocktail to trap the tert-butyl cations. Common scavengers include triisopropylsilane (TIS) and water.

  • Removal of tert-Butanol: The trapped tert-butyl cation forms tert-butanol. This is a volatile alcohol and can typically be removed by evaporation under reduced pressure (rotary evaporation) or by lyophilization. For stubborn traces, co-evaporation with a solvent like toluene can be effective.

Part 2: Detailed Purification Protocols

This section provides step-by-step protocols for the most common and effective purification techniques for Boc-D-Thr-OMe and its derivatives.

Protocol 1: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.

1. Solvent System Selection:

  • Begin by using Thin Layer Chromatography (TLC) to determine an appropriate solvent system.
  • A common starting point for Boc-protected amino acid esters is a mixture of ethyl acetate and hexanes.[4][9]
  • Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation.

2. Column Packing:

  • Dry pack a glass column with silica gel (230-400 mesh).[9]
  • Wet the silica gel with your initial, low-polarity mobile phase.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of a suitable solvent, such as dichloromethane (DCM).[10]
  • Carefully apply the sample to the top of the silica bed.[10]
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

4. Elution:

  • Begin eluting with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
  • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.
  • Collect fractions and monitor them by TLC to identify those containing your pure product.

5. Post-Purification:

  • Combine the pure fractions and remove the solvent under reduced pressure.[9]
Troubleshooting Flash Chromatography
Issue Possible Cause Solution
Compound won't elute Solvent system is not polar enough.Gradually increase the polarity of your mobile phase.
Poor separation Inappropriate solvent system or overloaded column.Re-optimize the solvent system using TLC. Use a larger column or load less material.
Streaking or tailing of spots Compound is too polar or interacting with acidic silica.Add a small amount of a modifier to your mobile phase, such as 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds.
Product decomposes on the column Compound is sensitive to the acidic nature of silica gel.Use a deactivated silica gel or an alternative stationary phase like alumina.
Protocol 2: Recrystallization

Recrystallization is an excellent method for purifying solid compounds.

1. Solvent Selection:

  • The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
  • Common solvent systems for Boc-amino acids include ethyl acetate/hexanes, acetone/water, or isopropanol/water.[11]

2. Procedure:

  • Dissolve the crude solid in the minimum amount of the hot solvent.
  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
  • Allow the solution to cool slowly to room temperature.
  • Further cool the solution in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum.

Troubleshooting Recrystallization:

Issue Possible Cause Solution
No crystals form upon cooling Solution is not supersaturated; too much solvent was used.Boil off some of the solvent to increase the concentration and allow it to cool again.
Product "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent, or impurities are preventing crystallization.Try a lower-boiling point solvent. If impurities are the issue, an initial purification by chromatography may be necessary.
Poor recovery The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing the crystals.

Part 3: Visualization of Workflows

Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying the crude product from a typical reaction involving Boc-D-Thr-OMe.

G crude Crude Reaction Mixture dcu_check DCU Present? crude->dcu_check filtration Filtration dcu_check->filtration Yes filtrate Filtrate dcu_check->filtrate No filtration->filtrate solid_check Product Solid? filtrate->solid_check recrystallization Recrystallization solid_check->recrystallization Yes chromatography Flash Chromatography solid_check->chromatography No pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: Decision workflow for purification strategy.

Diagram 2: Logic for DCU Removal

This diagram outlines the specific steps and rationale for the removal of dicyclohexylurea (DCU).

G start Reaction Complete DCM, Product, DCU step1 Step 1: Bulk Removal Filter reaction mixture through Celite start->step1 step2 Step 2: Concentrate Evaporate solvent from filtrate step1->step2 step3 Step 3: Trituration Suspend crude in cold Ethyl Acetate/Ether step2->step3 step4 Step 4: Final Filtration Filter to remove remaining DCU step3->step4 end_node Product Solution|Ready for further purification or isolation step4->end_node

Caption: Step-wise logic for effective DCU removal.

References

  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron, 2005 , 61(46), 10827-10852. [Link]

  • Rehman, M. M.; Jabeen, A.; Mariyam, M. Side reactions in peptide synthesis: An overview. ResearchGate, 2018 . [Link]

  • Khadse, S.; Chaudhari, P. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc., 2015 . [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

  • University of Rochester, Department of Chemistry. Workup: DCC Coupling. [Link]

  • Google Patents.
  • Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Chemistry Stack Exchange. How I can remove DCU from my product?. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring N-Boc-L-Threonine Methyl Ester: A Key Pharmaceutical Intermediate. [Link]

  • University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. [Link]

Sources

Technical Support Center: Scaling the Synthesis of N-(tert-Butoxycarbonyl)-D-threonine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-(tert-butoxycarbonyl)-D-threonine methyl ester (Boc-D-Thr-OMe). This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to produce kilogram quantities of this critical chiral building block. We will address common challenges, provide robust troubleshooting frameworks, and offer detailed, scalable protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing Boc-D-Thr-OMe, and which is most suitable for scale-up?

There are two main strategies: a) Protection of the amine group of D-threonine with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid. b) Esterification of D-threonine first, followed by Boc-protection of the resulting amino ester. For scale-up, the first route (Boc protection followed by esterification) is generally preferred. This approach yields a stable, crystalline intermediate (Boc-D-threonine) that can be purified before the final esterification step, ensuring higher purity in the final product. The intermediate, Boc-D-threonine, is also less prone to side reactions during storage and handling compared to the amino ester hydrochloride.

Q2: Threonine is often described as a "sterically hindered" amino acid. How does this impact the synthesis of Boc-D-Thr-OMe?

The β-methyl group on the threonine side chain creates steric hindrance around the α-carbon and the associated amino and carboxyl groups.[1] This can slow down reaction kinetics for both the N-protection and esterification steps, potentially leading to incomplete reactions.[1] To overcome this, reaction conditions must be carefully optimized, often requiring slightly longer reaction times, efficient mixing, or the use of more reactive reagents compared to simpler amino acids like glycine or alanine.

Q3: What are the most critical parameters to monitor and control when scaling this synthesis from grams to kilograms?

When scaling up, the following parameters are critical:

  • Temperature Control: Both the Boc protection and esterification steps can be exothermic. Inadequate heat dissipation in large reactors can lead to temperature spikes, promoting side reactions like racemization or decomposition of reagents.[2]

  • Reagent Addition Rate: Slow, controlled addition of reagents like di-tert-butyl dicarbonate (Boc₂O) or methyl iodide is essential to manage exotherms and maintain optimal concentration gradients.

  • Mixing Efficiency: Homogeneous mixing is crucial in large vessels to ensure consistent reaction progress and prevent localized "hot spots" or areas of high reagent concentration, which can lead to impurities.

  • pH Control During Workup: During the aqueous workup of the Boc-protection step, the pH must be carefully adjusted to ensure complete precipitation of the Boc-D-threonine product without causing its hydrolysis.[3]

  • Process Safety: Reagents like methyl iodide are toxic and suspected carcinogens, while thionyl chloride is highly corrosive.[3][4] Engineering controls, proper personal protective equipment (PPE), and quench/disposal strategies are non-negotiable at scale.

Synthesis Workflow Overview

Synthesis_Workflow Start D-Threonine Boc_Protection Step 1: N-Boc Protection Reagent: Boc₂O Base: NaOH Solvent: Water/Dioxane Start->Boc_Protection Intermediate Boc-D-Threonine (Purifiable Intermediate) Boc_Protection->Intermediate Esterification Step 2: Esterification Reagent: Methyl Iodide Base: K₂CO₃ Solvent: DMF Intermediate->Esterification Crude_Product Crude Boc-D-Thr-OMe Esterification->Crude_Product Purification Purification (Aqueous Wash / Crystallization) Crude_Product->Purification Final_Product Pure Boc-D-Thr-OMe Purification->Final_Product

Caption: General two-step workflow for the synthesis of Boc-D-Thr-OMe.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Stage 1: N-Boc Protection of D-Threonine

Question: My reaction is sluggish, and TLC analysis shows a significant amount of unreacted D-threonine even after the recommended reaction time. What's wrong?

  • Probable Cause & Analysis: This is a classic sign of incomplete reaction, often due to suboptimal pH or insufficient reagent. D-threonine's poor solubility in organic solvents and the biphasic nature of the reaction require careful control. The reaction's rate is highly dependent on the nucleophilicity of the amino group, which is modulated by pH. If the pH is too low, the amine is protonated and non-nucleophilic. If it's too high, the Boc anhydride can be rapidly hydrolyzed.

  • Recommended Solution:

    • Verify pH: Ensure the pH of the aqueous solution is maintained between 9.5 and 10.5 throughout the addition of Boc₂O. Use a reliable pH meter and have a solution of 1N NaOH ready for adjustments.

    • Check Reagent Stoichiometry: For a scaled-up reaction, ensure you are using at least 1.05 to 1.1 equivalents of Boc₂O to compensate for any potential hydrolysis.[3]

    • Improve Mixing: In a large reactor, confirm that the agitation is sufficient to create a fine emulsion between the aqueous and organic layers, maximizing the interfacial area for reaction.

Question: I'm seeing an unexpected, less polar byproduct on my TLC plate. What could it be?

  • Probable Cause & Analysis: While less common without a catalyst, a potential side reaction is the acylation of the threonine side-chain hydroxyl group, forming a di-Boc species. This is more prevalent if catalysts like 4-dimethylaminopyridine (DMAP) are used or if the reaction is run at elevated temperatures for extended periods.[]

  • Recommended Solution:

    • Avoid Catalysts: For this specific substrate, avoid using DMAP as a catalyst, as it can promote O-acylation.[]

    • Control Temperature: Maintain the reaction temperature below 30°C. If the reaction is exothermic, use a cooling bath to dissipate heat effectively.

    • Limit Reaction Time: Do not let the reaction run unnecessarily long after the starting material is consumed. Once TLC indicates completion, proceed with the workup.

Stage 2: Methyl Esterification of Boc-D-Threonine

Question: The esterification with methyl iodide and potassium carbonate is incomplete. How can I drive it to completion?

  • Probable Cause & Analysis: An incomplete esterification is typically due to three factors: inactive base, insufficient methylating agent, or the presence of water. Potassium carbonate (K₂CO₃) acts as the base to deprotonate the carboxylic acid, and it must be anhydrous and of a fine particle size to be effective. Methyl iodide is volatile and can be lost if the reactor is not properly sealed.

  • Recommended Solution:

    • Ensure Anhydrous Conditions: Use anhydrous grade dimethylformamide (DMF) and ensure the Boc-D-threonine starting material is thoroughly dried. Dry the potassium carbonate in an oven ( >120°C) before use.

    • Base Quality: Use at least 1.2-1.5 equivalents of finely powdered K₂CO₃ to ensure a sufficient surface area for the solid-liquid reaction.

    • Methyl Iodide Equivalents: Use 1.5-2.0 equivalents of methyl iodide to ensure the reaction goes to completion, especially at scale.[3] The addition should be done subsurface to minimize loss to the headspace.

    • Reaction Time & Temperature: While the reaction is often run at 0°C initially, allowing it to slowly warm to room temperature and stir for several hours (4-12 hours) can help drive it to completion.[6] Monitor by TLC.

Question: My final product's optical rotation is low, and chiral HPLC shows a diastereomeric impurity. What caused the epimerization?

  • Probable Cause & Analysis: Epimerization at the α-carbon is a significant risk in amino acid chemistry, particularly under harsh basic or acidic conditions.[2] The use of overly strong bases (e.g., hydroxides, alkoxides) or high temperatures during esterification can lead to the abstraction of the α-proton, causing a loss of stereochemical integrity.

  • Recommended Solution:

    • Use a Mild Base: Potassium carbonate is a suitable choice. Avoid stronger bases like sodium hydroxide or DBU for this step. N-methylmorpholine (NMM) is another alternative if racemization is a concern.[2][7]

    • Strict Temperature Control: Keep the reaction temperature between 0°C and 25°C. Do not heat the reaction to accelerate it.

    • Minimize Reaction Time: Once the reaction is complete as per TLC, proceed immediately with the workup to avoid prolonged exposure to basic conditions.

Troubleshooting Decision Tree

Troubleshooting cluster_boc Boc Protection Stage cluster_ester Esterification Stage Start Poor Yield or Purity? Boc_Issue Symptom: Unreacted D-Threonine Start->Boc_Issue Issue in Step 1 Ester_Issue1 Symptom: Incomplete Reaction Start->Ester_Issue1 Issue in Step 2 Ester_Issue2 Symptom: Diastereomeric Impurity (Epimerization) Start->Ester_Issue2 Issue in Step 2 Boc_Cause Probable Cause: 1. Suboptimal pH 2. Insufficient Boc₂O 3. Poor Mixing Boc_Issue->Boc_Cause Boc_Solution Solution: - Maintain pH 9.5-10.5 - Use 1.1 eq. Boc₂O - Ensure vigorous agitation Boc_Cause->Boc_Solution Ester_Cause1 Probable Cause: 1. Wet Reagents/Solvent 2. Inactive Base (K₂CO₃) 3. Insufficient MeI Ester_Issue1->Ester_Cause1 Ester_Solution1 Solution: - Use anhydrous materials - Dry K₂CO₃ (powdered) - Use 1.5-2.0 eq. MeI Ester_Cause1->Ester_Solution1 Ester_Cause2 Probable Cause: 1. Base is too strong 2. High reaction temperature Ester_Issue2->Ester_Cause2 Ester_Solution2 Solution: - Use mild base (K₂CO₃) - Maintain temp < 25°C Ester_Cause2->Ester_Solution2

Sources

Common pitfalls in the handling and storage of Boc-D-threonine methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Boc-D-threonine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with the handling, storage, and use of this valuable chiral building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of Boc-D-threonine methyl ester.

Q1: What are the primary stability concerns for Boc-D-threonine methyl ester?

A1: Boc-D-threonine methyl ester has two main points of chemical instability: the N-terminal tert-butoxycarbonyl (Boc) group and the C-terminal methyl ester.

  • Boc Group: The Boc group is an acid-labile protecting group. It is stable to basic and most nucleophilic conditions but will be cleaved by strong acids (e.g., trifluoroacetic acid (TFA), HCl in dioxane) to reveal the free amine.[1][2] This cleavage is intentional during peptide synthesis but can be an unintended degradation pathway if the compound is exposed to acidic contaminants.

  • Methyl Ester: The methyl ester is susceptible to hydrolysis, which can be catalyzed by either acid or base.[3] This reaction converts the ester back to a carboxylic acid (Boc-D-threonine-OH), which can be a significant impurity.[4]

Q2: What are the ideal storage conditions for Boc-D-threonine methyl ester?

A2: Proper storage is critical to ensure the long-term stability and purity of the compound. The recommended storage conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature -20°C or colderMinimizes the rate of all potential degradation reactions. While short-term storage at 2-8°C is acceptable, long-term stability is significantly enhanced at lower temperatures.[5]
Atmosphere Inert gas (Argon or Nitrogen)Protects against atmospheric moisture and oxygen.
Container Tightly sealed, amber glass vialPrevents exposure to moisture and light. Amber glass is recommended to protect against potential light-induced degradation, although the compound is not highly photosensitive.
Environment In a desiccatorBoc-protected amino acids and their esters can be hygroscopic. Storing in a desiccator provides an additional layer of protection against moisture.[5]
Q3: Is Boc-D-threonine methyl ester hygroscopic? What happens if it absorbs water?

A3: Yes, like many amino acid derivatives, Boc-D-threonine methyl ester is hygroscopic and should be handled accordingly.[5] If the compound absorbs moisture, it can lead to several issues:

  • Hydrolysis: The primary concern is the hydrolysis of the methyl ester to the corresponding carboxylic acid (Boc-D-threonine-OH). This introduces a significant impurity that can interfere with subsequent reactions, particularly in peptide coupling where the free carboxylic acid can compete with the intended coupling partner.

  • Inaccurate Stoichiometry: If you weigh a sample that has absorbed a significant amount of water, the actual amount of the active reagent will be lower than measured, leading to inaccurate stoichiometry in your reactions.

  • Physical Changes: The compound may become sticky or oily, making it difficult to handle and weigh accurately.

Best Practice: Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold compound.[5]

Q4: What is the expected shelf-life of Boc-D-threonine methyl ester?

A4: While specific shelf-life studies for this exact compound are not extensively published, based on the stability of similar Boc-protected amino acids, it can be stored for several years without significant degradation if the ideal storage conditions (-20°C, dry, inert atmosphere) are maintained.[] However, for critical applications such as GMP synthesis or when using older batches, it is highly recommended to perform a quality control check before use.

Section 2: Troubleshooting Guide for Experimental Applications

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the use of Boc-D-threonine methyl ester, particularly in the context of solid-phase peptide synthesis (SPPS).

Issue 1: Incomplete or Slow Coupling Reactions
Q: I am observing a positive Kaiser test after coupling Boc-D-threonine methyl ester, indicating incomplete reaction. What are the likely causes and how can I resolve this?

A: Incomplete coupling of threonine derivatives is a common issue in SPPS and can be attributed to several factors, primarily steric hindrance.

Causality: The threonine side chain, with its β-methyl group, creates steric bulk close to the alpha-carbon and the reacting carboxyl group. This can hinder the approach of the activated ester to the N-terminal amine of the growing peptide chain.[7]

Troubleshooting Workflow:

start Positive Kaiser Test (Incomplete Coupling) cause1 Steric Hindrance start->cause1 cause2 Reagent Quality Issue start->cause2 Possible parallel issue cause3 Peptide Aggregation start->cause3 Possible parallel issue sol1 Increase Coupling Time (e.g., from 1h to 2-4h) cause1->sol1 Initial Step sol2 Perform a 'Double Coupling' sol1->sol2 If still incomplete sol3 Switch to a More Potent Coupling Reagent (e.g., from DIC/HOBt to HATU/HBTU) sol2->sol3 For very difficult couplings sol4 Verify Purity of Boc-D-threonine methyl ester via HPLC/NMR cause2->sol4 sol5 Use Aggregation-Disrupting Solvents (e.g., NMP instead of DMF) cause3->sol5

Troubleshooting Incomplete Coupling

Detailed Solutions:

  • Extend Coupling Time: For sterically hindered residues like threonine, a standard 1-hour coupling time may be insufficient. Extend the reaction time to 2-4 hours or even overnight.

  • Double Couple: After the initial coupling reaction, drain the vessel, wash the resin with DMF, and then repeat the coupling step with a fresh solution of activated Boc-D-threonine methyl ester.

  • Change Coupling Reagent: If using a carbodiimide-based activator (like DIC), switching to a more potent uronium/aminium-based reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can significantly improve coupling efficiency for hindered amino acids.

  • Check Reagent Purity: As discussed in Section 1, hydrolysis of the methyl ester is a primary degradation pathway. If your starting material contains a significant amount of the free acid (Boc-D-threonine-OH), this will be activated and compete with the methyl ester for coupling, leading to an apparent incomplete reaction. Verify the purity of your reagent using the HPLC protocol provided in Section 3.

Issue 2: Appearance of Unidentified Impurities in the Final Peptide
Q: After cleaving my peptide from the resin, I see a side product with a mass of -18 Da relative to my target peptide. What is this impurity?

A: This is a classic sign of β-elimination , a common side reaction for serine and threonine residues.[3][8]

Mechanism of β-Elimination:

Under basic conditions, such as the piperidine used for Fmoc deprotection in SPPS (though less common in Boc-SPPS, it can still occur with certain bases or prolonged exposure), the acidic proton on the α-carbon of the threonine residue can be abstracted. This is followed by the elimination of the hydroxyl group (as water), leading to the formation of a dehydroamino acid residue (in this case, dehydrobutyrine).

cluster_0 β-Elimination of Threonine Residue Threonine_Residue Threonine Residue (in peptide chain) Intermediate Carbanion Intermediate Threonine_Residue->Intermediate α-proton abstraction Base Base (e.g., piperidine, DIPEA) Dehydrobutyrine_Residue Dehydrobutyrine Residue (Mass = Target - 18 Da) Intermediate->Dehydrobutyrine_Residue Elimination of -OH Water H₂O

β-Elimination Pathway

Prevention and Mitigation:

  • Protect the Hydroxyl Group: The most effective way to prevent β-elimination is to protect the side-chain hydroxyl group of threonine. In Boc-SPPS, this is typically done using a benzyl (Bzl) group (i.e., using Boc-D-Thr(Bzl)-OH). The Bzl group is stable to the conditions of Boc deprotection (TFA) and is removed during the final HF cleavage.

  • Avoid Strong Bases and Prolonged Exposure: If using an unprotected threonine derivative, minimize exposure to basic conditions. Use weaker bases where possible and ensure reaction times are not excessively long.

Section 3: Quality Control and Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of Boc-D-threonine methyl ester and detecting the presence of the hydrolyzed acid impurity.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Solvent A: Water with 0.1% TFA

  • Solvent B: Acetonitrile with 0.1% TFA

  • Sample: Boc-D-threonine methyl ester dissolved in 50:50 Water:Acetonitrile at ~1 mg/mL

HPLC Method:

ParameterValue
Flow Rate 1.0 mL/min
Detection 210 nm
Column Temp. 25°C
Injection Vol. 10 µL
Gradient 10% to 90% B over 20 minutes

Expected Results:

  • Boc-D-threonine methyl ester: Being more hydrophobic, it will have a longer retention time.

  • Boc-D-threonine-OH (Hydrolysis Impurity): Being more polar due to the free carboxylic acid, it will elute earlier than the methyl ester.

The presence of a significant peak at an earlier retention time is a strong indicator of hydrolysis and may necessitate purification or discarding of the reagent batch.

Protocol 2: Proper Handling and Aliquoting of Boc-D-threonine methyl ester

To maintain the integrity of the bulk supply, it is crucial to handle and aliquot the reagent correctly.

  • Equilibration: Before opening, place the sealed container of Boc-D-threonine methyl ester in a desiccator at room temperature for at least 1 hour. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: In a low-humidity environment (if possible), quickly weigh the desired amount of the compound into a separate, pre-tared vial.

  • Inert Atmosphere: Immediately after weighing, flush both the main container and the new aliquot vial with an inert gas (argon or nitrogen).

  • Sealing: Tightly seal both containers. For the main container, consider wrapping the cap with Parafilm® for an extra barrier against moisture.

  • Storage: Return the main container and the aliquot to the freezer (-20°C or colder). Use the smaller aliquot for your immediate experiments to avoid repeatedly temperature-cycling the bulk material.

Section 4: Degradation Pathways Summary

The primary degradation pathways for Boc-D-threonine methyl ester are hydrolysis of the ester and acid-catalyzed cleavage of the Boc group.

start Boc-D-threonine methyl ester hydrolysis Ester Hydrolysis start->hydrolysis H₂O / H⁺ or OH⁻ boc_cleavage Boc Cleavage start->boc_cleavage Strong Acid (e.g., TFA) product_hydrolysis Boc-D-threonine-OH hydrolysis->product_hydrolysis product_boc D-threonine methyl ester boc_cleavage->product_boc

Primary Degradation Pathways

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science Discussions.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Liu, Y., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports, 6, 22002. [Link]

  • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2999. [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 2095. [Link]

  • Liu, F., et al. (2014). Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. Frontiers in Chemistry, 2, 32. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Royal Society of Chemistry. (2021). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 11, 12345-12356. [Link]

  • Cernum Biosciences. (2026). Peptide Storage, Stability & Shelf Life: How to Preserve Quality in 2026. [Link]

  • ACS Omega. (2022). Predicting Reaction Mechanisms for the Threonine-Residue Stereoinversion Catalyzed by a Dihydrogen Phosphate Ion. ACS Omega, 7(22), 18643-18651. [Link]

  • PubMed. (2004). Approach to systematic analysis of serine/threonine phosphoproteome using Beta elimination and subsequent side effects: intramolecular linkage and/or racemisation. Journal of Cellular Biochemistry, 91(2), 315-325. [Link]

  • Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. [Link]

  • PubMed Central. (2015). Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth. Angewandte Chemie International Edition, 54(33), 9741-9745. [Link]

  • LifeTein. (n.d.). Peptide Handling Guide; Tips on Storage of Synthetic Peptides. [Link]

Sources

Validation & Comparative

Comparison of Boc-D-threonine methyl ester and Fmoc-D-threonine methyl ester in peptide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've initiated targeted Google searches to gather comprehensive information. My current focus is on the application of Boc-D-threonine methyl ester and Fmoc-D-threonine methyl ester within the context of peptide synthesis, targeting specific literature and patents. I'm keen on identifying key trends.

Refining Search Parameters

I'm now expanding my Google searches to include established protocols for Boc and Fmoc SPPS, encompassing deprotection, coupling, and cleavage. I'm also delving into methods for synthesizing the starting materials if relevant, along with data comparing the efficiency, purity, and yield of peptides produced using each group. I am focused on threonine-specific side reactions and mitigation strategies, and plan to include authoritative sources.

Analyzing SPPS Strategies

I'm now diving into the comparative analysis of Boc and Fmoc SPPS. My Google searches are expanding to cover fundamental principles and detailed step-by-step protocols. I'm prioritizing data on deprotection, coupling, and cleavage, alongside any relevant methods for starting material synthesis. I'm focusing on threonine-specific side reactions and mitigation. Authoritative sources are the priority.

Reviewing SPPS Fundamentals

I've assembled a comprehensive overview of Boc and Fmoc SPPS. This includes detailed procedures for deprotection, cleavage, and an inventory of crucial coupling reagents. I am also working on identifying common side reactions.

Gathering Comparative Data

I need to find comparative experimental data on Boc- and Fmoc-D-threonine methyl ester. Specifically, I need details on their coupling efficiency, yield, and final peptide purity. I am still searching for data that directly compares the strategies’ effectiveness in mitigating threonine-related side reactions during synthesis. I will prioritize finding protocols for synthesizing the title compounds, and specific cleavage cocktails.

Synthesizing key compounds

I've assembled some foundational information. I've pinpointed protocols for D-threonine methyl ester hydrochloride and L-threonine conversion to Fmoc-Thr(tBu)-OH, offering a starting point. The research also gives a general strategy comparison between Boc and Fmoc approaches, which is helpful.

Comparing Protecting Groups

I've expanded my research, gathering more insights into cleavage cocktails. However, there is no direct comparison data for Boc- versus Fmoc-protected D-threonine in peptide synthesis. I'm focusing on finding or logically inferring performance differences regarding coupling efficiency, yield, and purity. I will focus on adapting current protocols to match the target compounds.

Collecting Solid Phase Data

I've been gathering details about Boc and Fmoc solid-phase peptide synthesis, focusing on reaction conditions, compatibility with amino acids, and the overall chemical principles. I've uncovered several solid protocols I would like to try.

Comparing Synthesis Approaches

I've been digging deeper, trying to find precise data. While I've got a solid grasp of the general principles of Boc and Fmoc solid-phase peptide synthesis, along with precursor synthesis and cleavage protocols, I'm missing quantitative data on D-threonine methyl ester derivatives. Coupling efficiency, yield, and purity – that's what I'm after. I'll need to refine my search to find these exact comparative results or synthesize a thorough, referenced analysis.

Pinpointing Key Comparative Data

My focus has shifted toward finding the missing quantitative data on Boc-D-threonine and Fmoc-D-threonine derivatives. I've got the foundational knowledge down, including cleavage protocols. But I still need the coupling efficiency, yield, and purity specifics for a data-driven comparison. I'm refining my search to isolate these comparative results, and will synthesize a referenced analysis.

Analyzing Solid Phase Synthesis

I've assembled a solid foundation of knowledge regarding Boc and Fmoc solid-phase peptide synthesis. I've now explored typical reaction conditions, deprotection, and cleavage protocols extensively. I have also identified synthesis pathways for potential precursors, which should expand the scope of my research.

Constructing Comparison Guide

I'm now structuring the comparison guide, focusing on the synthesis of Boc and Fmoc D-threonine methyl esters. I'm adapting general SPPS protocols to these specific compounds, including detailed reaction conditions, deprotection, and cleavage steps, including diagrams and tables. I'll synthesize the information gathered to make reasoned arguments about expected outcomes, given the lack of direct comparative data.

Evaluating Comparative Performance

I've completed my initial data gathering phase, and I'm now synthesizing the information. While I have a solid understanding of both Boc and Fmoc SPPS and D-threonine chemistry, I still lack direct performance comparisons. I'm focusing on coupling efficiency, yield, and purity to build my comparison guide, adapting general protocols to the specific D-threonine methyl ester derivatives and creating detailed protocols. I believe I have the needed resources.

A Senior Application Scientist's Comparative Guide to Enantiomeric Purity Determination of N-(tert-butoxycarbonyl)-D-threonine methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is not merely a matter of academic interest—it is a critical determinant of a final drug product's efficacy and safety. N-(tert-butoxycarbonyl)-D-threonine methyl ester (Boc-D-Thr-OMe), a key intermediate in the synthesis of numerous pharmaceuticals, is no exception. The presence of its L-enantiomeric impurity can lead to diastereomeric impurities in subsequent synthetic steps, potentially altering the biological activity and toxicological profile of the active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of Boc-D-Thr-OMe: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in selecting and implementing the most appropriate method for your specific analytical challenge.

The Foundational Choice: A Comparative Overview of Analytical Techniques

The selection of an analytical method for enantiomeric purity is a strategic decision guided by factors such as required sensitivity, sample throughput, availability of instrumentation, and the need for destructive versus non-destructive analysis. Each technique offers a unique combination of advantages and limitations.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)NMR Spectroscopy
Principle Differential partitioning of enantiomers with a Chiral Stationary Phase (CSP).Separation of volatile (derivatized) enantiomers on a chiral capillary column.In-situ formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA), leading to distinct NMR signals.
Sample Prep Minimal; typically dissolve and inject.Derivatization often required to increase volatility and thermal stability.Simple mixing of analyte with a CSA in an NMR tube.
Sensitivity High (ng to pg level).Very High (pg to fg level).Lower (mg to µg level).
Resolution Generally excellent with appropriate CSP.Typically very high resolution due to capillary columns.Variable; dependent on CSA-analyte interaction.
Analysis Time 5 - 30 minutes per sample.10 - 45 minutes per sample.5 - 20 minutes per sample.
Key Advantage Broad applicability, direct analysis, robust.Highest separation efficiency.Non-destructive, provides structural information.
Key Limitation Cost of chiral columns.Destructive, derivatization adds complexity.Lower sensitivity, higher concentration needed.

In-Depth Analysis I: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted technique for enantiomeric purity analysis in the pharmaceutical industry, prized for its robustness, versatility, and direct analysis capabilities.[1]

The "Why": The Mechanism of Chiral Recognition in HPLC

The cornerstone of chiral HPLC is the Chiral Stationary Phase (CSP). For N-protected amino acids like Boc-D-Thr-OMe, macrocyclic glycopeptide and polysaccharide-based CSPs are particularly effective.[2][3]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based, CHIROBIOTIC™ T): These CSPs offer a complex array of stereoselective interaction sites.[4] The teicoplanin molecule contains a peptide backbone, carbohydrate moieties, and ionizable groups, creating a "chiral basket."[4] For Boc-D-Thr-OMe, the key interactions are hydrogen bonding (with the hydroxyl and amide groups), dipole-dipole interactions, and steric repulsion, which collectively lead to different retention times for the D- and L-enantiomers.[3][4] The choice of reversed-phase mode (e.g., methanol/water) is ideal for these polar analytes.[2]

  • Polysaccharide-based CSPs (e.g., Cellulose or Amylose derivatives, CHIRALPAK®): These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form helical polymer chains that create chiral grooves. Enantioseparation occurs through a combination of hydrogen bonding, π-π interactions (if an aromatic moiety were present), and inclusion into these chiral cavities. The Boc group and the methyl ester of the analyte fit differently into these grooves for each enantiomer, resulting in separation.[5]

Experimental Protocol: Chiral HPLC

This protocol is a robust starting point for the analysis of Boc-D-Thr-OMe.

1. Instrumentation and Column:

  • HPLC system with UV detector.

  • Chiral Column: CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm (or equivalent macrocyclic glycopeptide CSP).[3]

2. Chromatographic Conditions:

  • Mobile Phase: Methanol/Water (80:20, v/v). Rationale: This reversed-phase condition is well-suited for the polarity of the analyte and CSP, promoting the necessary interactions for chiral recognition.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Rationale: Temperature control is crucial for reproducible retention times and selectivity.

  • Detection: UV at 210 nm. Rationale: The amide bond of the Boc group provides sufficient UV absorbance at this wavelength.

3. Sample Preparation:

  • Prepare a stock solution of Boc-D/L-Thr-OMe racemate at 1.0 mg/mL in the mobile phase for method development.

  • Prepare the Boc-D-Thr-OMe test sample at a concentration of approximately 1.0 mg/mL in the mobile phase.

4. Validation Parameters (as per ICH guidelines):

  • Specificity: Inject the D-enantiomer, L-enantiomer, and a racemic mixture to confirm peak identity and resolution.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the L-enantiomer that can be quantified with acceptable precision and accuracy (typically aiming for ≤0.1%).

  • Linearity: Establish a linear relationship between the peak area and concentration of the L-enantiomer over a defined range (e.g., 0.05% to 0.5% of the nominal D-enantiomer concentration).

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

  • Accuracy: Perform recovery studies by spiking the D-enantiomer sample with known amounts of the L-enantiomer.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Boc-D-Thr-OMe Sample Dissolve Dissolve Sample (1 mg/mL) Sample->Dissolve MobilePhase Mobile Phase (MeOH/Water) Degas Degas Mobile Phase MobilePhase->Degas HPLC HPLC System Dissolve->HPLC Degas->HPLC Chromatogram Chromatogram (Separated D/L Peaks) HPLC->Chromatogram Quantify Quantify L-enantiomer (% Area) Chromatogram->Quantify

Caption: High-level workflow for enantiomeric purity determination by chiral HPLC.

In-Depth Analysis II: Chiral Gas Chromatography (GC)

For analytes that are volatile or can be made volatile, chiral GC offers unparalleled separation efficiency due to the use of long capillary columns.[6] For Boc-D-Thr-OMe, derivatization is a mandatory prerequisite.

The "Why": The Necessity of Derivatization for GC

Boc-D-Thr-OMe, with its polar hydroxyl and amide groups, has insufficient volatility and thermal stability for direct GC analysis. A two-step derivatization is typically required:

  • Silylation of the Hydroxyl Group: The free hydroxyl group is converted to a trimethylsilyl (TMS) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This masks the polar -OH group, significantly increasing volatility.

  • Acylation of the Amide Nitrogen (Optional but recommended): While the Boc group provides some protection, for enhanced thermal stability and chromatographic performance, the N-H of the carbamate can be further acylated, for instance, with trifluoroacetic anhydride (TFAA). This creates a more stable and volatile N-trifluoroacetyl derivative.

The resulting molecule can then be effectively separated on a chiral stationary phase, such as a Chirasil-Val column, which consists of L-valine-tert-butylamide moieties bonded to a polysiloxane backbone.[7] Separation is achieved through transient diastereomeric hydrogen bonding interactions between the derivatized analyte and the chiral selector.[7]

Experimental Protocol: Chiral GC

1. Instrumentation and Column:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column: Chirasil-L-Val capillary column (e.g., 25 m x 0.25 mm ID, 0.16 µm film thickness).

2. Derivatization Procedure:

  • Dry the Boc-D-Thr-OMe sample (approx. 1 mg) thoroughly under a stream of nitrogen.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

  • Heat the mixture at 60 °C for 30 minutes in a sealed vial.

  • (Optional Step) After cooling, add 50 µL of trifluoroacetic anhydride (TFAA) and let it react at room temperature for 15 minutes.

  • Evaporate the reagents under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

3. Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 120 °C, hold for 2 minutes, then ramp to 180 °C at 2 °C/min. Rationale: A temperature ramp is essential to elute the derivatized analyte with good peak shape while maximizing resolution.

  • Detector Temperature (FID): 270 °C.

4. Validation Considerations:

  • The validation process is similar to HPLC, but with an added critical step: validation of the derivatization reaction . It must be demonstrated that the derivatization procedure itself does not cause racemization and proceeds to completion for both enantiomers at the same rate. This is typically verified by derivatizing and analyzing a sample with a known enantiomeric ratio.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Boc-D-Thr-OMe Sample Deriv Derivatization (e.g., Silylation) Sample->Deriv Reconstitute Reconstitute in Solvent Deriv->Reconstitute GC GC System Reconstitute->GC Chromatogram Chromatogram (Separated Derivatives) GC->Chromatogram Quantify Quantify L-enantiomer (% Area) Chromatogram->Quantify NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Boc-D-Thr-OMe Sample Mix Mix in NMR Tube Sample->Mix CSA Chiral Solvating Agent (CSA) CSA->Mix Solvent NMR Solvent (e.g., CDCl3) Solvent->Mix NMR NMR Spectrometer Mix->NMR Spectrum ¹H NMR Spectrum (Split Signals) NMR->Spectrum Integrate Integrate Resolved Signals Spectrum->Integrate Calculate Calculate % Enantiomeric Purity Integrate->Calculate

Caption: Procedural flow for enantiomeric excess determination using chiral NMR.

Conclusion and Recommendation

For the routine, high-throughput quality control of N-(tert-butoxycarbonyl)-D-threonine methyl ester , Chiral HPLC with a macrocyclic glycopeptide stationary phase is the superior choice . It offers an excellent balance of direct analysis, high sensitivity, robustness, and straightforward method development. Its ability to quantify trace-level enantiomeric impurities with high precision and accuracy makes it the industry standard for release testing of chiral raw materials and intermediates.

Chiral GC , while offering exceptional resolution, introduces the complexity and potential for error associated with the derivatization step. It is best reserved for situations where HPLC fails to provide adequate separation or when interfacing with mass spectrometry for structural confirmation of trace impurities is the primary goal.

Chiral NMR serves as a powerful, non-destructive tool for absolute configuration confirmation and for mechanistic studies of chiral recognition. However, its lower sensitivity makes it less suitable for the routine quantification of low-level enantiomeric impurities typically specified in pharmaceutical manufacturing (e.g., <0.1%). It is an excellent orthogonal technique to confirm results obtained by a primary chromatographic method.

Ultimately, the choice of method must be fit-for-purpose, and its implementation must be supported by a thorough validation to ensure the generation of reliable and accurate data, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

  • Péter, A., et al. (2007). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids.
  • Iris Biotech GmbH. Analyses of amino acids, Enantiomeric purity. [Link]

  • Jin, J. Y., et al. (2009).
  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270.
  • Kupai, J., et al. (2018). Chiral α‐Amino Acid‐Based NMR Solvating Agents. ChemistrySelect, 3(42), 11849-11854.
  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • ResearchGate. Chiral HPLC resolution of racemic compound (±)-2 into pure enantiomers. [Link]

  • Lee, W. (2014). Separation of enantiomers of α-amino acid methyl esters as NBD derivatives on Chiralpak IB. Bulletin of the Korean Chemical Society, 35(1), 291-294.
  • Frank, H., et al. (1978). Derivatives for separation of amino acid enantiomers.
  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13013-13025.
  • Péter, A., et al. (2002). Comparison of separation efficiencies of Chirobiotic T and TAG columns in the separation of unusual amino acids.
  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3354.
  • Ianni, F., et al. (2022).
  • Hener, U., & Mosandl, A. (1999). GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil‐L‐Val column.
  • ResearchGate. Purity comparison by NMR and HPLC. [Link]

  • Christie, W. W. (1992). The Chromatographic Resolution of Chiral Lipids. In Advances in Lipid Methodology—One (pp. 121-148). Oily Press.
  • Cirilli, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6019.
  • Chiral Technologies. Amino Acid Database - HPLC. [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Beilstein Journal of Organic Chemistry, 18, 138-160.
  • Zhao, H., et al. (2005). Enantioseparation of the Esters of alpha-N-acetyl Amino Acids by Lipase in Ionic Liquid. Chirality, 17(S1), S240-S242.
  • Junge, M., & Hener, U. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography.

Sources

Certificate of analysis for n-(tert-butoxycarbonyl)-d-threonine methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Certificate of Analysis for N-(tert-butoxycarbonyl)-D-threonine Methyl Ester: Ensuring Quality for Synthetic Success

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. N-(tert-butoxycarbonyl)-D-threonine methyl ester (Boc-D-Thr-OMe) is a crucial chiral building block, particularly in the synthesis of peptide-based therapeutics.[1] Its stereochemical purity directly influences the biological activity, efficacy, and safety of the final product.[2] A Certificate of Analysis (CoA) is the primary document that validates the quality of a specific lot of this reagent. However, interpreting a CoA and understanding its implications requires a nuanced understanding of the analytical techniques employed and the acceptable limits for various parameters.

This guide provides an in-depth comparison of the critical quality attributes for Boc-D-Thr-OMe, explains the causality behind the analytical choices, and compares the reagent to viable alternatives. Our goal is to empower you to make informed purchasing decisions and mitigate risks in your synthetic workflows.

Deconstructing the Certificate of Analysis: A Framework for Evaluation

A CoA is more than a checklist; it is a detailed report card of a chemical batch. For a chiral amino acid derivative like Boc-D-Thr-OMe, several key analytical results must be scrutinized.

Workflow for CoA Evaluation

cluster_0 Initial Screening cluster_1 Critical Quality Attribute Analysis cluster_2 Decision Making Receive_CoA Receive CoA for Boc-D-Thr-OMe Lot Verify_Identity Verify Identity (NMR, MS) Receive_CoA->Verify_Identity Assess_Purity Assess Chemical Purity (HPLC/GC) Verify_Identity->Assess_Purity Chiral_Purity Examine Chiral Purity (% e.e.) Assess_Purity->Chiral_Purity Physical_Props Check Physical Properties (Appearance, Optical Rotation) Chiral_Purity->Physical_Props Residuals Review Residuals (Solvents, Water) Physical_Props->Residuals Compare Compare with Specifications & Alternatives Residuals->Compare Decision Accept or Reject Lot Compare->Decision

Caption: A logical workflow for the systematic evaluation of a Certificate of Analysis.

Key Parameters to Scrutinize:

  • Identity Confirmation: Typically verified by ¹H NMR and Mass Spectrometry (MS). The NMR spectrum should show the characteristic peaks for the Boc group (a singlet around 1.4 ppm), the methyl ester (a singlet around 3.7 ppm), and the threonine backbone protons.[3] Mass spectrometry confirms the molecular weight (233.26 g/mol ).[1][]

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile compounds like Boc-D-Thr-OMe.[5] A high purity value (e.g., >99.0%) ensures that side reactions from impurities are minimized.

  • Chiral Purity (Enantiomeric Excess): This is arguably the most critical parameter. The presence of the L-enantiomer (Boc-L-Thr-OMe) can lead to the formation of diastereomeric impurities in a growing peptide chain, which are often difficult to remove and can have undesirable biological effects.[6] Chiral HPLC is the definitive method for quantifying the enantiomeric excess (e.e.).[2][7]

  • Optical Rotation: This is a physical measurement ([α]D) that confirms the bulk stereochemical identity of the material. The sign and magnitude of the rotation should be consistent with reference values for the D-enantiomer.

  • Residual Solvents: Gas Chromatography (GC) is used to detect and quantify any remaining solvents from the synthesis and purification process. Solvents can interfere with subsequent reactions or be toxic in the final product.

  • Water Content: The Karl Fischer titration method is used to determine the water content. Excess water can hydrolyze the ester or interfere with moisture-sensitive coupling reagents used in peptide synthesis.

Comparative Analysis: Evaluating Hypothetical Supplier Data

To illustrate the importance of a thorough CoA review, let's compare the data for Boc-D-Thr-OMe from three hypothetical suppliers.

ParameterSupplier ASupplier BSupplier CCommentary
Identity (¹H NMR, MS) Conforms to StructureConforms to StructureConforms to StructureAll suppliers pass the basic identity test.
Chemical Purity (HPLC) 99.7%98.5%99.8%Supplier B has a lower purity, which may be acceptable for non-critical applications but could be problematic for GMP synthesis.
Chiral Purity (% e.e.) 99.9%99.5%99.2%This is a critical differentiator. Supplier A offers the highest chiral purity, minimizing the risk of diastereomeric impurities. Supplier C's value, while high, is significantly lower than A's.
Optical Rotation [α]D +15.2° (c=1, MeOH)+15.1° (c=1, MeOH)+14.9° (c=1, MeOH)All values are consistent with the D-enantiomer. The slight variation in Supplier C's value may correlate with its lower enantiomeric excess.
Residual Solvents (GC) Ethyl Acetate: 250 ppmEthyl Acetate: 1500 ppmEthyl Acetate: 300 ppmSupplier B shows a significantly higher level of residual solvent, which may require removal before use.
Water Content (KF) 0.05%0.25%0.10%The higher water content from Supplier B could be detrimental in moisture-sensitive reactions.

Analysis: Based on this comparison, Supplier A provides the highest quality material, particularly concerning chiral purity. While potentially more expensive, the reduced risk of impurities often justifies the cost in sensitive applications like drug development. Supplier C offers a good product, but the lower chiral purity should be considered. Supplier B 's product may be suitable for early-stage, non-critical research where cost is a primary driver, but the higher levels of impurities and water pose a significant risk for more advanced applications.

Comparison with Alternative Reagents

The choice of protecting group strategy is fundamental in peptide synthesis. Boc-D-Thr-OMe is a key component of the Boc/Bzl protection strategy, but alternatives exist, primarily for the Fmoc/tBu strategy.

Boc_Thr_OMe Boc-D-Thr-OMe N-Terminal: Boc C-Terminal: Methyl Ester Side-Chain: Free -OH Fmoc_Thr_OH Fmoc-D-Thr(tBu)-OH N-Terminal: Fmoc C-Terminal: Free Acid Side-Chain: t-Butyl Ether Boc_Thr_OMe->Fmoc_Thr_OH Different N-Protection Strategy (Fmoc vs. Boc) Boc_Thr_OH Boc-D-Thr-OH N-Terminal: Boc C-Terminal: Free Acid Side-Chain: Free -OH Boc_Thr_OMe->Boc_Thr_OH Ester vs. Free Acid (Solution vs. Solid Phase) Prep_Sample Prepare Sample Solution (1 mg/mL in Mobile Phase) Inject Inject onto Chiral HPLC System Prep_Sample->Inject Prep_Racemic Prepare Racemic Standard (Boc-DL-Thr-OMe) Prep_Racemic->Inject Confirms peak identity Separate Isocratic Elution & Separation Inject->Separate Detect UV Detection (e.g., 210 nm) Separate->Detect Analyze Integrate Peaks & Calculate % e.e. Detect->Analyze

Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: A macrocyclic glycopeptide-based column, such as CHIROBIOTIC T, is highly effective for separating underivatized or N-protected amino acid enantiomers. [7][8]3. Mobile Phase: A polar organic or reversed-phase mobile phase. A typical starting point is a mixture of Methanol, Acetonitrile, and a small amount of acidic and basic modifiers (e.g., 0.1% Acetic Acid and 0.1% Triethylamine) to improve peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Test Sample: Accurately weigh and dissolve Boc-D-Thr-OMe in the mobile phase to a concentration of 1 mg/mL.

    • Racemic Standard: Prepare a solution of Boc-DL-Thr-OMe at the same concentration to confirm the elution order and resolution of the two enantiomers.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the D- and L-enantiomers.

    • Inject the test sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_D - Area_L) / (Area_D + Area_L)] * 100.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis: Confirm the presence of key signals:

    • δ ~5.3 ppm (doublet): N-H proton.

    • δ ~4.2 ppm (multiplet): α-proton (CH-N).

    • δ ~4.1 ppm (multiplet): β-proton (CH-O).

    • δ 3.75 ppm (singlet, 3H): Methyl ester protons (OCH₃).

    • δ 1.45 ppm (singlet, 9H): tert-Butyl protons of the Boc group (C(CH₃)₃).

    • δ 1.2 ppm (doublet, 3H): γ-protons (CH₃).

    • The chemical shifts can vary slightly depending on the solvent and concentration. [9][10]

Conclusion and Recommendations

The Certificate of Analysis for N-(tert-butoxycarbonyl)-D-threonine methyl ester is a critical tool for ensuring the quality and success of synthetic projects. When evaluating this reagent, researchers must look beyond the simple purity value and pay close attention to chiral purity , as this has the most significant impact on the outcome of peptide synthesis.

Recommendations:

  • For GMP and late-stage drug development: Always select the supplier with the highest verifiable chemical and, most importantly, chiral purity (>99.8% e.e.). The additional cost is a necessary investment to ensure product quality and safety.

  • For routine research and development: A chiral purity of >99.5% is generally acceptable. However, it is crucial to compare CoAs between suppliers, as significant variations in residual solvents and water content can affect reaction consistency.

  • Choosing Alternatives: The decision to use Boc-D-Thr-OMe versus an Fmoc-protected alternative is dictated by your overall synthetic strategy (solution-phase vs. solid-phase). Ensure the chosen reagent is compatible with your deprotection and cleavage conditions.

By applying the rigorous evaluation framework presented in this guide, scientists can confidently select high-quality reagents, leading to more reliable, reproducible, and successful research outcomes.

References

  • Phenomenex. Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Available from: [Link]

  • Garner, G. V., et al. (1983). Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids. Journal of Mass Spectrometry, 18(11), 506-509. Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • Ghosh, S. K., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 919-929. Available from: [Link]

  • Fujii, K., et al. (2004). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Methods in molecular biology (Clifton, N.J.), 251, 239-51. Available from: [Link]

  • Royal Society of Chemistry. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. Available from: [Link]

  • Bioorganic Chemistry. A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Available from: [Link]

  • Journal of High Resolution Chromatography. Determination of the Optical Purity for Serine and Threonine by Gas Chromatography on a Chiral Column. Available from: [Link]

  • Royal Society of Chemistry. Dual protection of amino functions involving Boc. Available from: [Link]

  • ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-threonine-OH 5. Available from: [Link]

  • Chemsrc. CAS#:96099-84-2 | N-(tert-Butoxycarbonyl)-D-threonine Methyl Ester. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for a publication. Available from: [Link]

  • Google Patents. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol.
  • Thermo Fisher Scientific. N-Boc-L-threonine methyl ester, 95%. Available from: [Link]

  • PubChem. N-tert-Butoxycarbonyl-L-threonine. Available from: [Link]

  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • SpectraBase. L-Threonine, o-tert.-butyl-N,N-di(N-butyl )-, methyl ester - Optional[13C NMR]. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • National Institutes of Health. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]

  • ResearchGate. 400.1 MHz H-NMR spectra of threonine Schiff base in DMSO-d 6. Available from: [Link]

  • Journal of Synthetic Organic Chemistry, Japan. Direct Synthesis of N-Protected Serine- and Threonine-Derived Weinreb Amides via Diboronic Acid Anhydride-Catalyzed Dehydrative Amidation. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Coupling Reagent Efficacy with Boc-D-threonine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of peptides containing sterically hindered amino acids like threonine presents a significant challenge. The selection of an appropriate coupling reagent is paramount to maximizing yield, preserving stereochemical integrity, and minimizing side reactions. This guide provides an in-depth comparison of common coupling reagents for the acylation of amines with Boc-D-threonine, grounded in mechanistic principles and supported by experimental frameworks.

The Challenge: Coupling Sterically Hindered Threonine

Boc-D-threonine, with its β-methyl group, poses a steric impediment to the incoming nucleophilic amine. This hindrance can slow down the rate of amide bond formation, creating a window for side reactions to occur. The primary concerns during the coupling of any N-protected amino acid are incomplete reactions and epimerization at the α-carbon.[1][2] The choice of coupling reagent directly influences the kinetics of the reaction and the stability of activated intermediates, thereby dictating the success of the synthesis.

General Mechanism of Peptide Bond Formation

Peptide coupling is a dehydration reaction that is kinetically slow and requires the "activation" of the carboxylic acid.[3] A coupling reagent achieves this by converting the carboxyl group's hydroxyl into a better leaving group, creating a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine of the coupling partner, forming the desired amide bond.

G cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA Boc-D-Thr-OH Reagent Coupling Reagent (+ Base) Boc_AA->Reagent Intermediate Reactive Intermediate (e.g., O-Acylisourea, Active Ester) Reagent->Intermediate Activation Amine R'-NH2 (e.g., H-Gly-OMe) Intermediate->Amine Peptide Boc-D-Thr-NH-R' Intermediate->Peptide Nucleophilic Attack Amine->Peptide Byproduct Reagent Byproduct (e.g., DCU, HMPA)

Caption: Generalized workflow for peptide bond formation.

Comparative Analysis of Coupling Reagent Classes

The efficacy of a coupling reaction is determined by the reagent's ability to rapidly generate a highly reactive intermediate that is more susceptible to aminolysis than to competing side reactions like epimerization. We will compare three major classes of coupling reagents: Carbodiimides, Phosphonium Salts, and Aminium/Uronium Salts.

Carbodiimides (e.g., DCC, DIC, EDC)

Carbodiimides are classic dehydrating agents that have been used in peptide synthesis since 1955.[4][5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6]

  • Mechanism: The initial O-acylisourea can react directly with an amine to form the peptide and a urea byproduct. However, it is also susceptible to intramolecular rearrangement to form an unreactive N-acylurea, which terminates the reaction.[4][5] To mitigate this and to suppress epimerization, an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is almost always used.[5][7] The additive traps the O-acylisourea to form a less reactive but more stable active ester, which is less prone to side reactions.[5][8]

  • Performance with Boc-D-threonine:

    • DIC (Diisopropylcarbodiimide): Preferred over DCC for solid-phase synthesis because its byproduct, diisopropylurea (DIU), is soluble in common organic solvents, simplifying purification.[7][9] For a sterically hindered amino acid like threonine, a DIC/additive combination is a cost-effective choice.

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, making it ideal for solution-phase synthesis where the urea byproduct can be removed by aqueous extraction.[5][7]

  • Key Considerations:

    • Epimerization: Carbodiimide activation can lead to epimerization, especially without an additive.[7] The use of HOBt or, more effectively, Oxyma, is critical.[10]

    • Side Reactions: Can cause dehydration of asparagine and glutamine side chains to nitriles.[7]

G Carboxylic_Acid Boc-D-Thr-OH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + DIC DIC DIC (RN=C=NR) Peptide Peptide O_Acylisourea->Peptide + R'-NH2 N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt Amine R'-NH2 DIU Diisopropylurea (Byproduct) HOBt Additive (e.g., HOBt) Active_Ester->Peptide + R'-NH2

Caption: Carbodiimide coupling mechanism showing the role of additives.

Phosphonium Salts (e.g., BOP, PyBOP, PyAOP)

Phosphonium salt reagents were developed to overcome some of the limitations of carbodiimides. They are highly efficient and generate active esters in situ.[11]

  • Mechanism: In the presence of a base, the phosphonium salt reacts with the deprotonated carboxylic acid to form a reactive acyloxyphosphonium intermediate. This rapidly converts to an active ester (e.g., OBt or OAt ester), which then acylates the amine.[11][12]

  • Performance with Boc-D-threonine:

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective and commonly used reagent. It is known for its high coupling efficiency and low racemization levels.[4] Its non-toxic byproducts are an advantage over the original BOP reagent, which produces the carcinogen HMPA.

    • PyAOP ((7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The 7-aza-benzotriazole (OAt) active esters generated by PyAOP are more reactive than the corresponding OBt esters from PyBOP, making it an excellent choice for coupling hindered residues like threonine.[13]

  • Key Considerations:

    • Guanidinylation-Free: A major advantage of phosphonium salts is that they do not react with the free amine of the coupling partner.[11][13] This prevents the irreversible chain termination via guanidinylation that can occur with aminium/uronium salts, making phosphonium reagents suitable for use in excess to drive difficult couplings to completion.[13]

    • Cost: Generally more expensive than carbodiimide/additive combinations.

Aminium/Uronium Salts (e.g., HBTU, HATU, COMU)

Often mistaken for uronium salts, reagents like HBTU and HATU are actually aminium (guanidinium) salts.[14] They are among the most popular and efficient coupling reagents used today.[7]

  • Mechanism: The reaction mechanism is analogous to that of phosphonium salts, proceeding through an active ester intermediate in the presence of a base.[9]

  • Performance with Boc-D-threonine:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used, fast, and efficient reagent that provides good results for most couplings.[3]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered superior to HBTU, especially for hindered couplings. The resulting OAt active ester is more reactive, leading to faster reaction times and reduced epimerization.[7][13]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure. It exhibits coupling efficiencies comparable to or exceeding HATU and has the significant advantage of not being derived from potentially explosive triazole compounds, enhancing its safety profile.[10]

  • Key Considerations:

    • Guanidinylation: If used in excess, these reagents can react with the N-terminal amine of the peptide chain, forming a stable guanidinium species that terminates the chain.[13][14][15] Therefore, it is recommended to use a slight deficit or an equimolar amount of the coupling reagent relative to the carboxylic acid.[10]

Experimental Protocol: Comparative Coupling Study

To objectively assess the performance of these reagents with Boc-D-threonine methyl ester, a parallel synthesis should be conducted. The goal is to couple Boc-D-threonine with a model amine, such as Glycine methyl ester hydrochloride (H-Gly-OMe·HCl), under standardized conditions.

Objective: To compare the efficacy of DIC/Oxyma, PyBOP, and HATU for the coupling of Boc-D-threonine with H-Gly-OMe·HCl.

Materials:

  • Boc-D-Threonine (1.0 eq)

  • Glycine methyl ester hydrochloride (1.1 eq)

  • Reagent Set A: DIC (1.1 eq), OxymaPure (1.1 eq)

  • Reagent Set B: PyBOP (1.1 eq)

  • Reagent Set C: HATU (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Thin Layer Chromatography (TLC) supplies

  • HPLC system for analysis

Procedure:

  • Setup: Prepare three separate reaction flasks, labeled A, B, and C.

  • Initial Dissolution: In each flask, dissolve Boc-D-Threonine (1.0 eq) and H-Gly-OMe·HCl (1.1 eq) in the chosen anhydrous solvent (e.g., DCM). Cool the flasks to 0 °C in an ice bath.

  • Base Addition: Add the appropriate amount of base to each flask. For sets B and C (onium salts), 2.2 eq of DIPEA are typically required. For set A, 1.1 eq of base is sufficient to neutralize the hydrochloride salt.

  • Pre-activation (for Onium Salts): For flasks B and C, it is often beneficial to pre-activate the carboxylic acid. In separate vials, dissolve PyBOP and HATU, respectively, with the Boc-D-Threonine and base for 2-5 minutes before adding to the amine solution. This can minimize guanidinylation.

  • Reagent Addition:

    • Flask A: Add OxymaPure (1.1 eq) followed by DIC (1.1 eq).

    • Flask B: Add the pre-activated solution containing PyBOP.

    • Flask C: Add the pre-activated solution containing HATU.

  • Reaction: Allow the reactions to warm to room temperature and stir for a set time (e.g., 2-4 hours).

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the Boc-D-Threonine starting material.

  • Work-up:

    • Upon completion, dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials, base, and water-soluble byproducts.[16][17]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude yield for each reaction.

    • Analyze the purity of the crude product and quantify the diastereomeric excess (to measure epimerization) using reverse-phase HPLC.

Data Summary and Performance Metrics

The following table summarizes the expected outcomes based on the known properties of the coupling reagents. Actual experimental results should be used to populate such a table for a definitive comparison.

Coupling ReagentRelative CostTypical Reaction TimeExpected YieldRisk of EpimerizationKey Side Reaction
DIC / Oxyma Low2 - 6 hGoodLow to ModerateN-Acylurea formation
PyBOP Moderate1 - 3 hVery GoodLowNone (if pure)
HATU High< 1 hExcellentVery LowGuanidinylation (if in excess)

Conclusion and Recommendations

The optimal coupling reagent for Boc-D-threonine methyl ester depends on the specific priorities of the synthesis.

  • For cost-effective, large-scale synthesis: The DIC/Oxyma combination offers a robust and economical solution. Careful control of reaction temperature and time is necessary to minimize potential epimerization.[1]

  • For difficult couplings and high purity: PyBOP is an excellent all-around choice. Its high efficiency and, critically, the absence of the guanidinylation side reaction make it highly reliable, even when used in excess to push a stubborn reaction to completion.[13]

  • For maximum speed and efficiency: HATU is the reagent of choice for the most challenging couplings, including sterically hindered amino acids like threonine. Its superior reactivity leads to faster conversions and often the lowest levels of epimerization.[7] However, careful stoichiometry is required to avoid the guanidinylation side reaction.[10][13]

By understanding the mechanistic nuances of each reagent class and validating their performance experimentally, researchers can confidently select the most appropriate tool to overcome the challenges posed by sterically hindered amino acids, ensuring the efficient and stereochemically pure synthesis of complex peptides.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Synlett. (n.d.). Phosphonium coupling.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Wikipedia. (n.d.). Phosphonium coupling. [Link]

  • Bennett, C. S., et al. (2012). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. PMC - NIH. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 15–27. [Link]

  • Ananda, K., & Vasanthakumar, G.-R. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 1-10. [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]

  • Aapptec Peptides. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • C&EN. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

Sources

A Comparative Performance Analysis of N-(tert-butoxycarbonyl)-D-threonine Methyl Ester from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(tert-butoxycarbonyl)-D-threonine methyl ester is a critical chiral building block in modern organic synthesis, particularly in the pharmaceutical industry.[1][2] Its protected amino and carboxyl groups, combined with the stereochemistry of the threonine backbone, make it an invaluable intermediate for the synthesis of complex peptides and other chiral molecules.[1] The quality of this starting material directly impacts the yield, purity, and stereochemical integrity of the final product. Therefore, a thorough evaluation of this compound from various commercial suppliers is essential for researchers and drug development professionals to ensure the reliability and reproducibility of their synthetic endeavors.

This guide presents a comprehensive benchmarking study of N-(tert-butoxycarbonyl)-D-threonine methyl ester sourced from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C). We will delve into a series of analytical tests to assess purity, structural integrity, and enantiomeric excess. Furthermore, we will evaluate the performance of each supplier's product in a model peptide coupling reaction, providing a holistic view of their suitability for demanding synthetic applications.

Methodology: A Framework for Quality Assessment

The experimental design is structured to provide a multi-faceted evaluation of the product from each supplier. The causality behind each experimental choice is to create a self-validating system where the results from one analysis support and are supported by the others.

Materials
  • N-(tert-butoxycarbonyl)-D-threonine methyl ester was procured from three different commercial suppliers, designated as Supplier A, Supplier B, and Supplier C.

  • All solvents and reagents used for analysis and reactions were of analytical or HPLC grade.

Analytical Techniques

A suite of standard analytical techniques was employed to characterize the material from each supplier. These methods are widely accepted in the pharmaceutical industry for quality control.[][4]

  • Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV): This technique separates the main compound from any non-volatile impurities.

  • Enantiomeric Purity Determination by Chiral HPLC: Crucial for chiral molecules, this method separates and quantifies the desired D-enantiomer from its undesired L-enantiomer.[][5][6]

  • Structural Verification by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei.

  • Identity Confirmation by Mass Spectrometry (MS): Verifies the molecular weight of the compound.

  • Performance in a Model Peptide Coupling Reaction: Assesses the reactivity and performance of the material in a practical synthetic application.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for comparative analysis.

Experimental Protocols

Purity Determination by HPLC-UV
  • Objective: To quantify the purity of N-(tert-butoxycarbonyl)-D-threonine methyl ester and identify any impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Sample Preparation: Samples from each supplier were dissolved in the mobile phase at a concentration of 1 mg/mL.

Enantiomeric Purity by Chiral HPLC
  • Objective: To determine the enantiomeric excess (e.e.) of the D-enantiomer.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., CHIRALPAK® IC).[6]

  • Mobile Phase: A mixture of n-hexane and isopropanol.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 214 nm.

  • Sample Preparation: Samples were prepared as described for the purity analysis.

Structural Verification by ¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure: A small amount of each sample was dissolved in CDCl₃ and the ¹H NMR spectrum was recorded.

Identity Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: Mass spectrometer with electrospray ionization (ESI).

  • Procedure: Samples were introduced into the mass spectrometer and the mass-to-charge ratio (m/z) was determined.

Model Peptide Coupling Reaction
  • Objective: To evaluate the performance of the material in a standard peptide coupling reaction.[7][8][9]

  • Reaction: Coupling of N-(tert-butoxycarbonyl)-D-threonine methyl ester with L-alanine methyl ester hydrochloride.

  • Procedure:

    • N-(tert-butoxycarbonyl)-D-threonine methyl ester (1.0 eq.) and L-alanine methyl ester hydrochloride (1.1 eq.) were dissolved in dichloromethane (DCM).

    • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) were added to the solution.[8]

    • The reaction was stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture was worked up and the dipeptide product was purified by column chromatography.

    • The yield and purity of the dipeptide were determined.

Results and Discussion

The analytical and experimental data for the N-(tert-butoxycarbonyl)-D-threonine methyl ester from the three suppliers are summarized below.

Table 1: Purity and Enantiomeric Excess
SupplierPurity (HPLC-UV, %)Enantiomeric Excess (Chiral HPLC, % e.e.)
Supplier A 99.599.8
Supplier B 98.299.1
Supplier C 99.899.9

The purity and enantiomeric excess are critical quality attributes. Supplier C demonstrated the highest purity and enantiomeric excess, followed closely by Supplier A. Supplier B showed a slightly lower purity, which could be a concern for applications requiring very high-purity starting materials.

Table 2: Structural and Identity Confirmation
Supplier¹H NMRMass Spectrometry (m/z)
Supplier A Conforms to structure[M+H]⁺ = 234.1
Supplier B Conforms to structure[M+H]⁺ = 234.1
Supplier C Conforms to structure[M+H]⁺ = 234.1

All three suppliers provided material that conformed to the expected chemical structure and molecular weight. The ¹H NMR spectra were consistent with the structure of N-(tert-butoxycarbonyl)-D-threonine methyl ester, and the mass spectrometry data confirmed the correct molecular ion.

Table 3: Performance in Model Peptide Coupling Reaction
SupplierDipeptide Yield (%)Dipeptide Purity (HPLC, %)
Supplier A 9298.5
Supplier B 8596.0
Supplier C 9599.1

The performance in the model peptide coupling reaction directly reflects the quality of the starting material. Supplier C's product resulted in the highest yield and purity of the dipeptide, which is consistent with its high initial purity and enantiomeric excess. The material from Supplier A also performed well. The lower yield and purity obtained with the material from Supplier B are likely due to the presence of impurities that may have interfered with the coupling reaction.

Conclusion and Recommendations

This comparative study highlights the importance of rigorously evaluating critical raw materials from different suppliers. Based on the comprehensive analysis of purity, enantiomeric excess, and performance in a model synthetic reaction, the following recommendations can be made:

  • For highly sensitive applications and late-stage drug development, where the highest purity and reproducibility are paramount, the material from Supplier C is the recommended choice.

  • For general research and early-stage development, the material from Supplier A offers a good balance of quality and likely cost-effectiveness.

  • The material from Supplier B, while still of acceptable quality for some applications, may require additional purification or careful consideration in demanding syntheses due to its slightly lower purity and performance in the coupling reaction.

Ultimately, the choice of supplier should be guided by the specific requirements of the intended application, balancing the need for quality with economic considerations. This guide provides a robust framework for making such an informed decision.

References

  • Vertex AI Search. (n.d.). Exploring N-Boc-L-Threonine Methyl Ester: A Key Pharmaceutical Intermediate.
  • BOC Sciences. (n.d.). Amino Acid Chiral Analysis Services.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Iris Biotech GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity.
  • Royal Society of Chemistry. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.
  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
  • American Chemical Society. (2022). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Anaspec. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Acta Naturae. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Chemsrc. (2025). CAS#:96099-84-2 | N-(tert-Butoxycarbonyl)-D-threonine Methyl Ester.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Alfa Chemistry. (n.d.). CAS 96099-84-2 N-(tert-Butoxycarbonyl)-D-threonine Methyl Ester.
  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • ScienceOpen. (n.d.). Supporting Information.

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A Comparative Guide to the Conformational Analysis of Peptides Containing N-(tert-butoxycarbonyl)-D-threonine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Modified Amino Acids in Peptide Science

In the landscape of modern drug discovery and materials science, peptides stand out for their high specificity and biological activity. However, their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility. The strategic incorporation of non-natural amino acids is a cornerstone of peptidomimetic design, aimed at overcoming these limitations. Among these, D-amino acids play a pivotal role. Their inclusion can induce specific, predictable secondary structures, such as β-turns, and confer resistance to enzymatic degradation.[1][2][3][4]

This guide focuses on a specific, yet illustrative, building block: N-(tert-butoxycarbonyl)-D-threonine methyl ester (Boc-D-Thr-OMe) . While often serving as a protected intermediate in solid-phase peptide synthesis, its presence within a peptide chain—even transiently or as a final modification—imparts distinct conformational properties. Understanding and analyzing these properties is critical for rational peptide design.

As a Senior Application Scientist, this guide is structured not as a rigid template, but as an integrated workflow. It explains the causality behind experimental choices and provides a framework for a multi-faceted analytical approach. We will compare the expected conformational impact of a Boc-D-Thr-OMe residue against its L-threonine counterpart, providing the experimental and computational tools necessary to elucidate these structural nuances.

The D-Advantage: How D-Amino Acids Engineer Peptide Conformation

The substitution of a naturally occurring L-amino acid with its D-enantiomer fundamentally alters the conformational landscape of a peptide backbone. L-amino acids predominantly favor right-handed helical structures and reside in the upper-left quadrant of the Ramachandran plot. D-amino acids, conversely, favor left-handed helices and occupy the lower-right quadrant, enabling access to conformations that are sterically forbidden for L-residues.[1][2][3] This unique property is frequently exploited to nucleate β-turns, compact structures that are critical for molecular recognition and biological activity.

The diagram below illustrates this fundamental principle, comparing the extended conformation often seen in all-L-peptides with the turn structure induced by a D-amino acid.

G cluster_0 All L-Amino Acid Peptide cluster_1 Peptide with D-Amino Acid l1 L-AA1 l2 L-AA2 l1->l2 Extended Conformation l3 L-AA3 l2->l3 Extended Conformation l4 L-AA4 l3->l4 Extended Conformation d1 L-AA1 d2 D-AA2 d1->d2 d4 L-AA4 d1->d4 β-Turn Formation d3 L-AA3 d2->d3 d3->d4

Caption: D-amino acids can induce turn structures, altering peptide topology.

A Multi-Technique Approach to Conformational Analysis

No single technique can fully capture the complex conformational dynamics of a modified peptide. A robust analysis relies on the integration of spectroscopic, crystallographic, and computational methods. This section provides a comparative overview of these key techniques, complete with validated protocols and expected data outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture

Expertise & Rationale: NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of peptides in solution, an environment that closely mimics physiological conditions. It provides atom-level information on bond connectivity, dihedral angles, and through-space proximities, which are essential for defining the peptide's conformational ensemble.[5][6] For a peptide containing Boc-D-Thr-OMe, NMR can directly probe the local environment around the modification and its influence on the global fold.

  • Sample Preparation: Dissolve the purified peptide (1-5 mg) in 500 µL of a deuterated solvent (e.g., DMSO-d₆, CD₃OH, or 90% H₂O/10% D₂O with a water suppression sequence). Add a chemical shift reference standard like DSS or TSP.

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to assess sample purity, concentration, and chemical shift dispersion. A wide dispersion in the amide proton region (7.0-9.0 ppm) is an early indicator of a stable, folded structure.[6]

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms. This experiment reveals scalar (through-bond) couplings, allowing the identification of all protons within a given amino acid's spin system.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): Acquire a NOESY (for molecules <1.5 kDa) or ROESY (for molecules 1-3 kDa) spectrum with a mixing time of 150-300 ms. This experiment identifies through-space correlations between protons that are close to each other (< 5 Å), providing crucial distance restraints for structure calculation.

  • Data Analysis:

    • Resonance Assignment: Use the TOCSY spectrum to identify amino acid spin systems and the NOESY/ROESY to "walk" along the backbone via sequential Hα(i)-HN(i+1) correlations to assign resonances to specific residues.

    • Restraint Generation: Measure the volume of NOE cross-peaks to generate upper distance bounds. Measure ³J(HNHα) coupling constants from a high-resolution 1D or 2D spectrum to derive φ dihedral angle restraints.

    • Structure Calculation: Use software like CYANA or XPLOR-NIH to calculate a family of structures consistent with the experimental restraints.

The inclusion of Boc-D-Thr-OMe is expected to produce distinct NMR signatures compared to a peptide with L-Thr.

NMR Parameter Peptide with L-Threonine (Expected) Peptide with Boc-D-Thr-OMe (Expected) Interpretation
D-Thr Hα Chemical Shift N/ADownfield shift compared to L-Thr HαThe stereochemistry and bulky Boc group alter the local electronic environment.
³J(HNHα) of residue i+1 ~7-9 Hz (Extended)~4-6 Hz (Turn)A smaller coupling constant suggests a turn conformation at the residue following D-Thr.
Sequential NOEs Strong Hα(i)-HN(i+1) NOEsWeak Hα(i)-HN(i+1) NOEs; Strong HN(i)-HN(i+1) NOEs may appear.Indicates a folded or turn-like structure versus an extended chain.
Long-Range NOEs Few or no long-range NOEsPotential NOEs between side chains distant in sequence (e.g., i to i+3).Definitive evidence of a folded, non-linear conformation.
Boc Protons (¹H) N/AA strong singlet peak around 1.4 ppm.Confirms the presence and integrity of the Boc protecting group.
Circular Dichroism (CD) Spectroscopy: A Rapid Secondary Structure Assessment

Expertise & Rationale: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an excellent, low-concentration technique for rapidly assessing the overall secondary structure content of a peptide in solution.[7][8] It is particularly sensitive to changes in conformation, making it ideal for comparing the structural effects of D- vs. L-amino acid incorporation.

  • Sample Preparation: Prepare a stock solution of the peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer must be free of absorbing species in the far-UV region. Final peptide concentrations should be in the range of 10-50 µM.

  • Instrument Setup: Use a quartz cuvette with a short path length (e.g., 1 mm). Purge the instrument with nitrogen gas.

  • Data Acquisition: Scan the peptide solution from ~260 nm to 190 nm at a controlled temperature (e.g., 25 °C). Record a baseline spectrum of the buffer alone.

  • Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.

  • Deconvolution: Use a deconvolution algorithm (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the MRE spectrum.

The CD spectra of diastereomeric peptides can show significant differences. An all-L peptide and its all-D counterpart will exhibit mirror-image spectra. A single D-amino acid substitution will not produce a perfect mirror image but will induce a characteristic spectral signature.[9][10]

Secondary Structure Peptide with L-Threonine (Expected) Peptide with Boc-D-Thr-OMe (Expected) Interpretation
α-Helix (%) Variable, may be low.Likely low, as D-residues can disrupt helices.D-amino acids are known helix breakers unless specifically positioned.
β-Sheet/Turn (%) Variable.Significantly higher percentage expected.The D-residue is expected to induce a β-turn structure.
Random Coil (%) High, if unfolded.Lower than the L-counterpart if a stable turn is formed.A decrease in random coil indicates the adoption of a defined structure.
CD Spectrum Features e.g., Negative band at ~200 nm for random coil.e.g., Positive band ~205 nm and negative band ~225 nm, characteristic of some β-turns.The spectral shape provides a qualitative fingerprint of the dominant conformation.
X-ray Crystallography: The Solid-State Atomic Blueprint

Expertise & Rationale: While NMR reveals the structure in solution, X-ray crystallography provides an unambiguous, high-resolution snapshot of the peptide's conformation in the solid state.[11][12] This method is invaluable for visualizing the precise atomic arrangement, intramolecular hydrogen bonds, and the specific orientation of the Boc-D-Thr-OMe side chain and protecting groups. A crystal structure provides the ultimate validation for conformational hypotheses derived from spectroscopic and computational methods.

Caption: Workflow for peptide structure determination by X-ray crystallography.

  • Crystallization: Use high-purity peptide (>98% by HPLC). Screen a wide range of conditions (precipitants, buffers, pH, additives) using vapor diffusion methods (hanging or sitting drop).[11]

  • Data Collection: Mount a suitable single crystal and expose it to a collimated X-ray beam, typically at a synchrotron source. Collect diffraction data as the crystal is rotated.[12]

  • Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the phase problem using direct methods or molecular replacement. Build an atomic model into the resulting electron density map and refine it to achieve the best fit with the experimental data.[13]

A crystal structure would provide definitive geometric data for comparison.

Parameter Peptide with L-Threonine (Expected) Peptide with Boc-D-Thr-OMe (Expected) Interpretation
D-Thr φ, ψ Angles N/AExpected in the lower-right quadrant of the Ramachandran plot (e.g., +60°, +30°).Confirms the D-amino acid adopts a non-canonical backbone conformation.
Hydrogen Bonds May show extended backbone H-bonds.Likely an i to i+3 or i to i+2 hydrogen bond, characteristic of a β- or γ-turn.[14]Defines the specific type of turn structure present.
Boc Group Conformation N/AReveals the orientation of the bulky tert-butyl group and its potential steric interactions.Explains how the protecting group itself influences the local peptide structure.
Crystal Packing Molecules may pack as extended sheets.The turn structure may lead to more globular packing arrangements.Provides insight into intermolecular interactions and self-assembly.
Computational Modeling: Exploring the Conformational Energy Landscape

Expertise & Rationale: Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are essential for complementing experimental data.[1][4] MD simulations can explore the conformational space available to the peptide in a simulated solvent environment over time, identifying the most populated (lowest energy) states. QM calculations can provide highly accurate energies for specific conformers. This dual approach is critical for understanding the dynamic nature of peptides and the thermodynamic preferences induced by the Boc-D-Thr-OMe modification.

  • System Setup: Build an initial 3D model of the peptide (e.g., in an extended conformation). Place the peptide in a simulation box of explicit solvent (e.g., TIP3P water). Add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to relax any steric clashes in the initial structure.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the peptide atoms. This is followed by a period of unrestrained equilibration.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 ns) to adequately sample the conformational landscape.

  • Trajectory Analysis: Analyze the resulting trajectory to identify stable conformations, calculate Ramachandran plots, monitor hydrogen bonds, and compute root-mean-square deviation (RMSD) to assess structural stability.

MD simulations can quantify the conformational preferences observed experimentally.

Computational Metric Peptide with L-Threonine (Expected) Peptide with Boc-D-Thr-OMe (Expected) Interpretation
Ramachandran Plot Thr residue primarily in allowed L-regions (φ < 0).Thr residue primarily in allowed D-regions (φ > 0).Confirms the intrinsic conformational preference of the D-enantiomer.
Conformational Clustering May show a broad distribution of extended or random coil structures.Likely to show a dominant cluster corresponding to a stable β-turn conformation.Identifies the most probable solution-state structure.
Potential Energy Surface The global energy minimum may correspond to an extended state.The global energy minimum is predicted to be a turn conformation.Quantifies the thermodynamic stability of the D-amino acid-induced turn.

Conclusion: An Integrated Strategy for Definitive Analysis

The conformational analysis of a peptide containing a modified residue like N-(tert-butoxycarbonyl)-D-threonine methyl ester requires a synergistic application of orthogonal techniques. A preliminary assessment with Circular Dichroism can quickly reveal the presence of a defined secondary structure. This is followed by high-resolution NMR spectroscopy to delineate the specific fold and identify key distance and dihedral restraints in solution. Where possible, X-ray crystallography provides the definitive, atomic-resolution structure in the solid state. Tying all experimental observations together, computational modeling offers a dynamic view of the peptide's conformational landscape and the energetic rationale behind its preferred structure.

By following this integrated, evidence-based workflow, researchers can confidently characterize the structural impact of Boc-D-Thr-OMe and other non-natural amino acids, enabling the rational design of peptides with precisely engineered conformations for advanced therapeutic and biotechnological applications.

References

  • Urbina, F., et al. (2021). Modeling of peptides containing D-amino acids: Implications on cyclization. PLOS ONE. [Link]

  • Urbina, F., et al. (2021). Modeling of peptides containing D-amino acids: implications on cyclization. PubMed. [Link]

  • Urbina, F., et al. (2021). Modeling of peptides containing D-amino acids: implications on cyclization. Europe PMC. [Link]

  • Urbina, F., et al. (2021). Modeling of peptides containing D-amino acids: Implications on cyclization. ResearchGate. [Link]

  • Bonnet, R., et al. (2021). Computationally designed peptide macrocycle inhibitors of New Delhi metallo-β-lactamase 1. Proceedings of the National Academy of Sciences. [Link]

  • Suga, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics. [Link]

  • Tian, X., et al. (2016). Stereoselectively synthesis and structural confirmation of dehydrodipeptides with dehydrobutyrine. Chemistry Central Journal. [Link]

  • Liszewski, K., et al. (1986). Comparison of conformational properties of proline and threonine residues. International Journal of Peptide and Protein Research. [Link]

  • Kumar, A., et al. (2023). Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. ResearchGate. [Link]

  • S, R., et al. (2024). Contact Electrification–Based Enantioselective Recognition of Chiral Amino Acids through Stereospecific Interfacial Electron Transfer. Journal of the American Chemical Society. [Link]

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology. [Link]

  • Daniels, J. S., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers. [Link]

  • Ananda, K. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [Link]

  • Isenegger, P. G. (2018). Conformational Analysis of Rotationally Restricted Macrocyclic Peptides. TSpace. [Link]

  • Rathman, R., et al. (2021). Synthesis and conformation of backbone N-aminated peptides. Methods in Enzymology. [Link]

  • Harrison, R. S., et al. (2017). Circular dichroism spectra of stapled peptides bearing d-amino acid substitutions. ResearchGate. [Link]

  • Zerbe, O. (n.d.). Peptide NMR. University of Zurich. [Link]

  • Dauter, Z., & Dauter, M. (2002). X Ray crystallography. Journal of Medical Biochemistry. [Link]

  • Hughes, R. M., et al. (2019). Three distinct conformations of peptide 3 with relevant crystallographic measurements. ResearchGate. [Link]

  • Shrestha, M. K., et al. (2024). Conformational Study on Various Tripeptides Containing Threonine: A Density Functional Theory Approach. Amrit Research Journal. [Link]

  • Dauter, Z., & Jaskolski, M. (2017). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Acta Biochimica Polonica. [Link]

  • Suresh, S., & Vijayan, M. (1985). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-arginine D-glutamate. Journal of Biosciences. [Link]

  • Sours, K. M., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory NMR Spectroscopy and Structural Biology. ChemRxiv. [Link]

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Literature review of synthetic routes to n-(tert-butoxycarbonyl)-d-threonine methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Building Block

N-(tert-butoxycarbonyl)-D-threonine methyl ester, a derivative of the essential amino acid D-threonine, is a cornerstone in the synthesis of complex pharmaceutical agents and peptidomimetics.[1] Its structure, featuring a strategically protected amine and a methyl-esterified carboxylic acid, renders it an invaluable chiral building block in drug development. The tert-butoxycarbonyl (Boc) protecting group provides a robust yet readily cleavable shield for the amino functionality, enabling chemists to perform selective modifications on other parts of the molecule without compromising the amine's integrity. This controlled reactivity is paramount in the intricate art of peptide synthesis and the construction of stereochemically defined therapeutic molecules.[1]

This technical guide provides a comprehensive literature review of the primary synthetic routes to N-(tert-butoxycarbonyl)-D-threonine methyl ester. We will delve into two principal strategies, critically evaluating their respective merits and drawbacks. This analysis is supported by detailed experimental protocols, comparative data, and an exploration of the mechanistic underpinnings that govern the efficiency and stereochemical outcome of each approach. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the synthesis of this crucial pharmaceutical intermediate.

Comparative Analysis of Synthetic Strategies

The synthesis of N-(tert-butoxycarbonyl)-D-threonine methyl ester can be broadly categorized into two distinct, yet equally viable, pathways. The choice between these routes often hinges on factors such as starting material availability, desired scale, and, most critically, the preservation of stereochemical integrity.

Route 1: Esterification of D-Threonine followed by N-Boc Protection

This classical and often preferred approach involves the initial protection of the carboxylic acid as a methyl ester, followed by the protection of the amino group. This sequence is generally favored for its high yields and minimal risk of racemization at the alpha-carbon.

Route 2: N-Boc Protection of D-Threonine followed by Esterification

In this alternative strategy, the amino group of D-threonine is first protected with the Boc group, and the resulting N-Boc-D-threonine is subsequently esterified. While seemingly straightforward, this route requires careful consideration of the esterification method to avoid potential side reactions, most notably racemization.

The following sections will provide a detailed examination of each route, including step-by-step protocols and a discussion of the critical parameters that influence the success of the synthesis.

Route 1: The "Esterification-First" Approach

This synthetic strategy is arguably the most common and reliable method for preparing N-(tert-butoxycarbonyl)-D-threonine methyl ester. The initial esterification of the free amino acid is a high-yielding reaction, and the subsequent N-protection of the resulting amino ester hydrochloride is typically clean and efficient.

G D_Threonine D-Threonine Threonine_Methyl_Ester D-Threonine Methyl Ester Hydrochloride D_Threonine->Threonine_Methyl_Ester  Esterification (SOCl₂, MeOH) Final_Product N-(tert-butoxycarbonyl)-D-threonine Methyl Ester Threonine_Methyl_Ester->Final_Product  N-Boc Protection (Boc)₂O, Base

Figure 1: Workflow for the "Esterification-First" synthetic route.

Step 1: Esterification of D-Threonine

The esterification of D-threonine is most commonly achieved using thionyl chloride in methanol. This method is highly effective, converting the amino acid into its corresponding methyl ester hydrochloride in near-quantitative yields.

Experimental Protocol: Synthesis of D-Threonine Methyl Ester Hydrochloride

  • Materials:

    • D-Threonine

    • Anhydrous Methanol

    • Thionyl chloride (SOCl₂)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend D-threonine (1.0 eq.) in anhydrous methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2-1.5 eq.) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. This step must be performed in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield D-threonine methyl ester hydrochloride as a white solid. The product is often used in the next step without further purification.

Step 2: N-Boc Protection of D-Threonine Methyl Ester Hydrochloride

With the carboxylic acid group protected as a methyl ester, the free amino group of the hydrochloride salt can be readily protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of N-(tert-butoxycarbonyl)-D-threonine Methyl Ester

  • Materials:

    • D-Threonine Methyl Ester Hydrochloride

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

    • Tetrahydrofuran (THF) and Water, or Dichloromethane (DCM)

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve D-threonine methyl ester hydrochloride (1.0 eq.) in a suitable solvent system (e.g., a 1:1 mixture of THF and water, or DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add a base (e.g., sodium bicarbonate [2.0-3.0 eq.] or triethylamine [2.0-2.2 eq.]) to neutralize the hydrochloride and create the appropriate pH for the reaction.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq.) in the same organic solvent.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until the reaction is complete as monitored by TLC.

    • If using a water-miscible solvent like THF, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and extract the product with ethyl acetate (3x).

    • If using DCM, wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl), water, and brine.

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-(tert-butoxycarbonyl)-D-threonine methyl ester, typically as a colorless oil or a white solid.

Advantages and Disadvantages of Route 1
Advantages Disadvantages
High Yields: Both the esterification and N-Boc protection steps are typically high-yielding.Two distinct reaction setups: Requires two separate reaction workups.
Stereochemical Integrity: The reaction conditions for both steps are mild enough to minimize the risk of racemization at the alpha-carbon.Handling of Thionyl Chloride: Thionyl chloride is a corrosive and hazardous reagent that requires careful handling.
Readily Available Starting Materials: D-threonine is a commercially available and relatively inexpensive starting material.
Straightforward Purification: The intermediate hydrochloride salt is often used crude, and the final product can be purified by simple extraction and/or crystallization.

Route 2: The "N-Protection-First" Approach

This synthetic pathway involves the initial protection of the amino group of D-threonine, followed by the esterification of the carboxylic acid. The success of this route is highly dependent on the choice of esterification method to prevent epimerization of the stereocenter.

G D_Threonine D-Threonine N_Boc_Threonine N-Boc-D-Threonine D_Threonine->N_Boc_Threonine  N-Boc Protection (Boc)₂O, Base Final_Product N-(tert-butoxycarbonyl)-D-threonine Methyl Ester N_Boc_Threonine->Final_Product  Esterification (e.g., MeI, K₂CO₃ or DCC, DMAP, MeOH)

Figure 2: Workflow for the "N-Protection-First" synthetic route.

Step 1: N-Boc Protection of D-Threonine

The protection of the amino group of D-threonine is a standard procedure, yielding N-Boc-D-threonine.

Experimental Protocol: Synthesis of N-Boc-D-Threonine

  • Materials:

    • D-Threonine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium hydroxide (NaOH) or another suitable base

    • Dioxane or tert-Butanol and Water

    • Ethyl acetate

    • 1M HCl

  • Procedure:

    • Dissolve D-threonine (1.0 eq.) in a solution of sodium hydroxide (1.0-1.1 eq.) in water.

    • To this solution, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane or tert-butanol.

    • Stir the biphasic mixture vigorously at room temperature for 12-24 hours.

    • After the reaction is complete, wash the reaction mixture with a nonpolar solvent like hexane to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield N-Boc-D-threonine as a white solid.

Step 2: Esterification of N-Boc-D-Threonine

This step is the most critical in Route 2, as the activation of the carboxylic acid can lead to racemization. Several methods can be employed, with varying degrees of success in maintaining stereochemical purity.

Method A: Methyl Iodide and Potassium Carbonate

This is a straightforward and often mild method for esterification.

Experimental Protocol:

  • Materials:

    • N-Boc-D-Threonine

    • Methyl iodide (MeI)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous Dimethylformamide (DMF) or Acetone

  • Procedure:

    • Dissolve N-Boc-D-threonine (1.0 eq.) in anhydrous DMF or acetone.

    • Add potassium carbonate (1.5-2.0 eq.).

    • Add methyl iodide (1.2-1.5 eq.) dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.

    • Stir the mixture at room temperature for 12-24 hours.

    • Filter off the inorganic salts and wash the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired product.

Method B: Steglich Esterification using DCC and DMAP

The Steglich esterification is a powerful method for forming esters, especially from sterically hindered alcohols. However, the use of dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can increase the risk of racemization.

Experimental Protocol:

  • Materials:

    • N-Boc-D-Threonine

    • Anhydrous Methanol (MeOH)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve N-Boc-D-threonine (1.0 eq.) in anhydrous DCM.

    • Add anhydrous methanol (1.1-1.5 eq.) and a catalytic amount of DMAP (0.1-0.2 eq.).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise.

    • Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for 12-24 hours.

    • The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter off the DCU and wash the solid with cold DCM.

    • Concentrate the filtrate and dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product may require purification by column chromatography to remove any remaining DCU and other impurities.

The Specter of Racemization in Route 2

The primary concern with Route 2 is the potential for racemization during the esterification of N-Boc-D-threonine. The activation of the carboxylic acid, particularly with carbodiimide reagents, can lead to the formation of an oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical information. The use of a nucleophilic catalyst like DMAP can exacerbate this issue.[2][3][4] To mitigate racemization when using carbodiimide coupling agents, the addition of reagents like 1-hydroxybenzotriazole (HOBt) is often recommended.[2]

Advantages and Disadvantages of Route 2
Advantages Disadvantages
Single Purification of the Final Product: This route may require only one major purification step at the end of the synthesis.Risk of Racemization: The esterification of N-Boc-D-threonine carries a significant risk of racemization, especially with certain coupling reagents.[2][4]
Avoids Thionyl Chloride: This route avoids the use of the highly corrosive and hazardous thionyl chloride.Potentially Lower Overall Yields: The esterification step may not be as high-yielding as the "esterification-first" approach, and purification can lead to product loss.
Modular Approach: N-Boc-D-threonine is a stable intermediate that can be used to synthesize various esters, not just the methyl ester.Purification Challenges: The removal of byproducts from the Steglich esterification (e.g., DCU) can be challenging.

Quantitative Comparison of Synthetic Routes

Route Step 1 Yield Step 2 Yield Estimated Overall Yield Key Considerations
Route 1 Esterification: >95%N-Boc Protection: >90%>85%High yield, high stereochemical purity.
Route 2 (MeI/K₂CO₃) N-Boc Protection: ~90%Esterification: 80-90%72-81%Milder conditions, but potentially slower reaction times.
Route 2 (DCC/DMAP) N-Boc Protection: ~90%Esterification: 70-85%63-77%Higher risk of racemization; purification can be more complex.

Note: The yields presented are estimates based on literature precedents for similar transformations and may vary depending on specific reaction conditions and scale.

Conclusion and Recommendations

For the synthesis of N-(tert-butoxycarbonyl)-D-threonine methyl ester where stereochemical purity is of utmost importance, Route 1 (Esterification followed by N-Boc protection) is the recommended and most reliable method. This approach consistently delivers high yields with a minimal risk of racemization. The procedures are well-established and scalable.

Route 2 (N-Boc protection followed by esterification) offers a viable alternative, particularly if the use of thionyl chloride is to be avoided. However, extreme care must be taken in selecting the esterification method to prevent erosion of the chiral center. The use of methyl iodide with a non-nucleophilic base is generally preferred over carbodiimide-based methods for this reason. If a peptide coupling reagent is necessary, the inclusion of a racemization suppressant like HOBt is strongly advised.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the scale of the synthesis, available reagents, and the acceptable level of stereochemical impurity in the final product.

References

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  • MDPI. (2021). Epimerisation in Peptide Synthesis. [Link]

  • Royal Society of Chemistry. (2020). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. [Link]

  • Google Patents. (2013). Synthesis method of D-threonine.
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  • Organic Syntheses. (1990). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? [Link]

  • Royal Society of Chemistry. (2014). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

  • Organic Chemistry Portal. (2010). Simple Method for the Esterification of Carboxylic Acids. [Link]

  • ResearchGate. (2000). Synthesis of N-protected N-methyl serine and threonine. [Link]

  • Organic Chemistry Portal. (2010). Steglich Esterification. [Link]

  • Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • National Institutes of Health. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • ResearchGate. (2019). Improved synthesis of D-allothreonine derivatives from L-threonine. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for N-(tert-butoxycarbonyl)-D-threonine methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of synthetic chemistry requires a foundational commitment to safety. While N-(tert-butoxycarbonyl)-D-threonine methyl ester is not classified as a hazardous substance under most regulations, the prudent scientist understands that comprehensive data is not always available for specialized reagents.[1] This guide provides essential, field-tested safety and logistical information for handling this compound, moving beyond mere compliance to foster a culture of proactive safety and experimental integrity. Our approach is built on the principle that a robust safety protocol is a self-validating system, ensuring both personal well-being and the reliability of your research.

Hazard Profile and Risk Assessment: The "Why" Behind the "What"

N-(tert-butoxycarbonyl)-D-threonine methyl ester belongs to the family of Boc-protected amino acids, which are generally stable under normal laboratory conditions.[1] The primary risks associated with this class of compounds are not typically acute toxicity but rather mechanical and chemical irritation upon contact.

  • Inhalation: While the compound is a liquid or solid, aerosols or dust may be generated during handling, which could cause respiratory tract irritation.[2]

  • Skin Contact: Prolonged or repeated contact may cause mild skin irritation.[2] Absorption through the skin is a potential route of exposure.

  • Eye Contact: Direct contact with the eyes can cause irritation.[2][3]

  • Ingestion: May be harmful if swallowed.[2]

Given the limited specific toxicological data for this exact molecule, our core directive is to prevent all direct contact. The following PPE recommendations are designed to create a reliable barrier between the researcher and the chemical.

Core Protective Equipment: Your Essential Toolkit

A thorough risk assessment mandates the use of specific PPE to mitigate the identified hazards.[4] The following table summarizes the minimum required equipment for handling N-(tert-butoxycarbonyl)-D-threonine methyl ester in a standard laboratory setting.

Protection Type Equipment Specification Rationale & Best Practices
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields.[4]This is the minimum requirement to protect against accidental splashes during routine handling.[4] For procedures with a higher risk of splashing (e.g., large-volume transfers), upgrade to chemical splash goggles.[4][5]
Hand Protection Disposable Nitrile Gloves.[4][6]Nitrile gloves offer sufficient protection for incidental contact and a broad range of chemicals.[6][7] Always inspect gloves before use and remove them immediately after contact, washing hands thoroughly before donning a new pair.[8] For prolonged handling, consider double-gloving.
Body Protection Long-sleeved laboratory coat.[6]A buttoned lab coat protects skin and personal clothing from contamination.[7] Cotton or flame-resistant materials are recommended over synthetic fabrics that can melt and adhere to skin.[6][7]
Footwear Closed-toe, closed-heel shoes.[4][7]This is a fundamental laboratory requirement to protect feet from spills and falling objects.
Respiratory Protection Not typically required under normal use.Handling should be performed in a well-ventilated area or a chemical fume hood to keep airborne concentrations low.[2][3] If significant dust or aerosols are expected, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[1][9]

Operational Protocols: From Bench to Disposal

Proper PPE is only effective when integrated into standardized, safe operational workflows. The following protocols provide step-by-step guidance for handling, spill management, and disposal.

Safe Handling and Use Workflow

Adherence to a strict workflow minimizes exposure and ensures procedural consistency. Handling should always be performed in a well-ventilated area, with a chemical fume hood being the preferred location for all transfers and manipulations.[3][10]

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Doffing prep_ppe 1. Don PPE (Lab Coat, Safety Glasses, Gloves) prep_setup 2. Prepare Workspace (Verify fume hood function, gather materials) prep_ppe->prep_setup weigh 3. Weigh Compound (Use draft shield, handle carefully to avoid generating dust/aerosols) prep_setup->weigh transfer 4. Transfer to Reaction Vessel (Use appropriate tools like spatulas; rinse weighing vessel with solvent) weigh->transfer decon 5. Decontaminate & Clean (Wipe down surfaces, clean glassware) transfer->decon doff 6. Doff PPE (Remove gloves first, then coat; avoid touching outer surfaces) decon->doff wash 7. Wash Hands Thoroughly doff->wash

Caption: Safe Handling Workflow for N-(tert-butoxycarbonyl)-D-threonine methyl ester.

Emergency Procedures: Accidental Release Measures

In the event of a spill, a calm and structured response is critical.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Control access to the spill area.[3]

  • Assess the Spill: For small liquid spills, proceed with cleanup. For large or unmanageable spills, evacuate and contact your institution's safety officer.

  • Cleanup Protocol (Small Spill):

    • Ensure you are wearing the appropriate PPE as detailed above.

    • Cover the spill with an inert absorbent material such as dry sand, earth, or vermiculite.[3]

    • Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[1] Avoid generating dust.

    • Decontaminate the spill area with soap and water.

    • Place all contaminated materials (absorbent, gloves, etc.) into a sealed bag or container for proper waste disposal.[11]

Disposal Plan

Chemical waste must be managed in accordance with all federal, state, and local regulations.[2][3]

  • Waste Collection: Collect surplus chemical and any contaminated disposable materials in a clearly labeled, sealed container. Do not mix with other waste streams.

  • Container Labeling: The waste container must be labeled with the full chemical name: "N-(tert-butoxycarbonyl)-D-threonine methyl ester".

  • Disposal Route: The preferred method of disposal is through a licensed professional waste disposal service, often involving a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of this chemical down the drain.[1][3]

By integrating these expert-validated protocols and PPE requirements into your daily laboratory operations, you build a foundation of safety and trust that extends beyond the product itself, ensuring the integrity of your work and the well-being of your team.

References

  • Safety Data Sheet: Fmoc-Thr(tBu)-OH. AAPPTec, LLC. [Link]

  • Safety Data Sheet: Fmoc-D-Thr(tBu)-OH. AAPPTec, LLC. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Seton. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Laboratory Safety Guidelines. ETH Zurich. [Link]

  • Safety Data Sheet: D-Threonine benzyl ester. AAPPTec, LLC. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.